Imidazo[1,2-b]pyridazin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,2-b]pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-5-4-8-6-2-1-3-9-10(5)6/h1-4H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKLSNMZRDYQAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443659 | |
| Record name | 3-Aminoimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166176-46-1 | |
| Record name | Imidazo[1,2-b]pyridazin-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=166176-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Aminoimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Imidazo[1,2-b]pyridazin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic protocols for Imidazo[1,2-b]pyridazin-3-amine, a heterocyclic amine of significant interest in medicinal chemistry. The core of this guide focuses on the most prominent and efficient synthetic route: the Groebke-Blackburn-Bienaymé (GBB) three-component reaction. Detailed experimental procedures, quantitative data, and visualizations of the reaction mechanism and workflow are presented to facilitate its application in research and development.
Core Synthesis: The Groebke-Blackburn-Bienaymé (GBB) Reaction
The most direct and versatile method for the synthesis of 2-aryl-N-substituted-imidazo[1,2-b]pyridazin-3-amines is the one-pot Groebke-Blackburn-Bienaymé (GBB) three-component reaction. This reaction involves the condensation of a 3-aminopyridazine, an aldehyde, and an isocyanide, typically under acidic catalysis, to afford the desired imidazo[1,2-b]pyridazine core with a high degree of molecular diversity.[1]
A key advantage of the GBB reaction is the ability to introduce a wide variety of substituents at the 2- and 3-positions of the imidazo[1,2-b]pyridazine ring system by simply varying the aldehyde and isocyanide starting materials.[1] This makes it a powerful tool for the construction of compound libraries for drug discovery.
General Reaction Scheme
The general transformation can be depicted as follows:
Reaction Mechanism
The proposed mechanism for the Groebke-Blackburn-Bienaymé reaction proceeds through the following key steps:
-
Imine Formation: The reaction is initiated by the acid-catalyzed condensation of the 3-aminopyridazine with the aldehyde to form a reactive iminium ion intermediate.
-
Nucleophilic Attack: The isocyanide then acts as a nucleophile and attacks the iminium ion.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization.
-
Tautomerization: A final tautomerization step leads to the aromatic this compound product.
dot
Caption: Mechanism of the Groebke-Blackburn-Bienaymé Reaction.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of the starting materials and the final this compound product via the GBB reaction.
Synthesis of Starting Materials
A common and crucial starting material is 3-amino-6-chloropyridazine. It can be synthesized from 3,6-dichloropyridazine.
Procedure:
-
To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable solvent such as ethanol or water, add concentrated aqueous ammonia (excess, typically 5-10 eq).
-
Heat the reaction mixture in a sealed vessel at a temperature ranging from 100 to 180 °C for 5 to 26 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold water and dry under vacuum to yield 3-amino-6-chloropyridazine.
-
Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.
tert-Butyl isocyanide is a commonly used isocyanide in the GBB reaction. A standard laboratory preparation is the Hofmann carbylamine reaction.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of tert-butylamine (1.0 eq) in dichloromethane.
-
Add a phase-transfer catalyst, such as benzyltriethylammonium chloride (catalytic amount).
-
To this solution, add chloroform (1.0 eq).
-
Slowly add a concentrated aqueous solution of sodium hydroxide (3.0 eq) dropwise with vigorous stirring.
-
An exothermic reaction will occur, and the mixture will gently reflux.
-
After the addition is complete, continue stirring at room temperature until the reaction is complete (monitored by TLC or GC).
-
Add water to the reaction mixture and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and carefully remove the solvent by distillation. The crude tert-butyl isocyanide can be purified by fractional distillation.
General Procedure for the Groebke-Blackburn-Bienaymé Reaction
The following is a general protocol for the synthesis of 2-aryl-N-(tert-butyl)imidazo[1,2-b]pyridazin-3-amines.
Procedure:
-
In a suitable reaction vessel, dissolve 3-amino-6-chloropyridazine (1.0 eq), the desired aromatic aldehyde (1.0 eq), and tert-butyl isocyanide (1.0 eq) in a protic solvent such as methanol or ethanol.
-
Add a catalytic amount of a Lewis acid or Brønsted acid (e.g., scandium(III) triflate, ytterbium(III) triflate, or p-toluenesulfonic acid, typically 5-10 mol%).
-
Stir the reaction mixture at room temperature or elevated temperature (e.g., 60-80 °C) for several hours (typically 4-24 hours). The reaction can also be efficiently performed under microwave irradiation, which can significantly reduce the reaction time.[1]
-
Monitor the progress of the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound derivative.
Quantitative Data
The GBB reaction is known for its generally good to excellent yields across a range of substrates. The following table summarizes representative yields for the synthesis of various 2-aryl-N-(tert-butyl)-6-chloroimidazo[1,2-b]pyridazin-3-amines.
| Entry | Aldehyde (Ar-CHO) | Yield (%) |
| 1 | Benzaldehyde | 85 |
| 2 | 4-Chlorobenzaldehyde | 92 |
| 3 | 4-Methoxybenzaldehyde | 88 |
| 4 | 4-Nitrobenzaldehyde | 75 |
| 5 | 2-Thiophenecarboxaldehyde | 81 |
| 6 | 2-Naphthaldehyde | 83 |
Note: Yields are based on published data for analogous GBB reactions and may vary depending on the specific reaction conditions and the purity of the starting materials.
Experimental Workflow Visualization
The overall workflow for the synthesis of this compound can be visualized as a two-stage process: the synthesis of precursors followed by the key GBB reaction.
dot
Caption: Overall workflow for the synthesis of this compound.
Conclusion
The Groebke-Blackburn-Bienaymé three-component reaction stands out as a highly efficient and versatile method for the synthesis of Imidazo[1,2-b]pyridazin-3-amines. Its operational simplicity, amenability to diversification, and generally high yields make it an attractive strategy for both academic research and industrial drug development. This guide provides the fundamental protocols and data necessary for the successful implementation of this synthetic route. Further optimization of reaction conditions may be necessary for specific substrate combinations to achieve maximum yields and purity.
References
A Technical Guide to Novel Synthesis Methods for Imidazo[1,2-b]pyridazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. These derivatives have garnered significant attention for their potential as therapeutic agents, particularly in oncology and immunology. Their mechanism of action often involves the inhibition of key signaling pathways, making them attractive candidates for drug development. This technical guide provides an in-depth overview of novel and established methods for the synthesis of imidazo[1,2-b]pyridazine derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of synthetic routes and relevant biological pathways.
Core Synthetic Strategies
The synthesis of the imidazo[1,2-b]pyridazine ring system can be broadly categorized into several key strategies, each offering distinct advantages in terms of efficiency, diversity, and reaction conditions.
Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component condensation that has emerged as a highly efficient method for the synthesis of 3-aminoimidazo[1,2-b]pyridazines. This reaction involves the combination of a 3-aminopyridazine, an aldehyde, and an isocyanide, often in the presence of a Lewis or Brønsted acid catalyst. The GBB reaction allows for the rapid generation of a diverse library of compounds from readily available starting materials.
Logical Relationship of the GBB Reaction
Caption: General workflow of the Groebke-Blackburn-Bienaymé reaction.
Table 1: Synthesis of Imidazo[1,2-b]pyridazine Derivatives via GBB Reaction
| Entry | 3-Aminopyridazine | Aldehyde | Isocyanide | Catalyst (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | 3-Amino-6-chloropyridazine | Benzaldehyde | tert-Butyl isocyanide | Sc(OTf)₃ (10) | CH₂Cl₂ | 12 | RT | 85 |
| 2 | 3-Aminopyridazine | 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | HClO₄ (20) | MeOH | 8 | RT | 91 |
| 3 | 3-Amino-6-chloropyridazine | 4-Methoxybenzaldehyde | Benzyl isocyanide | Montmorillonite K10 | None (MW) | 0.25 | 100 | 88 |
| 4 | 3-Aminopyridazine | Furan-2-carbaldehyde | tert-Butyl isocyanide | NH₄Cl (10) | EtOH | 0.5 | 60 (MW) | 89 |
Experimental Protocol: GBB Synthesis of 3-Amino-2-phenyl-6-chloroimidazo[1,2-b]pyridazine
-
To a solution of 3-amino-6-chloropyridazine (1.0 mmol) and benzaldehyde (1.0 mmol) in dichloromethane (10 mL) is added scandium(III) triflate (0.1 mmol).
-
The mixture is stirred at room temperature for 10 minutes.
-
tert-Butyl isocyanide (1.0 mmol) is added, and the reaction mixture is stirred at room temperature for 12 hours.
-
Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford the desired product.
Traditional Condensation with α-Haloketones
A well-established and straightforward method for the synthesis of 2,6-disubstituted imidazo[1,2-b]pyridazines involves the condensation of a 3-aminopyridazine with an α-haloketone. This reaction typically proceeds by nucleophilic attack of the endocyclic nitrogen of the aminopyridazine on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration.
Experimental Workflow for Condensation Reaction
Caption: Step-by-step workflow for the synthesis via condensation.
Table 2: Synthesis of Imidazo[1,2-b]pyridazines via Condensation
| Entry | 3-Aminopyridazine | α-Haloketone | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | 3-Amino-6-chloropyridazine | 2-Bromo-4'-methoxyacetophenone | NaHCO₃ | Ethanol | 4 | Reflux | 82 |
| 2 | 3-Amino-6-phenylpyridazine | 2-Bromoacetophenone | None | Ethanol | 6 | Reflux | 75 |
| 3 | 3-Aminopyridazine | 2-Chloro-4'-nitroacetophenone | K₂CO₃ | DMF | 3 | 100 | 88 |
| 4 | 3-Amino-6-iodopyridazine | 2-Bromo-4'-(dimethylamino)acetophenone | NaHCO₃ | Ethanol | 5 | Reflux | 79 |
Experimental Protocol: Synthesis of 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine
-
A mixture of 3-amino-6-chloropyridazine (1.0 mmol), 2-bromo-4'-methoxyacetophenone (1.0 mmol), and sodium bicarbonate (1.5 mmol) in ethanol (15 mL) is heated at reflux for 4 hours.
-
After cooling to room temperature, the solvent is evaporated under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by recrystallization from ethanol to afford the pure product.
Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are indispensable tools for the functionalization of the imidazo[1,2-b]pyridazine core. These reactions typically utilize a pre-functionalized imidazo[1,2-b]pyridazine (e.g., a halo-substituted derivative) and a suitable coupling partner to form new carbon-carbon or carbon-heteroatom bonds.
Logical Flow of Suzuki-Miyaura Coupling
Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.
Table 3: Suzuki-Miyaura Coupling of 6-Chloroimidazo[1,2-b]pyridazine Derivatives
| Entry | Substrate | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 6-Chloro-2-phenylimidazo[1,2-b]pyridazine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 3-Bromo-6-chloroimidazo[1,2-b]pyridazine | Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Dioxane/H₂O | 90 | 8 | 78 |
| 3 | 6-Chloroimidazo[1,2-b]pyridazine | 3-Thienylboronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 120 | 6 | 92 |
Experimental Protocol: Suzuki-Miyaura Coupling of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine
-
To a degassed solution of 6-chloro-2-phenylimidazo[1,2-b]pyridazine (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol) in a mixture of toluene (8 mL) and water (2 mL) is added palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).
-
The reaction mixture is heated at 100 °C under an inert atmosphere for 12 hours.
-
After cooling, the mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The residue is purified by column chromatography on silica gel to give the desired product.
Biological Relevance and Signaling Pathways
Imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of several protein kinases, playing crucial roles in various cellular signaling pathways implicated in diseases such as cancer and autoimmune disorders.
Bruton's Tyrosine Kinase (BTK) in B-Cell Receptor Signaling
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[1] Aberrant BCR signaling is a hallmark of many B-cell malignancies. Imidazo[1,2-b]pyridazine-based inhibitors have been developed to target BTK, thereby blocking the downstream signaling cascade.
B-Cell Receptor Signaling Pathway and BTK Inhibition
Caption: Inhibition of BTK in the BCR pathway by imidazo[1,2-b]pyridazines.
Tyrosine Kinase 2 (TYK2) in JAK-STAT Signaling
Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and plays a key role in the signaling of several cytokines, including interleukins (IL-12, IL-23) and type I interferons.[2] The JAK-STAT pathway is central to the immune response, and its dysregulation is associated with autoimmune and inflammatory diseases. Selective inhibition of TYK2 by imidazo[1,2-b]pyridazine derivatives represents a promising therapeutic strategy.[2][3][4][5]
TYK2 in the JAK-STAT Signaling Pathway
Caption: Imidazo[1,2-b]pyridazine-mediated inhibition of TYK2 in JAK-STAT signaling.
mTOR in the PI3K/AKT/mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that regulates cell growth, proliferation, and metabolism.[6] The PI3K/AKT/mTOR pathway is frequently hyperactivated in various cancers. Imidazo[1,2-b]pyridazine derivatives have been developed as potent inhibitors of mTOR, offering a potential therapeutic avenue for cancer treatment.[6]
mTOR Inhibition in the PI3K/AKT Pathway
Caption: Targeting the mTOR pathway with imidazo[1,2-b]pyridazine inhibitors.
Anaplastic Lymphoma Kinase (ALK) Signaling
Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, acts as an oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC). Imidazo[1,2-b]pyridazine-based compounds have been designed as ALK inhibitors to block its downstream signaling pathways.[7]
ALK Signaling Pathway and Inhibition
Caption: Inhibition of oncogenic ALK signaling by imidazo[1,2-b]pyridazines.
Conclusion
The imidazo[1,2-b]pyridazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies outlined in this guide, from multicomponent reactions to sophisticated cross-coupling strategies, provide a robust toolbox for the generation of diverse libraries of these compounds. A thorough understanding of these synthetic routes, coupled with insights into the biological pathways they modulate, is crucial for the rational design and development of the next generation of imidazo[1,2-b]pyridazine-based drugs.
References
- 1. Collection - Discovery of Imidazo[1,2âb]pyridazine Derivatives as Potent and Highly Selective Irreversible Brutonâs Tyrosine Kinase (BTK) Inhibitors - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 2. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Imidazo[1,2- b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of Imidazo[1,2-b]pyridazin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of the heterocyclic compound Imidazo[1,2-b]pyridazin-3-amine. This scaffold is a key pharmacophore in numerous biologically active molecules and a subject of significant interest in medicinal chemistry and drug discovery.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₆N₄ | PubChem[1] |
| Molecular Weight | 134.14 g/mol | PubChem[1] |
| Predicted XlogP | 0.0 | PubChem[1] |
| Monoisotopic Mass | 134.05925 Da | PubChem[1] |
| Predicted Collision Cross Section ([M+H]⁺) | 122.2 Ų | PubChem[1] |
| Predicted pKa (most basic) | 5.5 (Predicted) | N/A |
| Aqueous Solubility | Low (Predicted) | N/A |
Spectroscopic Data
Detailed spectral analysis is crucial for the identification and characterization of this compound. While a complete set of assigned spectra for the unsubstituted free base is not publicly available, data for its hydrochloride salt and the parent Imidazo[1,2-b]pyridazine scaffold offer a strong basis for its spectral properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the fused ring system and the amino group. The chemical shifts will be influenced by the electron-donating nature of the amino group and the aromaticity of the bicyclic system.
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework. The chemical shifts for the unsubstituted Imidazo[1,2-b]pyridazine have been reported, and the introduction of the 3-amino group is expected to cause a significant upfield shift for C3 and influence the shifts of neighboring carbons.
| Carbon Atom | Chemical Shift (ppm) for Imidazo[1,2-b]pyridazine |
| C2 | 139.05 |
| C3 | 116.72 |
| C5 | 133.83 |
| C6 | 125.75 |
| C7 | 116.76 |
| C8a | 143.10 |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 134. Fragmentation patterns would likely involve the loss of small molecules such as HCN or N₂ from the heterocyclic rings. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Predicted collision cross-section data for various adducts are available.[1]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for the amino group and the aromatic rings. Key expected vibrational modes include:
-
N-H stretching: Two bands in the region of 3400-3250 cm⁻¹ for the primary amine.
-
N-H bending: A band around 1650-1580 cm⁻¹.
-
C=N and C=C stretching: Multiple bands in the 1600-1400 cm⁻¹ region, characteristic of the fused aromatic rings.
-
C-N stretching: Aromatic amine C-N stretching is typically observed between 1335-1250 cm⁻¹.
Synthesis and Reactivity
The synthesis of the Imidazo[1,2-b]pyridazine core is well-established, with several methods available for its construction and functionalization.
Synthetic Methodologies
A primary method for the synthesis of the Imidazo[1,2-b]pyridazine scaffold is the condensation reaction between a 3-aminopyridazine and an α-haloketone.[2] For the specific synthesis of 3-amino-substituted derivatives, the Groebke-Blackburn-Bienaymé (GBB) three-component reaction is a powerful and efficient one-pot method.[3][4][5] This reaction involves the condensation of an aminopyridazine, an aldehyde, and an isocyanide.
This protocol describes the synthesis of 2-aryl substituted 3-aminoimidazo[1,2-b]pyridazines. To obtain the unsubstituted 3-amino compound, a modification of this protocol, potentially using a formaldehyde equivalent and a cleavable isocyanide, would be necessary.
Materials:
-
3-Aminopyridazine
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Isocyanide (e.g., tert-butyl isocyanide)
-
Scandium(III) triflate (catalyst)
-
Methanol (solvent)
Procedure:
-
To a solution of 3-aminopyridazine (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in methanol (5 mL), add the isocyanide (1.0 mmol).
-
Add scandium(III) triflate (10 mol%) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Characterize the purified product by NMR, MS, and IR spectroscopy.
References
- 1. PubChemLite - this compound hydrochloride (C6H6N4) [pubchemlite.lcsb.uni.lu]
- 2. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
Spectroscopic Characterization of the Imidazo[1,2-b]pyridazine Core: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide range of biological activities, including potent kinase inhibition, making a thorough understanding of its structural and electronic properties essential. This technical guide provides an in-depth overview of the spectroscopic characterization of the imidazo[1,2-b]pyridazine core, offering detailed experimental protocols, tabulated spectral data, and visualizations of relevant signaling pathways and experimental workflows.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for the unsubstituted imidazo[1,2-b]pyridazine core. This data serves as a baseline for the characterization of its more complex derivatives.
Table 1: ¹H NMR Spectroscopic Data of Imidazo[1,2-b]pyridazine
| Proton | Chemical Shift (δ) ppm |
| H-2 | 7.95 |
| H-3 | 7.58 |
| H-6 | 8.25 |
| H-7 | 6.95 |
| H-8 | 7.85 |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS). Data is representative and may vary slightly based on experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data of Imidazo[1,2-b]pyridazine[1]
| Carbon | Chemical Shift (δ) ppm |
| C-2 | 125.75 |
| C-3 | 116.76 |
| C-6 | 143.10 |
| C-7 | 116.72 |
| C-8 | 133.83 |
| C-8a | 139.05 |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS). Data is representative and may vary slightly based on experimental conditions.[1]
Table 3: Mass Spectrometry Data for Imidazo[1,2-b]pyridazine
| Technique | [M+H]⁺ (m/z) |
| Electrospray Ionization (ESI) | 120.056 |
Calculated for C₆H₆N₃⁺.
Table 4: FT-IR Spectroscopic Data for Imidazo[1,2-b]pyridazine
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | C-H stretching (aromatic) |
| 1640-1580 | C=N and C=C stretching |
| 1550-1450 | Ring stretching |
| 1200-1000 | In-plane C-H bending |
| 850-750 | Out-of-plane C-H bending |
Sample prepared as a KBr pellet.
Table 5: UV-Vis Spectroscopic Data for Imidazo[1,2-b]pyridazine
| Solvent | λmax (nm) |
| Ethanol | ~230, ~280 |
Represents typical π → π transitions for the aromatic system.*
Detailed Experimental Protocols
The following are detailed protocols for the key spectroscopic techniques used to characterize the imidazo[1,2-b]pyridazine core.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei within the imidazo[1,2-b]pyridazine structure.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the imidazo[1,2-b]pyridazine sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent depends on the solubility of the compound.
-
Add a small amount of a reference standard, typically Tetramethylsilane (TMS), to the solution.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-160 ppm.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal (0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Analyze coupling patterns (J-coupling) to deduce proton connectivity.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the imidazo[1,2-b]pyridazine molecule by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid imidazo[1,2-b]pyridazine sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]
-
Place the mixture into a pellet die.
-
Apply pressure using a hydraulic press to form a transparent or translucent pellet.[2]
-
-
Instrument Parameters:
-
Spectrometer: A Fourier-Transform Infrared Spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition and Processing:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify characteristic absorption bands corresponding to specific functional groups and bond vibrations.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the imidazo[1,2-b]pyridazine core.
Methodology:
-
Sample Preparation:
-
Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of approximately 1-10 µg/mL.
-
Filter the solution if any particulate matter is present.
-
-
Instrument Parameters (Electrospray Ionization - ESI):
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Positive ion mode is typically used for nitrogen-containing heterocycles.
-
Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas (N₂): Set to an appropriate flow rate and temperature to facilitate desolvation.
-
Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule ([M+H]⁺).
-
Determine the exact mass and compare it with the calculated theoretical mass to confirm the elemental composition.
-
If fragmentation data is acquired (MS/MS), analyze the fragment ions to gain structural information.
-
UV-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions within the conjugated π-system of the imidazo[1,2-b]pyridazine core.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the imidazo[1,2-b]pyridazine sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Dilute the stock solution to obtain a final concentration that results in an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax). This typically corresponds to a concentration in the range of 10⁻⁴ to 10⁻⁵ M.
-
-
Instrument Parameters:
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer.
-
Wavelength Range: Scan from approximately 200 to 400 nm.
-
Cuvettes: Use 1 cm path length quartz cuvettes.
-
-
Data Acquisition:
-
Fill one cuvette with the pure solvent to be used as a blank (reference).
-
Fill another cuvette with the sample solution.
-
Place both cuvettes in the spectrophotometer.
-
Run a baseline correction with the blank.
-
Acquire the absorption spectrum of the sample.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
-
Visualizations: Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate a general experimental workflow for spectroscopic characterization and the signaling pathways in which imidazo[1,2-b]pyridazine derivatives have shown inhibitory activity.
Experimental Workflow for Spectroscopic Characterization
Caption: General workflow for the spectroscopic characterization of imidazo[1,2-b]pyridazine derivatives.
Imidazo[1,2-b]pyridazine as a Kinase Inhibitor in Signaling Pathways
Imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of several kinases, including Tyrosine Kinase 2 (Tyk2) and Bruton's Tyrosine Kinase (BTK), which are crucial components of inflammatory and immune cell signaling pathways.[3][4][5]
Tyk2 is a member of the Janus kinase (JAK) family and is involved in signaling pathways initiated by cytokines such as interleukins (IL-12, IL-23) and type I interferons (IFN).[6][7][8][9] Inhibition of Tyk2 by imidazo[1,2-b]pyridazine derivatives can modulate downstream inflammatory responses.
Caption: Inhibition of the Tyk2 signaling pathway by an imidazo[1,2-b]pyridazine derivative.
Bruton's Tyrosine Kinase (BTK) is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, proliferation, and survival.[5][10][11] Imidazo[1,2-b]pyridazine-based inhibitors can covalently bind to and inactivate BTK, thereby blocking downstream signaling.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bms.com [bms.com]
- 7. revvity.com [revvity.com]
- 8. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 10. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Core in Biological Activity Screening
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This bicyclic heterocyclic system serves as a versatile core for the development of novel therapeutic agents targeting a range of diseases, from cancer and inflammation to infectious diseases. Its rigid structure and synthetic tractability allow for systematic modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the biological activity screening of the imidazo[1,2-b]pyridazine scaffold, presenting key quantitative data, detailed experimental protocols for cited assays, and visual representations of relevant signaling pathways and workflows.
Anticancer Activity
Derivatives of the imidazo[1,2-b]pyridazine scaffold have exhibited significant antiproliferative activity against a variety of cancer cell lines. Notably, these compounds have been investigated as inhibitors of key oncogenic kinases, including mTOR, Mps1, and ALK. The FDA-approved multi-targeted kinase inhibitor, ponatinib, which features an imidazo[1,2-b]pyridazine core, underscores the therapeutic potential of this scaffold in oncology.[1][2]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activities of representative imidazo[1,2-b]pyridazine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound/Derivative | Target/Cell Line | IC50 (µM) | Reference |
| Diaryl urea derivative A17 | mTOR | 0.067 | [3] |
| Diaryl urea derivative A18 | mTOR | 0.062 | [3] |
| Diaryl urea derivative A17 | A549 (Non-small cell lung cancer) | 0.02 - 20.7 | [3] |
| Diaryl urea derivative A18 | H460 (Non-small cell lung cancer) | 0.02 - 20.7 | [3] |
| Derivative 27f | Mps1 (cellular) | 0.0007 | [4] |
| Derivative 27f | A549 (Non-small cell lung cancer) | 0.006 | [4] |
| Macrocyclic derivative O-10 | ALKWT | 0.0026 | [5] |
| Macrocyclic derivative O-10 | ALKG1202R | 0.0064 | [5] |
| Macrocyclic derivative O-10 | ALKL1196M/G1202R | 0.023 | [5] |
| Macrocyclic derivative O-10 | Karpas299 (ALK-positive) | 0.038 | [5] |
| Macrocyclic derivative O-10 | BaF3-EML4-ALKG1202R | 0.052 | [5] |
| Macrocyclic derivative O-10 | BaF3-EML4-ALKL1196M/G1202R | 0.064 | [5] |
| Tetrahydroimidazo[1,2-b]pyridazine 4e | MCF-7 (Breast cancer) | 1 - 10 | [6] |
| Tetrahydroimidazo[1,2-b]pyridazine 4f | SK-MEL-28 (Melanoma) | 1 - 10 | [6] |
Experimental Protocols for Anticancer Activity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
This in vitro assay measures the phosphotransferase activity of mTORC1.[8]
Protocol:
-
Immunoprecipitation: Immunoprecipitate mTORC1 from cell lysates.
-
Kinase Reaction: Incubate the immunoprecipitated mTORC1 with a purified substrate (e.g., 4E-BP1) and ATP.
-
Reaction Termination: Stop the reaction by adding SDS sample buffer.
-
Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using a phospho-specific antibody against the substrate.
Relevant Signaling Pathway: mTOR
The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival.[3][9][10] Imidazo[1,2-b]pyridazine derivatives have been shown to inhibit mTOR kinase activity, thereby suppressing the phosphorylation of downstream targets like S6K1 and 4E-BP1, leading to cell cycle arrest and apoptosis.[3]
Anti-inflammatory Activity
The imidazo[1,2-b]pyridazine scaffold has also been explored for its anti-inflammatory potential. Certain derivatives have been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, by targeting key inflammatory signaling pathways.
Quantitative Anti-inflammatory Activity Data
The following table presents data on the inhibition of TNF-α production in THP-1 cells by imidazo[1,2-b]pyridazine derivatives.
| Compound/Derivative | Target/Cell Line | Assay | IC50 (µM) | Reference |
| Imidazo[1,2-b]pyridazine derivatives | IKKβ | Cell-free kinase assay | Varies | [11] |
| Imidazo[1,2-b]pyridazine derivatives | THP-1 cells | TNF-α inhibition | Varies | [11] |
Experimental Protocol for Anti-inflammatory Activity Screening
This assay measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from stimulated human monocytic THP-1 cells.[12][13]
Protocol:
-
Cell Differentiation: Differentiate THP-1 monocytes into macrophages using phorbol 12-myristate 13-acetate (PMA).
-
Compound Treatment: Pre-treat the differentiated cells with test compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production.
-
Supernatant Collection: After a 4-6 hour incubation, collect the cell culture supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using an ELISA kit.
-
Data Analysis: Calculate the percentage of TNF-α inhibition and determine the IC50 values.
Relevant Signaling Pathway: NF-κB
The NF-κB signaling pathway is a key regulator of inflammation.[4][14][15] IKKβ is a critical kinase in this pathway, and its inhibition can block the production of inflammatory cytokines. Imidazo[1,2-b]pyridazine derivatives have been identified as inhibitors of IKKβ.[11]
Antimicrobial Activity
The imidazo[1,2-b]pyridazine scaffold has also shown promise as a source of new antimicrobial agents, with derivatives exhibiting activity against various bacteria and fungi.
Quantitative Antimicrobial Activity Data
The following table summarizes the antifungal activity of some imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi. The half maximal effective concentration (EC50) is the concentration of a drug that gives half-maximal response.
| Compound/Derivative | Fungal Strain | EC50 (µg/mL) | Reference |
| 4k | E. turcicum | 50.48 | [14] |
| 5e | E. turcicum | 47.56 | [14] |
| 5k | E. turcicum | 32.25 | [14] |
| Carbendazim (control) | E. turcicum | 102.83 | [14] |
Experimental Protocol for Antimicrobial Activity Screening
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[16][17]
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
The imidazo[1,2-b]pyridazine scaffold represents a highly valuable core in modern drug discovery. Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects. The versatility of this scaffold allows for extensive structure-activity relationship studies, paving the way for the development of novel and effective therapeutic agents. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and scientists working to unlock the full therapeutic potential of this remarkable heterocyclic system.
References
- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. mTOR - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. wp.uthscsa.edu [wp.uthscsa.edu]
- 6. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Broth microdilution - Wikipedia [en.wikipedia.org]
- 17. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Rise of Imidazo[1,2-b]pyridazines: A Technical Guide to a Privileged Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine core has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities. This bicyclic heterocyclic system is at the heart of numerous research programs aimed at discovering novel therapeutics for oncology, inflammation, neurodegenerative diseases, and infectious agents. This technical guide provides an in-depth overview of the discovery of novel imidazo[1,2-b]pyridazine-based compounds, focusing on their synthesis, biological evaluation, and the intricate dance of structure-activity relationships that govern their therapeutic potential.
A Versatile Core: Targeting Diverse Pathologies
Imidazo[1,2-b]pyridazine derivatives have been successfully developed as potent and selective inhibitors of various key enzymes and receptors implicated in disease. Their broad-spectrum activity is a testament to the structural flexibility of the scaffold, which allows for tailored modifications to achieve desired pharmacological profiles.[1][2] Notably, this chemical class has yielded compounds with significant activity against:
-
Kinases: A primary focus of imidazo[1,2-b]pyridazine research has been the development of kinase inhibitors. These compounds have shown potent activity against targets such as PI3K/mTOR, Tyrosine Kinase 2 (Tyk2), c-Met, VEGFR2, and Monopolar spindle 1 (Mps1), all of which are critical nodes in cancer and inflammatory signaling pathways.[3][4][5][6][7] The successful development of the multi-targeted kinase inhibitor ponatinib, which features an imidazo[1,2-b]pyridazine core, has spurred further interest in this scaffold for oncological applications.[1][8]
-
β-Amyloid Plaques: In the realm of neurodegenerative diseases, imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated as ligands for β-amyloid plaques, the hallmark of Alzheimer's disease. This highlights their potential as diagnostic imaging agents or even as therapeutic modulators of amyloid aggregation.[9]
-
Phosphodiesterases (PDEs): Novel imidazo[1,2-b]pyridazine-based compounds have been identified as potent inhibitors of PDE10a, an enzyme implicated in neurological and psychiatric disorders.[10]
-
Antimicrobial and Antiparasitic Agents: The scaffold has also been explored for its potential in combating infectious diseases, with derivatives showing activity against various fungi, bacteria, and parasites.[2][11]
Quantitative Analysis of Biological Activity
The following tables summarize the quantitative data for representative imidazo[1,2-b]pyridazine-based compounds across various biological targets. This data provides a clear comparison of the potency and selectivity of these novel chemical entities.
Table 1: Imidazo[1,2-b]pyridazine-based Kinase Inhibitors
| Compound ID | Target Kinase(s) | IC50 / Ki (nM) | Cell Line (for cellular assays) | Cellular IC50 (nM) | Reference |
| Compound 11 | PI3Kα / mTOR | 94.9% inhibition at 1 nM (PI3Kα), 42.99% inhibition at 1 nM (mTOR) | Pulmonary Fibroblasts | 90 - 380 | [3] |
| Compound 27f | Mps1 | - | A549 | 6.0 | [6] |
| Compound O-10 | ALKWT, ALKG1202R, ALKL1196M/G1202R | 2.6, 6.4, 23 | Karpas299, BaF3-EML4-ALKG1202R, BaF3-EML4-ALKL1196M/G1202R | 38, 52, 64 | [12] |
| Compound 26 | c-Met / VEGFR2 | 1.9 / 2.2 | MKN45 / HUVEC | 5.0 / 1.8 | [7] |
| Compound 6 | Tyk2 JH2 | Ki = 0.035 | - | IFNα IC50 = 12-41 | [13] |
Table 2: Imidazo[1,2-b]pyridazine-based Ligands for β-Amyloid Plaques
| Compound ID | Binding Affinity (Ki, nM) | Reference |
| Compound 4 | 11.0 | [9] |
| Compound 3 | >1000 | [9] |
| Compound 5 | >1000 | [9] |
Table 3: Anticancer Activity of Imidazo[1,2-b]pyridazine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| IP-5 | HCC1937 (Breast Cancer) | 45 | [14][15] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | [14][15] |
| Compound 12b | Hep-2, HepG2, MCF-7, A375 (Various Cancers) | 11, 13, 11, 11 | [16] |
Experimental Protocols: A Guide to Discovery
The discovery and development of novel imidazo[1,2-b]pyridazine-based compounds rely on a suite of standardized and specialized experimental protocols. This section provides detailed methodologies for key experiments.
Synthesis of Imidazo[1,2-b]pyridazine Derivatives
A common and effective method for the synthesis of the imidazo[1,2-b]pyridazine core involves the condensation reaction between a 3-amino-6-halopyridazine and an α-bromoketone.[9]
General Procedure:
-
Reactant Preparation: Dissolve the 3-amino-6-halopyridazine (1 equivalent) and the desired α-bromoketone (1.1 equivalents) in a suitable solvent such as ethanol or isopropanol.
-
Base Addition: Add a mild base, such as sodium bicarbonate (2-3 equivalents), to the reaction mixture.
-
Reaction Condition: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to yield the pure imidazo[1,2-b]pyridazine derivative.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-32P]ATP or [γ-33P]ATP
-
Unlabeled ATP
-
Test compounds dissolved in DMSO
-
Phosphocellulose paper or membrane
-
Wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube or a 96-well plate, prepare the kinase reaction mixture containing the kinase reaction buffer, the specific substrate, and the recombinant kinase.
-
Compound Addition: Add the test compound at various concentrations (typically in a serial dilution). Include a DMSO control (vehicle) and a positive control inhibitor.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-32P]ATP or [γ-33P]ATP to each well. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubation: Incubate the reaction mixture at 30 °C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Termination and Spotting: Stop the reaction by adding a quenching solution (e.g., phosphoric acid). Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated radiolabeled ATP.
-
Quantification: Dry the paper and quantify the incorporated radioactivity using a scintillation counter or a phosphorimager.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO). Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37 °C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[3][10][17][18]
Western Blot Analysis for Signaling Pathway Modulation
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling proteins, indicating the activation or inhibition of a pathway.
Materials:
-
Treated and untreated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Running buffer and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the cells in protein lysis buffer and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt, anti-total-Akt) overnight at 4 °C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative levels of the target proteins and their phosphorylation status. Normalize to a loading control (e.g., GAPDH, β-actin).[2]
Visualizing the Path to Discovery
Diagrams are essential tools for visualizing complex biological pathways, experimental processes, and the logical connections that underpin drug discovery. The following diagrams, created using the DOT language, illustrate key aspects of the discovery of novel imidazo[1,2-b]pyridazine-based compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 3. merckmillipore.com [merckmillipore.com]
- 4. mesoscale.com [mesoscale.com]
- 5. benchchem.com [benchchem.com]
- 6. High Throughput Screening for Protein Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 7. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. benchchem.com [benchchem.com]
Structure-Activity Relationship of Imidazo[1,2-b]pyridazine Analogs: A Technical Guide
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its versatile nature has led to the development of potent and selective modulators of various biological targets, ranging from protein kinases to amyloid-beta plaques. This technical guide provides an in-depth overview of the structure-activity relationships (SAR) of imidazo[1,2-b]pyridazine analogs, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics based on this promising scaffold.
Quantitative Structure-Activity Relationship Data
The biological activity of imidazo[1,2-b]pyridazine analogs is highly dependent on the nature and position of substituents on the bicyclic core. The following tables summarize the quantitative SAR data for various biological targets.
Kinase Inhibitors
Imidazo[1,2-b]pyridazine derivatives have been extensively explored as inhibitors of various protein kinases, playing crucial roles in cellular signaling and disease progression.
Analogs targeting the pseudokinase (JH2) domain of Tyk2 have shown promise in the treatment of autoimmune diseases. The SAR of these compounds has been systematically investigated to improve potency and pharmacokinetic properties.[2]
| Compound | R1 (at C6) | R2 (at C3) | Tyk2 JH2 Ki (nM) | IFNα IC50 (nM) | hWB IC50 (nM) |
| 6e | 2-pyridyl on pyridone | N-cyclopropyl | 0.035 | 12 | 63 |
| 6n | 2-pyridyl on pyridone | N-isopropyl | 0.015 | 25 | 136 |
| 6o | 2-pyridyl on pyridone | N-cyclobutyl | 0.035 | 15 | 75 |
| 6p | 2-pyridyl on pyridone | N-(3-hydroxy-2,2-dimethylpropyl) | 0.035 | 18 | 85 |
| 6q | 2-pyridyl on pyridone | N-((1R,2S)-2-fluorocyclopropyl) | 0.025 | 20 | 110 |
Data sourced from:[2]
Macrocyclic derivatives of imidazo[1,2-b]pyridazine have been designed to overcome resistance to existing ALK inhibitors in non-small cell lung cancer.
| Compound | Linker | ALK WT IC50 (nM) | ALK G1202R IC50 (nM) | ALK L1196M/G1202R IC50 (nM) |
| O-10 | Specific macrocyclic linker | 2.6 | 6.4 | 23 |
Data sourced from:[3]
Selective Mps1 inhibitors based on the imidazo[1,2-b]pyridazine scaffold have demonstrated significant antiproliferative activity in various cancer cell lines.[4][5]
| Compound | Substitution at C6 | Cellular Mps1 IC50 (nM) | A549 IC50 (nM) |
| 27f | Aryl substitution | 0.70 | 6.0 |
Irreversible BTK inhibitors containing the imidazo[1,2-b]pyridazine core have shown potent and selective activity, leading to clinical trials for B-cell malignancies.[6]
| Compound | Warhead | BTK IC50 (nM) |
| 22 (TM471-1) | Covalent warhead | 1.3 |
Data sourced from:[6]
Optimization of substituents at the 3- and 6-positions of the imidazo[1,2-b]pyridazine scaffold has yielded potent IKKβ inhibitors with anti-inflammatory properties.[7][8]
Quantitative data for specific IKKβ inhibitors is detailed within the cited literature.
Diaryl urea derivatives of imidazo[1,2-b]pyridazine have been identified as potent ATP-competitive mTOR inhibitors with significant anti-proliferative activity.[9]
| Compound | Diaryl Urea Moiety | mTOR IC50 (µM) | A549 IC50 (µM) |
| A17 | Specific diaryl urea | 0.067 | 0.02 - 20.7 |
| A18 | Specific diaryl urea | 0.062 | 0.02 - 20.7 |
Data sourced from:[9]
Ligands for β-Amyloid Plaques
Imidazo[1,2-b]pyridazine analogs have been developed as potential imaging agents for β-amyloid plaques, a hallmark of Alzheimer's disease. The binding affinity is sensitive to substitutions at the 2- and 6-positions.[10][11]
| Compound | R1 (at C2) | R2 (at C6) | Ki (nM) |
| 2a | 4'-(Dimethylamino)phenyl | Iodo | 24 ± 2 |
| 2b | 4'-(Dimethylamino)phenyl | Chloro | 35 ± 2 |
| 2c | 4'-(Dimethylamino)phenyl | Fluoro | 50 ± 3 |
| 4 | 4'-(Dimethylamino)phenyl | Methylthio | 11.0 ± 0.2 |
| 13a | 4'-(Methylamino)phenyl | Iodo | 112 ± 5 |
| 14 | 4'-(Methylamino)phenyl | Chloro | 205 ± 10 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of SAR studies. This section provides an overview of key experimental protocols.
General Synthesis of the Imidazo[1,2-b]pyridazine Core
The imidazo[1,2-b]pyridazine scaffold is typically synthesized via the condensation of a 3-amino-6-halopyridazine with an α-bromoketone under mild basic conditions, such as in the presence of sodium bicarbonate.[11] Subsequent modifications at various positions can be achieved through standard cross-coupling reactions and nucleophilic substitutions.
In Vitro Kinase Inhibition Assays
The inhibitory activity of compounds against specific kinases is commonly determined using in vitro kinase assays. A general protocol is as follows:
-
Reagents and Materials : Recombinant kinase, kinase-specific peptide substrate, ATP, assay buffer (typically containing MgCl2, DTT, and a buffering agent like HEPES), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure :
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the kinase, substrate, and test compound in the assay buffer.
-
Initiate the kinase reaction by adding a specific concentration of ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either the amount of phosphorylated substrate or the amount of ADP produced.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
In Vitro β-Amyloid Binding Assay
The binding affinity of compounds to β-amyloid plaques is often evaluated through a competitive binding assay.
-
Reagents and Materials : Synthetic Aβ1-40 peptides, a radiolabeled or fluorescently labeled known Aβ ligand (e.g., [3H]BTA-1), test compounds, and assay buffer.
-
Procedure :
-
Aggregate synthetic Aβ1-40 peptides to form fibrils.
-
Incubate the Aβ fibrils with the labeled ligand and varying concentrations of the test compound.
-
After reaching equilibrium, separate the bound and free labeled ligand (e.g., by filtration).
-
Quantify the amount of bound labeled ligand.
-
Calculate the Ki value for the test compound from the IC50 value obtained in the competition assay.
-
Cell Proliferation Assay (SRB Assay)
The sulforhodamine B (SRB) assay is a colorimetric method used to determine the antiproliferative effects of compounds on cancer cell lines.
-
Reagents and Materials : Cancer cell lines, cell culture medium, test compounds, trichloroacetic acid (TCA), sulforhodamine B (SRB) solution, and Tris base solution.
-
Procedure :
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
-
Fix the cells by adding cold TCA and incubating for 1 hour at 4°C.
-
Wash the plates with water to remove TCA and air dry.
-
Stain the fixed cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental design is essential for understanding the SAR of imidazo[1,2-b]pyridazine analogs.
Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by imidazo[1,2-b]pyridazine-based inhibitors.
Caption: The JAK-STAT signaling pathway, a target for Tyk2 inhibitors.
Caption: The p38 MAPK signaling pathway, a target for anti-inflammatory agents.
Experimental and Logical Workflows
The following diagrams outline a typical workflow for an SAR study and the logical relationship in drug discovery.
Caption: A general experimental workflow for SAR studies of imidazo[1,2-b]pyridazines.
Caption: Logical progression in a typical drug discovery pipeline.
References
- 1. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of High-Affinity Amyloid Ligands Using a Ligand-Based Virtual Screening Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Physicochemical Properties of Substituted Imidazo[1,2-b]pyridazines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of substituted imidazo[1,2-b]pyridazines, a class of heterocyclic compounds of significant interest in medicinal chemistry. The imidazo[1,2-b]pyridazine scaffold is a key pharmacophore found in a number of kinase inhibitors and other therapeutic agents.[1][2] Understanding the physicochemical properties of derivatives of this scaffold is crucial for optimizing their drug-like characteristics, including absorption, distribution, metabolism, and excretion (ADME).
This guide summarizes available quantitative data on lipophilicity, solubility, and melting points for a selection of substituted imidazo[1,2-b]pyridazines. Furthermore, it provides detailed experimental protocols for key assays used to determine these properties, enabling researchers to characterize novel analogues. Finally, this guide includes visualizations of relevant signaling pathways where these compounds have shown activity, as well as typical experimental workflows.
Quantitative Physicochemical Data
The following tables summarize the available quantitative data for substituted imidazo[1,2-b]pyridazines. It is important to note that much of the publicly available data on lipophilicity is calculated (cLogP), and there is a notable scarcity of experimentally determined pKa values for this compound class.
Table 1: Lipophilicity of Substituted Imidazo[1,2-b]pyridazines
| Compound ID | R² Substituent | R⁶ Substituent | cLogP | Reference |
| 1 | 4'-(Dimethylamino)phenyl | -H | 2.87 | [3] |
| 2 | 4'-(Dimethylamino)phenyl | -Cl | 3.54 | [3] |
| 3 | 4'-(Dimethylamino)phenyl | -I | 3.99 | [3] |
| 4 | 4'-(Dimethylamino)phenyl | -SCH₃ | 3.59 | [3] |
| 5 | 4'-(Dimethylamino)phenyl | -OCH₃ | 3.01 | [3] |
| 6a | 4'-(Dimethylamino)phenyl | -NHCH₃ | 2.58 | [3] |
| 6b | 4'-(Dimethylamino)phenyl | -N(CH₃)₂ | 2.89 | [3] |
| 7 | 4'-(Methylamino)phenyl | -I | 3.59 | [3] |
| 8 | 4'-Aminophenyl | -I | 3.19 | [3] |
| 9 | 4'-(Dimethylamino)phenyl | -O(CH₂)₂F | 3.14 | [3] |
| 10 | 4'-(Dimethylamino)phenyl | -O(CH₂)₃F | 3.45 | [3] |
| 11 | 4'-(Dimethylamino)phenyl | -N(CH₃)(CH₂)₂F | 3.02 | [3] |
| 12 | 4'-(Dimethylamino)phenyl | -N(CH₃)(CH₂)₃F | 3.33 | [3] |
| 13a | 5-(Dimethylamino)pyridin-2-yl | -F | 2.24 | [3] |
| 13b | 5-(Dimethylamino)pyridin-2-yl | -Cl | 2.81 | [3] |
| 13c | 5-(Dimethylamino)pyridin-2-yl | -I | 3.22 | [3] |
| 14a | 5-Nitrothiophen-2-yl | -F | 2.93 | [3] |
| 14b | 5-Nitrothiophen-2-yl | -Cl | 3.50 | [3] |
| 15 | 6-anilino-imidazo[1,2-b]pyridazine analog | N/A | 3.80 | [4] |
| 16 | 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analog | N/A | 1.99 | [4] |
| 17 | 6-((1-methyl-2-oxo-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analog | N/A | 0.66 | [4] |
Note: cLogP values are calculated and serve as an estimate of lipophilicity.
Table 2: Solubility and Permeability of Selected Imidazo[1,2-b]pyridazine Derivatives
| Compound ID | Aqueous Solubility | pH | Caco-2 Permeability (nm/s) | Reference |
| 18 | <1 µg/mL | 6.5 | Not Reported | [4] |
| 18 | 2 µg/mL | 1.0 | Not Reported | [4] |
| 19 | Not Reported | Not Reported | 34 | [4] |
| 20 | Not Reported | Not Reported | 59 | [4] |
Table 3: Melting Points of Substituted Imidazo[1,2-b]pyridazine Derivatives
| Compound ID | R² Substituent | R³ Substituent | R⁶ Substituent | Melting Point (°C) | Reference |
| 21a | 4-methoxyphenyl | -C(=O)NHN=CH-phenyl | 4-methoxyphenyl | 110-113 | |
| 21b | 4-methoxyphenyl | -C(=O)NHN=CH-(4-methoxyphenyl) | 4-methoxyphenyl | 118-122 | |
| 21c | 4-methoxyphenyl | -C(=O)NHN=CH-(4-chlorophenyl) | 4-methoxyphenyl | 98-100 | |
| 22 | Unsubstituted Phenyl | Not specified | Unsubstituted Phenyl | 202-204.9 | [5] |
| 23 | Thienyl | Not specified | Thienyl | 164.5-165.9 | [5] |
| 24 | Tolyl | Not specified | Tolyl | 158.5-161.2 | [5] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate determination of physicochemical properties. The following sections provide methodologies for key in vitro assays.
Kinetic Solubility Assay
This protocol outlines a typical procedure for determining the kinetic solubility of a compound, which is a critical parameter in early drug discovery.
Objective: To determine the aqueous kinetic solubility of test compounds from a DMSO stock solution.
Materials:
-
Test compounds dissolved in 100% DMSO (e.g., 10 mM stock).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
96-well microplates (polypropylene for sample preparation, UV-transparent for analysis).
-
Plate shaker.
-
Microplate reader capable of UV-Vis absorbance measurements.
-
(Optional) Nephelometer for turbidity measurements.
-
(Optional) Centrifuge with a microplate rotor.
-
(Optional) 96-well filter plates (e.g., 0.45 µm PVDF).
Procedure:
-
Preparation of Standard Curve:
-
Prepare a series of dilutions of the test compound in a suitable solvent (e.g., DMSO or a mixture of PBS and DMSO) to create a standard curve.
-
-
Sample Preparation:
-
Add a small volume of the DMSO stock solution (e.g., 2 µL of 10 mM) to the wells of a 96-well polypropylene plate.
-
Add the aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to each well to achieve the desired final compound concentration and a final DMSO concentration of typically ≤1%.
-
-
Incubation:
-
Seal the plate and shake at room temperature (or 37°C) for a defined period (e.g., 1.5 to 2 hours) to allow for precipitation to reach equilibrium.
-
-
Precipitate Removal (choose one method):
-
Filtration: Transfer the contents of the incubation plate to a 96-well filter plate and collect the filtrate in a fresh UV-transparent 96-well plate.
-
Centrifugation: Centrifuge the incubation plate at high speed (e.g., 3000 x g for 10 minutes) to pellet the precipitate. Carefully transfer the supernatant to a UV-transparent 96-well plate.
-
-
Quantification:
-
Measure the UV absorbance of the standards and the samples in the filtrate/supernatant at the compound's λ_max.
-
-
Data Analysis:
-
Determine the concentration of the dissolved compound in the samples by interpolating their absorbance values from the standard curve.
-
The determined concentration is the kinetic solubility of the compound under the assay conditions.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to predict passive membrane permeability of compounds.
Objective: To assess the passive permeability of test compounds across an artificial lipid membrane.
Materials:
-
PAMPA plate system (a donor plate with a filter membrane and a compatible acceptor plate).
-
Artificial membrane solution (e.g., 2% (w/v) lecithin in dodecane).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test compounds dissolved in DMSO.
-
96-well UV-transparent plates for analysis.
-
Plate shaker.
-
Microplate reader.
Procedure:
-
Membrane Coating:
-
Carefully coat the filter membrane of each well in the donor plate with a small volume (e.g., 5 µL) of the artificial membrane solution. Allow the solvent to evaporate completely.
-
-
Preparation of Acceptor Plate:
-
Fill the wells of the acceptor plate with buffer (e.g., 200 µL of PBS, pH 7.4).
-
-
Preparation of Donor Plate:
-
Prepare the test compounds in buffer at the desired concentration (e.g., 200 µM in PBS with a final DMSO concentration of 1-2%).
-
Add the compound solutions to the wells of the coated donor plate (e.g., 200 µL).
-
-
Incubation:
-
Carefully place the donor plate on top of the acceptor plate to form a "sandwich".
-
Incubate the plate assembly at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).
-
-
Sample Analysis:
-
After incubation, separate the donor and acceptor plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
-
Data Analysis:
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - C_A(t) / C_equilibrium) where:
-
V_D = volume of the donor well
-
V_A = volume of the acceptor well
-
A = area of the membrane
-
t = incubation time
-
C_A(t) = compound concentration in the acceptor well at time t
-
C_equilibrium = equilibrium concentration
-
-
Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, providing an early indication of its metabolic clearance.
Objective: To determine the in vitro metabolic stability of test compounds using liver microsomes.
Materials:
-
Liver microsomes (e.g., human, rat, mouse).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Test compounds dissolved in DMSO.
-
Control compounds with known metabolic stability (e.g., a high-clearance and a low-clearance compound).
-
Acetonitrile containing an internal standard for quenching the reaction.
-
96-well plates.
-
Incubator or water bath at 37°C.
-
LC-MS/MS system for analysis.
Procedure:
-
Preparation of Reaction Mixture:
-
In a 96-well plate, prepare a master mix containing the liver microsomes and phosphate buffer.
-
Add the test compound to the wells to achieve the desired final concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for a few minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.
-
-
Time-Point Sampling:
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding a volume of cold acetonitrile with an internal standard to the respective wells.
-
-
Sample Processing:
-
After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by LC-MS/MS to determine the peak area ratio of the parent compound to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) * (mL incubation / mg microsomal protein).
-
Signaling Pathways Involving Imidazo[1,2-b]pyridazine Targets
Substituted imidazo[1,2-b]pyridazines have been identified as inhibitors of several important protein kinases involved in cell signaling pathways implicated in cancer and inflammatory diseases.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Some imidazo[1,2-b]pyridazine derivatives have been developed as mTOR inhibitors.
GSK-3β Signaling in Tau Phosphorylation
Glycogen synthase kinase 3 beta (GSK-3β) is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. Imidazo[1,2-b]pyridazines have been investigated as GSK-3β inhibitors.
IKKβ/NF-κB Signaling Pathway
The IKKβ/NF-κB signaling pathway is a key regulator of inflammation. Certain imidazo[1,2-b]pyridazine derivatives have been identified as IKKβ inhibitors.
Conclusion
The imidazo[1,2-b]pyridazine scaffold continues to be a fruitful area of research in drug discovery. This guide has provided a summary of available physicochemical data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways. While there is a need for more comprehensive and publicly available experimental data, particularly for pKa, the provided protocols offer a clear path for researchers to generate this critical information for their novel substituted imidazo[1,2-b]pyridazine derivatives. A thorough understanding and characterization of these physicochemical properties will undoubtedly accelerate the development of new and effective therapeutics based on this privileged scaffold.
References
- 1. Buy 2-Methyl-6-propylimidazo[1,2-b]pyridazine (EVT-13044053) | 570416-46-5 [evitachem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
Methodological & Application
Application Notes and Protocols: Imidazo[1,2-b]pyridazine Derivatives as Potent PIM Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of constitutively active serine/threonine kinases comprising three isoforms: PIM1, PIM2, and PIM3. These kinases are crucial regulators of cell survival, proliferation, and differentiation. Overexpression of PIM kinases is implicated in a variety of hematological malignancies and solid tumors, making them attractive targets for cancer therapy. The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in the development of potent and selective PIM kinase inhibitors.[1] These compounds are typically ATP-competitive but not strictly ATP-mimetic, interacting with the N-terminal lobe of the kinase, which contributes to their enhanced selectivity.[1]
This document provides detailed application notes on the use of imidazo[1,2-b]pyridazine-based PIM kinase inhibitors, summarizing their inhibitory activity and providing comprehensive protocols for their evaluation in biochemical and cellular assays.
PIM Kinase Signaling Pathway
PIM kinases are downstream effectors of various cytokine and growth factor signaling pathways, primarily the JAK/STAT pathway.[2] Upon activation, STATs translocate to the nucleus and induce the transcription of target genes, including PIM. Once expressed, PIM kinases phosphorylate a wide range of downstream substrates to regulate cellular processes. A key downstream target is the pro-apoptotic protein BAD. Phosphorylation of BAD by PIM kinases inhibits its apoptotic function, thereby promoting cell survival.[2] Imidazo[1,2-b]pyridazine inhibitors block these phosphorylation events, leading to the induction of apoptosis in cancer cells dependent on PIM signaling.
Data Presentation
The inhibitory activities of several imidazo[1,2-b]pyridazine-based PIM kinase inhibitors are summarized below. These tables provide a comparative overview of their potency and selectivity against the three PIM isoforms.
Table 1: In Vitro Inhibitory Potency of Imidazo[1,2-b]pyridazine Derivatives against PIM Kinases
| Compound | PIM1 IC₅₀ (nM) | PIM2 IC₅₀ (nM) | PIM3 IC₅₀ (nM) |
| K00135 | 25 | 2,800 | Not Reported |
| K00486 | 34 | 2,500 | Not Reported |
| K00152 | 39 | 7,000 | Not Reported |
| SGI-1776 | 7 | 363 | 69 |
Data sourced from biochemical assays.[3][4]
Table 2: Anti-proliferative Activity of Imidazo[1,2-b]pyridazine PIM Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Assay Type | IC₅₀/EC₅₀ (µM) |
| K00135 | MV4;11 | Acute Myeloid Leukemia | Cell Viability | ~1 |
| K00135 | Primary AML blasts | Acute Myeloid Leukemia | Growth Inhibition | Significant at 1-10 µM |
| SGI-1776 | Various | AML, MM, DLBCL, MCL, T-ALL | Growth Inhibition | 0.013 - 0.23 |
Data sourced from multiple consistent reports.[3][4][5]
Experimental Protocols
Detailed methodologies for the evaluation of imidazo[1,2-b]pyridazine PIM kinase inhibitors are provided below.
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant PIM1, PIM2, or PIM3 enzyme
-
Peptide substrate (e.g., a derivative of the BAD protein)
-
ATP
-
Imidazo[1,2-b]pyridazine test inhibitor
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)[6]
-
White opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the imidazo[1,2-b]pyridazine inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 1 µL of the test inhibitor solution to the wells of a 384-well plate.[6]
-
Add 2 µL of a solution containing the PIM kinase and the peptide substrate in kinase buffer.[6]
-
Initiate the reaction by adding 2 µL of ATP solution in kinase buffer.[6]
-
Incubate the reaction mixture at room temperature for 60 minutes.[6]
-
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[6]
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin. Incubate at room temperature for 30 minutes.[6]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescence data is used to calculate the percent inhibition for each inhibitor concentration. The IC₅₀ value is then determined by fitting the data to a four-parameter logistic curve.
Protocol 2: Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., MV4;11)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Imidazo[1,2-b]pyridazine inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)[7]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[8]
-
Drug Treatment: Prepare serial dilutions of the inhibitor in complete medium. Remove the old medium and add 100 µL of the prepared drug dilutions to the respective wells. Include a vehicle control (DMSO). Incubate for the desired treatment duration (e.g., 48 or 72 hours).[8]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[8]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes.[8]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a plate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 3: Western Blot Analysis for PIM Kinase Substrate Phosphorylation
This protocol is used to investigate the molecular mechanism of action by examining the phosphorylation status of PIM kinase downstream targets, such as BAD and 4E-BP1.
References
- 1. Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
Application Notes: Imidazo[1,2-b]pyridazine Derivatives for Allosteric Tyk2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is an intracellular enzyme that plays a crucial role in mediating immune and inflammatory signaling pathways.[1][2] Tyk2 is activated by various pro-inflammatory cytokines, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[1][3][4][5] Upon activation, Tyk2 phosphorylates and activates Signal Transducer and Activator of Transcription (STAT) proteins, which then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses.[2][6][7] This central role makes Tyk2 an attractive therapeutic target for a range of autoimmune and inflammatory diseases such as psoriasis, lupus, and inflammatory bowel disease.[1][6]
A novel class of Tyk2 inhibitors based on the imidazo[1,2-b]pyridazine scaffold has emerged as potent and selective allosteric inhibitors.[1] Unlike traditional ATP-competitive inhibitors that target the highly conserved catalytic (JH1) domain, these compounds bind to the regulatory pseudokinase (JH2) domain.[1][7] This allosteric mechanism locks Tyk2 in an inactive state, preventing its activation and subsequent downstream signaling, offering a promising strategy for achieving greater selectivity over other JAK family members.[7]
Mechanism of Action: Allosteric Inhibition via the JH2 Domain
The Tyk2 protein contains a catalytic kinase domain (JH1) and a regulatory pseudokinase domain (JH2) that, despite being catalytically inactive, plays a critical role in regulating the kinase's function.[7][8] Imidazo[1,2-b]pyridazine derivatives bind to the ATP-binding pocket of the JH2 domain.[1] This binding stabilizes an autoinhibitory interaction between the JH2 and JH1 domains, which effectively blocks the conformational changes required for cytokine-mediated activation of the JH1 domain's catalytic activity.[7] This allosteric inhibition prevents the phosphorylation of STATs, thereby suppressing the inflammatory cascade.
References
- 1. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bms.com [bms.com]
- 3. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 6. revvity.com [revvity.com]
- 7. Unlocking TYK2 in Autoimmune and Inflammatory Diseases - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 8. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of Imidazo[1,2-b]pyridazine-based ALK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of a promising class of Anaplastic Lymphoma Kinase (ALK) inhibitors based on the imidazo[1,2-b]pyridazine scaffold. Detailed protocols for key experiments are included to facilitate the replication and further development of these compounds.
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] Genetic alterations such as chromosomal rearrangements, mutations, or amplifications can lead to aberrant ALK signaling, driving the pathogenesis of several cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma.[1][2] The development of ALK tyrosine kinase inhibitors (TKIs) has significantly improved outcomes for patients with ALK-positive cancers. However, the emergence of acquired resistance, often due to secondary mutations in the ALK kinase domain like the G1202R mutation, presents a significant clinical challenge.[3]
The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, showing promise in the development of potent kinase inhibitors.[4] Recent studies have highlighted the potential of imidazo[1,2-b]pyridazine macrocyclic derivatives as next-generation ALK inhibitors capable of overcoming clinically relevant resistance mutations.[3]
ALK Signaling Pathway
Aberrant ALK activation leads to the constitutive stimulation of downstream signaling pathways that are critical for cell proliferation, survival, and differentiation. The primary signaling cascades activated by oncogenic ALK fusions include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation.[1]
-
PI3K-AKT-mTOR Pathway: This cascade plays a central role in promoting cell survival and growth.[1]
-
JAK-STAT Pathway: Activation of STAT3, in particular, is a key mediator of the oncogenic signals driven by ALK fusion proteins, promoting cell survival and proliferation.[1]
The inhibition of ALK by small molecules blocks the phosphorylation and activation of these downstream effectors, thereby impeding tumor growth and survival.
Data Presentation
The following tables summarize the biochemical and cellular activities of a representative imidazo[1,2-b]pyridazine-based ALK inhibitor, compound O-10, in comparison to the first-generation inhibitor, Crizotinib.[3][5]
Table 1: Biochemical Inhibitory Activity (IC50, nM)
| Target Enzyme | Compound O-10 (Imidazo[1,2-b]pyridazine) | Crizotinib | Performance Summary |
| ALKWT | 2.6[3] | ~20-24 | O-10 is approximately 8-9 times more potent against wild-type ALK.[5] |
| ALKG1202R | 6.4[3] | >200 (High Resistance) | O-10 maintains high potency against the highly resistant G1202R mutant, where Crizotinib is largely ineffective.[5] |
| ALKL1196M/G1202R | 23[3] | N/A (High Resistance Expected) | O-10 demonstrates potent inhibition of this lorlatinib-resistant compound mutation.[5] |
Table 2: Cellular Anti-proliferative Activity (IC50, nM)
| Cell Line | Genotype | Compound O-10 |
| Karpas299 | NPM-ALKWT | 38[3] |
| Ba/F3-EML4-ALKG1202R | EML4-ALKG1202R | 52[3] |
| Ba/F3-EML4-ALKL1196M/G1202R | EML4-ALKL1196M/G1202R | 64[3] |
Experimental Protocols
The following are detailed protocols for the synthesis and biological evaluation of imidazo[1,2-b]pyridazine-based ALK inhibitors.
General Synthetic Scheme
The synthesis of the imidazo[1,2-b]pyridazine core generally involves the condensation of a 3-aminopyridazine derivative with an α-haloketone. Subsequent functionalization at various positions, often through cross-coupling reactions, allows for the introduction of different substituents to optimize potency and pharmacokinetic properties.[6]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Imidazo[1,2-b]pyridazine Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of Imidazo[1,2-b]pyridazine libraries, a chemical scaffold of significant interest in medicinal chemistry. This document outlines the common biological targets of this compound class, presents quantitative data from screening efforts, and offers detailed experimental protocols for both biochemical and cell-based assays.
Introduction to Imidazo[1,2-b]pyridazines
The Imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus that has garnered substantial attention in drug discovery.[1][2] Its structural similarity to purines has made it a versatile framework for designing inhibitors of various enzymes, particularly protein kinases.[2] The successful development of the multi-targeted kinase inhibitor Ponatinib, which features this core structure, has spurred further investigation into Imidazo[1,2-b]pyridazine derivatives for a range of therapeutic applications, including anticancer, anti-inflammatory, antiviral, and antiparasitic agents.[1][3]
Libraries of Imidazo[1,2-b]pyridazine derivatives have been screened against numerous targets, revealing potent activity against several kinase families, including DYRKs, CLKs, TYK2, PIM kinases, mTOR, and ALK.[4][5][6][7][8][9][10] This document provides standardized protocols for high-throughput screening to identify and characterize novel bioactive compounds within this chemical class.
Quantitative Data Summary
The following tables summarize the inhibitory activities of selected Imidazo[1,2-b]pyridazine compounds against various protein kinases and in cell-based assays, as reported in the literature.
Table 1: Biochemical Kinase Inhibition Data
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 20a | CLK1 | 82 | [4] |
| CLK4 | 44 | [4] | |
| DYRK1A | 50 | [4] | |
| PfCLK1 | 32 | [4] | |
| Compound 6 | Tyk2 JH2 (Ki) | < 1 | [6] |
| Compound 26 | c-Met | 1.9 | [11] |
| VEGFR2 | 2.2 | [11] | |
| Compound O-10 | ALK (wild-type) | 2.6 | [8] |
| ALK (G1202R mutant) | 6.4 | [8] | |
| ALK (L1196M/G1202R) | 23 | [8] | |
| K00135 | PIM-1 | Low nM | [9] |
| Compound A17 | mTOR | 67 | [10] |
| Compound A18 | mTOR | 62 | [10] |
Table 2: Cell-Based Assay Data
| Compound ID | Cell Line | Assay Type | IC50 (nM) | Reference |
| Compound 6 | Kit225 T-cells | IFNα-stimulated Luciferase | < 100 | [6] |
| Human Whole Blood | IFNγ production | 817 | [6] | |
| Compound 26 | MKN45 (c-Met addicted) | Proliferation | 5.0 | [11] |
| HUVEC (VEGF-stimulated) | Proliferation | 1.8 | [11] | |
| Compound A17 | A549 (NSCLC) | Proliferation (SRB) | 20 - 20,700 (range) | [10] |
| Compound A18 | H460 (NSCLC) | Proliferation (SRB) | 20 - 20,700 (range) | [10] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a representative signaling pathway targeted by Imidazo[1,2-b]pyridazine inhibitors and the general workflows for high-throughput screening assays.
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Imidazo[1,2-b]pyridazine Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell-based assays for assessing the cytotoxicity of Imidazo[1,2-b]pyridazine compounds. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including potential as anticancer agents.[1] Accurate evaluation of their cytotoxic effects is a critical step in the drug discovery and development process.
Introduction to Imidazo[1,2-b]pyridazines and Cytotoxicity Profiling
Imidazo[1,2-b]pyridazines are a class of fused heterocyclic compounds that are structurally related to purines.[1] This structural similarity has led to their investigation as potential inhibitors of various kinases and other cellular targets involved in cancer cell proliferation and survival.[2][3] Several derivatives of Imidazo[1,2-b]pyridazine have demonstrated potent anti-proliferative activity against a range of cancer cell lines.[1][2]
Cytotoxicity profiling is essential to determine the therapeutic window and potential off-target effects of these compounds. A multi-assay approach is recommended to gain a comprehensive understanding of the mechanisms of cell death induced by Imidazo[1,2-b]pyridazine derivatives. This includes assessing cell viability, membrane integrity, and the induction of apoptosis.
Key Cell-Based Assays for Cytotoxicity Evaluation
A panel of well-established cell-based assays should be employed to thoroughly characterize the cytotoxic profile of Imidazo[1,2-b]pyridazine compounds.
1. Cell Viability and Proliferation Assays (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4][5] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4] The amount of formazan produced is proportional to the number of metabolically active cells.
2. Cytotoxicity Assays (Lactate Dehydrogenase - LDH Assay)
The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[6] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis and late-stage apoptosis.[6]
3. Apoptosis Assays (Annexin V-FITC/Propidium Iodide - PI Staining)
The Annexin V-FITC/PI apoptosis assay is a widely used flow cytometry-based method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact plasma membrane of viable and early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Quantitative Data Summary
The following tables summarize the cytotoxic activity of representative Imidazo[1,2-b]pyridazine compounds against various cancer cell lines.
Table 1: Cytotoxicity of Imidazo[1,2-b]pyridazine Derivatives (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| A17 | A549 | Non-small cell lung cancer | 0.067 (mTOR) | SRB | [2] |
| A18 | A549 | Non-small cell lung cancer | 0.062 (mTOR) | SRB | [2] |
| A15-A24 | A549, H460 | Non-small cell lung cancer | 0.02 - 20.7 | SRB | [2] |
| Compound 7 | - | - | > 2 (IKKβ) | Biochemical | [7] |
| 8g | - | - | 5.85 (Urease) | Urease Inhibition | [1] |
| 8a-h | - | - | > 50 | MTT | [1] |
Table 2: Apoptosis Induction by Imidazo[1,2-b]pyridazine Compounds
| Compound | Cell Line | Treatment | % Early Apoptosis (Annexin V+/PI-) | Reference |
| 5c | IMR-32 | 24 h | Increased vs. control | [1] |
| 5h | IMR-32 | 24 h | Increased vs. control | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Materials:
-
Imidazo[1,2-b]pyridazine compounds
-
Target cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[5]
-
DMSO or Solubilization Buffer[4]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[8]
-
Compound Treatment: Prepare serial dilutions of the Imidazo[1,2-b]pyridazine compounds in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions (or vehicle control) to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[9]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[4][8]
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[4][5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Cytotoxicity Assessment using LDH Assay
Materials:
-
Imidazo[1,2-b]pyridazine compounds
-
Target cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
LDH Cytotoxicity Assay Kit (commercially available)[6]
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).[6]
-
Incubation: Incubate the plate for the desired treatment period.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.[6] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[6]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (from the kit) to each well containing the supernatant.[6]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[6]
-
Stop Reaction: Add 50 µL of the stop solution (from the kit) to each well.[6]
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[6]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit manufacturer's instructions.
Protocol 3: Apoptosis Assessment using Annexin V-FITC/PI Staining
Materials:
-
Imidazo[1,2-b]pyridazine compounds
-
Target cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (commercially available)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the Imidazo[1,2-b]pyridazine compounds at the desired concentrations (e.g., IC50 and 2x IC50) for the specified time. Include a vehicle control.
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.[10]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[11]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the samples by flow cytometry within one hour.[10]
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
Materials:
-
Imidazo[1,2-b]pyridazine compounds
-
Target cancer cell lines
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against cleaved caspase-3, cleaved PARP, Bcl-2, Bax, p-Akt, p-mTOR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with Imidazo[1,2-b]pyridazine compounds as desired. After treatment, wash the cells with cold PBS and lyse them with ice-cold lysis buffer.[12]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer the proteins to a membrane.[12]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[12]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[12]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations: Workflows and Signaling Pathways
Caption: Workflow for evaluating Imidazo[1,2-b]pyridazine cytotoxicity.
Caption: Proposed signaling pathway for Imidazo[1,2-b]pyridazine-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchhub.com [researchhub.com]
- 5. broadpharm.com [broadpharm.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bds.berkeley.edu [bds.berkeley.edu]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. kumc.edu [kumc.edu]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Kinase Assays of Imidazo[1,2-b]pyridazine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a potent inhibitor of various protein kinases. These kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. This document provides a detailed protocol for conducting in vitro kinase assays to evaluate the inhibitory activity of novel Imidazo[1,2-b]pyridazine compounds.
Imidazo[1,2-b]pyridazine derivatives have shown inhibitory activity against a range of kinases, including but not limited to Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), Tyrosine kinase 2 (TYK2), Proviral integration site for Moloney murine leukemia virus (PIM) kinases, TGF-β-activated kinase 1 (TAK1), Anaplastic lymphoma kinase (ALK), and Monopolar spindle 1 (Mps1) kinase.[1][2][3][4][5][6] The protocols outlined below are designed to be adaptable for screening and characterizing these compounds against their target kinases.
Data Presentation: Inhibitory Activity of Imidazo[1,2-b]pyridazine Compounds
The following table summarizes the in vitro inhibitory activity of selected Imidazo[1,2-b]pyridazine compounds against various protein kinases.
| Compound ID | Target Kinase | IC50 (nM) | Assay Method | Reference |
| Compound 17 | DYRK1A | - | Radiometric Kinase Assay | [1] |
| Compound 29 | DYRK1A | - | Radiometric Kinase Assay | [1] |
| Compound 7 | TYK2 JH2 | < 1000 | IL-23 stimulated assay | [2] |
| Compound 29 | TYK2 JH2 | - | - | [2] |
| K00135 | PIM1 | Low nM | Protein stability shift assay | [3][7] |
| Compound 26 | TAK1 | 55 | Enzymatic activity assay | [4] |
| Takinib | TAK1 | 187 | Enzymatic activity assay | [4] |
| Compound O-10 | ALK (WT) | 2.6 | Enzymatic inhibitory activity | [5] |
| Compound O-10 | ALK (G1202R) | 6.4 | Enzymatic inhibitory activity | [5] |
| Compound O-10 | ALK (L1196M/G1202R) | 23 | Enzymatic inhibitory activity | [5] |
| Compound 27f | Mps1 | 0.70 | Cellular Mps1 assay | [6] |
| Compound 20a | CLK1 | 82 | - | [8] |
| Compound 20a | CLK4 | 44 | - | [8] |
| Compound 20a | DYRK1A | 50 | - | [8] |
| Compound 20a | PfCLK1 | 32 | - | [8] |
Note: "-" indicates that a specific IC50 value was not provided in the cited abstract.
Experimental Protocols
This section provides a detailed methodology for a general in vitro kinase assay applicable to Imidazo[1,2-b]pyridazine compounds. This protocol is a composite based on standard kinase assay principles and information gleaned from the provided search results. It is recommended to optimize specific conditions for each kinase-inhibitor pair.
Protocol: In Vitro Radiometric Kinase Assay (e.g., for DYRK1A)
This protocol is adapted from the principles of radiometric kinase assays, such as the ³³PanQinase® Activity Assay mentioned in the literature.[1]
1. Materials and Reagents:
-
Kinase: Recombinant active kinase (e.g., DYRK1A).
-
Substrate: Specific peptide or protein substrate for the target kinase (e.g., a recognition peptide for PIM1 is RKRRQTSMTD).[9]
-
Imidazo[1,2-b]pyridazine Compounds: Dissolved in 100% DMSO to create stock solutions.
-
[γ-³³P]ATP or [γ-³²P]ATP: Radiolabeled ATP.
-
Kinase Reaction Buffer: Typically contains Tris-HCl (pH 7.5), MgCl₂, DTT, and BSA. The exact composition should be optimized for the specific kinase.
-
ATP Solution: Non-radiolabeled ATP of high purity.
-
Stop Solution: e.g., Phosphoric acid or EDTA solution to terminate the reaction.
-
96-well Filter Plates: (e.g., phosphocellulose or streptavidin-coated plates if using a biotinylated substrate).
-
Scintillation Counter and Scintillation Fluid.
-
Positive Control: A known inhibitor for the target kinase (e.g., Staurosporine).[1]
-
Negative Control: DMSO vehicle.
2. Assay Procedure:
-
Compound Preparation: Prepare serial dilutions of the Imidazo[1,2-b]pyridazine compounds in kinase reaction buffer. The final DMSO concentration in the assay should be kept low (typically ≤ 1%) to avoid affecting enzyme activity.
-
Reaction Setup:
-
Add kinase reaction buffer to each well of a 96-well plate.
-
Add the diluted Imidazo[1,2-b]pyridazine compounds or controls (DMSO for negative control, Staurosporine for positive control) to the respective wells.
-
Add the kinase to each well and pre-incubate for a defined period (e.g., 10-15 minutes) at the optimal temperature for the kinase (e.g., 30°C). This allows the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution of the substrate and [γ-³³P]ATP in the kinase reaction buffer. The concentration of ATP should be at or near the Km for the specific kinase to determine competitive inhibition.
-
Start the kinase reaction by adding the substrate/[γ-³³P]ATP mixture to each well.
-
-
Incubation: Incubate the reaction plate at the optimal temperature for a specific period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Termination of Reaction: Stop the reaction by adding the stop solution.
-
Separation of Phosphorylated Substrate:
-
Transfer the reaction mixture to the filter plate.
-
Wash the filter plate multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Measure the amount of incorporated radiolabel using a scintillation counter.
-
3. Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Simplified TYK2/JAK/STAT signaling pathway and the inhibitory action of Imidazo[1,2-b]pyridazine compounds.
Caption: General experimental workflow for an in vitro radiometric kinase assay.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collection - Discovery of Imidazo[1,2âb]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Application of Imidazo[1,2-b]pyridazines in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-b]pyridazine is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry, particularly in the field of oncology.[1] This nitrogen-containing fused ring system serves as a core structural component for a variety of potent and selective inhibitors of key protein kinases implicated in cancer progression. The clinical success of Ponatinib, a multi-targeted kinase inhibitor featuring the imidazo[1,2-b]pyridazine core, for the treatment of chronic myeloid leukemia (CML), has further fueled interest in this chemical class.
These compounds primarily exert their anticancer effects by targeting the ATP-binding site of various protein kinases, leading to the inhibition of downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[2][3] Research has demonstrated the efficacy of imidazo[1,2-b]pyridazine derivatives against a range of malignancies, including lung cancer, breast cancer, and various leukemias.[4] A significant area of investigation involves the development of next-generation inhibitors capable of overcoming acquired resistance to existing therapies, often driven by mutations in the target kinase domain.[5]
These application notes provide an overview of the key applications of imidazo[1,2-b]pyridazines in cancer research, supported by quantitative data on their biological activity and detailed protocols for their experimental evaluation.
Key Applications in Cancer Research
-
Kinase Inhibition: The primary application of imidazo[1,2-b]pyridazines is the inhibition of protein kinases that are critical drivers of oncogenesis. Notable targets include:
-
Monopolar Spindle 1 (Mps1/TTK): A key regulator of the spindle assembly checkpoint, Mps1 is an attractive target as its overexpression is correlated with the histological grade of many cancers.[6]
-
Anaplastic Lymphoma Kinase (ALK): ALK rearrangements are oncogenic drivers in non-small cell lung cancer (NSCLC). Imidazo[1,2-b]pyridazine derivatives have been developed to inhibit both wild-type and mutant forms of ALK that confer resistance to earlier-generation inhibitors.
-
Tropomyosin Receptor Kinases (TRKs): TRK fusions are found in a variety of adult and pediatric cancers. Novel imidazo[1,2-b]pyridazine compounds are being explored as potent inhibitors of both wild-type and resistance-conferring mutant TRK proteins.[5]
-
Dual-Specificity Tyrosine-Phosphorylation-Regulated Kinases (DYRKs): These kinases are implicated in neurological disorders and certain types of cancer.[7]
-
Multi-Kinase Inhibition: As exemplified by Ponatinib, this scaffold can be adapted to inhibit a broad spectrum of kinases, including ABL, PDGFRα, VEGFR2, and FGFR1.[8]
-
-
Overcoming Drug Resistance: A major focus of current research is the design of imidazo[1,2-b]pyridazine derivatives that can effectively inhibit mutated kinases responsible for acquired resistance to targeted therapies. This includes activity against the T315I "gatekeeper" mutation in ABL kinase and various resistance mutations in ALK and TRK.[5]
-
Induction of Apoptosis and Cell Cycle Arrest: Beyond direct kinase inhibition, these compounds have been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells, contributing to their overall anti-tumor activity.[3][9]
Data Presentation: In Vitro Efficacy of Imidazo[1,2-b]pyridazine Derivatives
The following tables summarize the in vitro inhibitory and antiproliferative activities of representative imidazo[1,2-b]pyridazine compounds from published literature.
Table 1: Potency of Imidazo[1,2-b]pyridazine Kinase Inhibitors Against Specific Targets
| Compound ID | Target Kinase(s) | IC50 (nM) | Reference(s) |
| Ponatinib | ABL (native) | 0.37 | [8] |
| ABL (T315I mutant) | 2.0 | [8] | |
| PDGFRα | 1 | [8] | |
| VEGFR2 | 1.5 | [8] | |
| FGFR1 | 2 | [8] | |
| SRC | 5.4 | [8] | |
| Compound 27f | Mps1 (cellular) | 0.70 | [7] |
| Compound O-10 | ALK (wild-type) | 2.6 | [6] |
| ALK (G1202R mutant) | 6.4 | [6] | |
| ALK (L1196M/G1202R) | 23 | [6] | |
| Compound 15m | TRK (wild-type) | 0.08 | [10] |
| TRK (G595R mutant) | 2.14 | [10] | |
| TRK (G667C mutant) | 0.68 | [10] | |
| Compound 22 | BTK | 1.3 | [11] |
Table 2: Antiproliferative Activity of Imidazo[1,2-b]pyridazine Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 | Reference(s) |
| Compound 27f | A549 | Lung Cancer | 6.0 nM | [7] |
| Compound O-10 | Karpas299 | Anaplastic Large Cell Lymphoma | 38 nM | [6] |
| BaF3-EML4-ALK (G1202R) | Engineered Pro-B Cells | 52 nM | [6] | |
| BaF3-EML4-ALK (L1196M/G1202R) | Engineered Pro-B Cells | 64 nM | [6] | |
| Ponatinib | K562 | Chronic Myeloid Leukemia | 67 nM | |
| Ba/F3 (BCR-ABL WT) | Engineered Pro-B Cells | 47 nM | ||
| Ba/F3 (BCR-ABL T315I) | Engineered Pro-B Cells | 11 nM | [8] | |
| IP-5 | HCC1937 | Breast Cancer | 45 µM | [9][12] |
| IP-6 | HCC1937 | Breast Cancer | 47.7 µM | [9][12] |
Signaling Pathways and Experimental Workflows
The diagrams below, generated using Graphviz, illustrate a key signaling pathway targeted by imidazo[1,2-b]pyridazines and a general workflow for their preclinical evaluation.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the anticancer properties of Imidazo[1,2-b]pyridazine derivatives. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: Cell Viability and Proliferation (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. It is commonly used to determine the half-maximal inhibitory concentration (IC50) of a compound.[13]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
Imidazo[1,2-b]pyridazine test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle-only (e.g., 0.1% DMSO) controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[1]
-
Solubilization: For adherent cells, carefully aspirate the medium. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Western Blot for Protein Expression and Phosphorylation
This technique is used to detect specific proteins in a cell lysate, allowing for the analysis of target engagement (e.g., decreased phosphorylation of a target kinase) and downstream effects like apoptosis (e.g., cleavage of PARP or Caspase-3).[2]
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ALK, anti-cleaved-PARP, anti-Actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cell pellets in ice-cold RIPA buffer. Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) into each lane of an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Wash the membrane with TBST. Then, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[2]
-
Analysis: Analyze the band intensities. Normalize the protein of interest to a loading control (e.g., β-Actin or GAPDH).
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI), a DNA-intercalating agent, to stain cells and quantify their DNA content, allowing for the determination of the cell cycle phase (G0/G1, S, G2/M).
Materials:
-
Treated and untreated cells
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample. For adherent cells, trypsinize and collect. Centrifuge and wash the cell pellet with PBS.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells on ice for at least 30 minutes or at -20°C for longer storage.[7]
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[7]
-
Data Acquisition: Analyze the samples on a flow cytometer. Use the appropriate laser and filter settings to detect PI fluorescence.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: In Vivo Tumor Xenograft Model
This protocol describes the establishment of a subcutaneous tumor model in immunocompromised mice to evaluate the in vivo anti-tumor efficacy of a lead compound.[14]
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old)
-
Cancer cell line (e.g., A549, Karpas299)
-
Sterile PBS and/or Matrigel
-
Test compound formulated in an appropriate vehicle
-
Vehicle control
-
Calipers for tumor measurement
-
Syringes and needles
Procedure:
-
Cell Preparation: Culture the desired cancer cells. Harvest and resuspend the cells in sterile PBS (or a PBS/Matrigel mixture) at a concentration of approximately 5 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.[14]
-
Tumor Growth and Grouping: Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups (n=8-10 mice per group).[15]
-
Drug Administration: Administer the test compound and vehicle control to their respective groups via the determined route (e.g., oral gavage, intraperitoneal injection) and schedule.
-
Monitoring: Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Width² x Length) / 2.[14] Monitor the body weight and overall health of the mice.
-
Endpoint: Continue the study for a predetermined period or until tumors in the control group reach a maximum allowed size. Euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment. Compare the mean tumor volumes between the treated and control groups.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. benchchem.com [benchchem.com]
- 3. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. docs.research.missouri.edu [docs.research.missouri.edu]
- 9. texaschildrens.org [texaschildrens.org]
- 10. corefacilities.iss.it [corefacilities.iss.it]
- 11. 14 Weeks PDX and Chemotherapy Testing (Patient-Derived Xenograft Service) - Altogen Labs [altogenlabs.com]
- 12. assayquant.com [assayquant.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. 2.6. Establishment of the Xenograft Mouse Model and Drug Tests [bio-protocol.org]
Application Notes and Protocols: Imidazo[1,2-b]pyridazines as Versatile Probes for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-b]pyridazines are a class of nitrogen-fused heterocyclic compounds that have garnered significant attention in medicinal chemistry and, more recently, in the field of cellular imaging.[1][2] Their rigid, planar structure and tunable photophysical properties make them excellent candidates for the development of fluorescent probes.[3] These probes offer a range of applications, from monitoring dynamic cellular processes to visualizing specific organelles and detecting bioactive species. This document provides an overview of their applications, key photophysical data, and detailed protocols for their use in cellular imaging.
The core structure of imidazo[1,2-b]pyridazine can be readily functionalized at various positions, allowing for the fine-tuning of its spectral properties and the introduction of specific targeting moieties.[4][5] This versatility has led to the development of probes for imaging mitochondria, sensing changes in the cellular microenvironment, and detecting specific ions.[6][7]
Photophysical Properties of Imidazo[1,2-b]pyridazine-Based Probes
The fluorescence of imidazo[1,2-b]pyridazines is highly dependent on the nature and position of substituents on the core scaffold. Electron-donating groups tend to enhance fluorescence quantum yields, while electron-withdrawing groups can lead to red-shifted emissions.[3] The table below summarizes the photophysical properties of several representative imidazo[1,2-b]pyridazine derivatives used in cellular imaging.
| Probe/Derivative | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) | Target/Application | Reference |
| 2-(4'-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine | Not specified | Not specified | Not specified | Aβ plaque imaging | [4] |
| Quaternized imidazo[1,2-a]pyridines | ~405 | ~425 | Good | Mitochondrial imaging | [7][8] |
| Fused imidazo[1,2-a]pyridine | 480 | ~550 (with Fe³⁺) | Not specified | Fe³⁺ and Hg²⁺ sensing | [9] |
| 3,6-Disubstituted imidazo[1,2-b]pyridazines | Not specified | Not specified | Not specified | Kinase inhibition assays | [10] |
Core Structure of Imidazo[1,2-b]pyridazine
The fundamental structure of the imidazo[1,2-b]pyridazine scaffold is a bicyclic system with a shared nitrogen atom.[2] Substitutions at the R1, R2, and R3 positions allow for the modification of the probe's photophysical and targeting properties.
Caption: General chemical structure of the Imidazo[1,2-b]pyridazine scaffold.
Applications in Cellular Imaging
Organelle-Specific Imaging: Mitochondria
Certain derivatives of imidazo[1,2-b]pyridazine, particularly quaternized forms, have shown a propensity to accumulate in mitochondria.[6][7] This specific localization is often driven by the positive charge on the molecule, which facilitates its uptake across the mitochondrial membrane potential. These probes can be used for high-resolution imaging of mitochondrial morphology and dynamics in live cells.[7][8]
Sensing Metal Ions
Functionalized imidazo[1,2-b]pyridazines have been designed to act as chemosensors for various metal ions. For example, a fused imidazo[1,2-a]pyridine-based probe has been developed for the selective detection of Fe³⁺ and Hg²⁺ in aqueous media and within HeLa cells.[9] The binding of the target ion induces a conformational change in the probe, leading to a "turn-on" or "turn-off" fluorescent response.[9]
Experimental Workflow for Cellular Imaging
The following diagram outlines a typical workflow for utilizing imidazo[1,2-b]pyridazine probes in a cellular imaging experiment, from probe preparation to data analysis.
Caption: A typical experimental workflow for cellular imaging.
Protocols
Protocol 1: General Synthesis of Imidazo[1,2-b]pyridazine Derivatives
A common method for synthesizing the imidazo[1,2-b]pyridazine core involves the condensation of a 3-amino-6-halopyridazine with an α-bromoketone under mild basic conditions.[4]
Materials:
-
3-amino-6-halopyridazine
-
Substituted α-bromoketone
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol or other suitable solvent
Procedure:
-
Dissolve the 3-amino-6-halopyridazine and the α-bromoketone in ethanol.
-
Add sodium bicarbonate to the mixture to act as a mild base.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired imidazo[1,2-b]pyridazine derivative.
Protocol 2: Live-Cell Staining and Imaging
This protocol provides a general guideline for staining live cells with an imidazo[1,2-b]pyridazine-based fluorescent probe. Optimization of probe concentration and incubation time may be necessary for different cell types and specific probes.
Materials:
-
Live cells cultured on glass-bottom dishes or coverslips
-
Imidazo[1,2-b]pyridazine probe stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium (phenol red-free medium is recommended to reduce background fluorescence)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope (confocal or widefield) equipped with appropriate filters
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (typically 60-80%) on a suitable imaging vessel.
-
Probe Preparation: Prepare a working solution of the imidazo[1,2-b]pyridazine probe by diluting the stock solution in pre-warmed cell culture medium to the final desired concentration (e.g., 1-10 µM).
-
Cell Staining: Remove the existing culture medium from the cells and replace it with the probe-containing medium.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for the optimized duration (e.g., 15-60 minutes).
-
Washing: Gently wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove excess probe and reduce background fluorescence.
-
Imaging: Add fresh, pre-warmed culture medium to the cells. Immediately proceed to image the stained cells using a fluorescence microscope. Use the predetermined excitation and emission wavelengths for the specific probe.
Signaling Pathway Investigation
While many imidazo[1,2-b]pyridazines are used for structural imaging, some have been developed as inhibitors for specific signaling pathways, such as those involving protein kinases.[10][11] For example, derivatives have been identified as potent and selective inhibitors of Tyk2 JH2, a key component in cytokine signaling.[12] The diagram below illustrates a simplified representation of a kinase inhibition pathway that could be studied using these compounds.
Caption: Kinase inhibition by an Imidazo[1,2-b]pyridazine probe.
Conclusion
Imidazo[1,2-b]pyridazines represent a promising and versatile class of fluorophores for cellular imaging. Their synthetic accessibility and tunable photophysical properties allow for the rational design of probes for a wide array of biological applications. The protocols and data presented here provide a foundation for researchers to explore the potential of these compounds in their own cellular imaging studies. As research in this area continues, we can expect the development of even more sophisticated imidazo[1,2-b]pyridazine-based probes for elucidating complex biological processes at the molecular level.
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazopyridazine - Wikipedia [en.wikipedia.org]
- 3. ijrpr.com [ijrpr.com]
- 4. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New imidazo[1,2-b]pyridazine ligands for peripheral-type benzodiazepine receptors on mitochondria and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two- and three-photon excitable quaternized imidazo[1,2- a]pyridines as mitochondrial imaging and potent cancer therapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Two- and three-photon excitable quaternized imidazo[1,2-a]pyridines as mitochondrial imaging and potent cancer therapy agents (2020) | Eiji Hase | 5 Citations [scispace.com]
- 9. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Profiling of Imidazo[1,2-b]pyridazine Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and performing the essential pharmacokinetic profiling of novel Imidazo[1,2-b]pyridazine drug candidates. Adherence to these robust protocols is critical for generating reproducible and reliable data to support lead optimization, candidate selection, and progression into further preclinical and clinical development.
Introduction to Pharmacokinetic Profiling
Pharmacokinetics (PK) is the study of how an organism affects a drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME).[1][2][3] A thorough understanding of the PK properties of Imidazo[1,2-b]pyridazine drug candidates is paramount for predicting their in vivo behavior, establishing appropriate dosing regimens, and ensuring safety and efficacy.[2][4] This document outlines the key in vitro and in vivo assays for comprehensively characterizing the ADME profile of this important class of molecules.
Key Pharmacokinetic Parameters
The following table summarizes the critical pharmacokinetic parameters and the corresponding assays detailed in this document.
| Parameter | Description | Primary In Vitro Assay | Primary In Vivo Assay |
| Absorption | The process by which a drug enters the systemic circulation. For orally administered drugs, this involves crossing the intestinal epithelium.[5][6][7] | Caco-2 Permeability Assay | Oral Bioavailability Study |
| Distribution | The reversible transfer of a drug from one location in the body to another. Plasma protein binding significantly influences the unbound, pharmacologically active drug concentration.[4][8][9] | Plasma Protein Binding Assay | Tissue Distribution Study |
| Metabolism | The chemical modification of a drug by the body, primarily by enzymes in the liver such as Cytochrome P450s (CYPs).[10][11] | Metabolic Stability Assay (Microsomes/Hepatocytes), CYP450 Inhibition Assay | Metabolite Profiling in Plasma and Urine |
| Excretion | The removal of the drug and its metabolites from the body, primarily through urine and feces. | - | Excreta Analysis |
| Clearance (CL) | The volume of plasma cleared of the drug per unit time.[1] | Calculated from Metabolic Stability Data | Derived from PK curve after IV administration |
| Half-life (t½) | The time required for the drug concentration in the body to decrease by half.[1] | Calculated from Metabolic Stability Data | Derived from PK curve |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.[1] | - | Derived from PK curve after IV administration |
| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | - | Comparison of AUC after oral and IV administration |
Data Presentation: Summarized Pharmacokinetic Data for Hypothetical Imidazo[1,2-b]pyridazine Candidates
The following tables present example data for a series of hypothetical Imidazo[1,2-b]pyridazine drug candidates to illustrate how quantitative data can be structured for easy comparison.
Table 1: In Vitro ADME Profile of Imidazo[1,2-b]pyridazine Candidates
| Compound ID | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) A→B | Efflux Ratio (B→A / A→B) | Human Plasma Protein Binding (%) | Mouse Liver Microsomal Stability (t½, min) | Human CYP3A4 Inhibition (IC₅₀, µM) |
| IMP-001 | 15.2 | 1.1 | 92.5 | 45 | > 50 |
| IMP-002 | 2.1 | 8.9 | 99.1 | 12 | 5.3 |
| IMP-003 | 25.6 | 0.9 | 85.3 | > 120 | 27.8 |
| IMP-004 | 8.5 | 2.5 | 95.0 | 68 | 15.1 |
Table 2: In Vivo Pharmacokinetic Profile of a Lead Imidazo[1,2-b]pyridazine Candidate (IMP-003) in Mice
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | t½ (h) | CL (mL/min/kg) | Vd (L/kg) | F (%) |
| Intravenous (IV) | 2 | 1250 | 0.08 | 2850 | 2.1 | 11.7 | 2.2 | - |
| Oral (PO) | 10 | 1890 | 0.5 | 10250 | 2.5 | - | - | 72 |
Experimental Protocols
Detailed methodologies for the key in vitro and in vivo experiments are provided below.
Caco-2 Permeability Assay for Intestinal Absorption
Objective: To assess the rate of transport of a compound across a Caco-2 cell monolayer, which serves as an in vitro model of the human intestinal epithelium, to predict in vivo drug absorption.[5][12][13]
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable inserts in multi-well plates and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[5]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow).
-
Compound Incubation: The test compound is added to the apical (A) side of the monolayer (to simulate absorption) or the basolateral (B) side (to assess efflux).[13]
-
Sampling: At designated time points (e.g., 2 hours), samples are collected from the receiver compartment (basolateral for A to B transport, apical for B to A transport).[13]
-
Quantification: The concentration of the test compound in the collected samples is determined by LC-MS/MS.[4]
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration of the compound in the donor compartment.
-
Efflux Ratio Calculation: The efflux ratio is calculated by dividing the Papp value from the basolateral to apical direction (B→A) by the Papp value from the apical to basolateral direction (A→B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein (P-gp).[13]
Plasma Protein Binding Assay by Equilibrium Dialysis
Objective: To determine the percentage of a drug candidate that binds to plasma proteins, which influences its distribution and availability to reach its target.[4][8][9]
Methodology:
-
Apparatus Setup: A rapid equilibrium dialysis (RED) device is used, which consists of two chambers separated by a semi-permeable membrane with a molecular weight cutoff that allows the passage of small molecules but not proteins.[4][14]
-
Sample Preparation: The test compound is spiked into plasma (human, mouse, etc.) and added to one chamber of the RED device. Phosphate-buffered saline (PBS) is added to the other chamber.[4][8]
-
Equilibration: The device is incubated at 37°C with shaking for a sufficient time (e.g., 4 hours) to allow the unbound compound to reach equilibrium across the membrane.[4][8]
-
Sampling: After incubation, samples are taken from both the plasma and the buffer chambers.[4][8]
-
Quantification: The concentration of the test compound in both samples is determined by LC-MS/MS.[4][8]
-
Data Analysis: The percentage of unbound compound (% Unbound) is calculated as: % Unbound = (Concentration in buffer chamber / Concentration in plasma chamber) * 100 The percentage of bound compound (% Bound) is then calculated as: % Bound = 100 - % Unbound
Metabolic Stability Assay in Liver Microsomes
Objective: To evaluate the intrinsic clearance of a compound by drug-metabolizing enzymes, primarily Cytochrome P450s, located in the liver microsomes.[15]
Methodology:
-
Reaction Mixture Preparation: Liver microsomes (from human, mouse, etc.) are incubated with the test compound in a phosphate buffer at 37°C.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.
-
Time-course Sampling: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[16]
-
Sample Processing: The samples are centrifuged to precipitate the proteins.[16]
-
Quantification: The supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as: t½ = 0.693 / k The intrinsic clearance (CLint) is also calculated from the rate constant.[16]
Cytochrome P450 (CYP) Inhibition Assay
Objective: To assess the potential of a drug candidate to inhibit the activity of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4), which can lead to drug-drug interactions.[11][17][18]
Methodology:
-
Incubation: The test compound at various concentrations is pre-incubated with human liver microsomes and a specific probe substrate for the CYP isoform being tested.
-
Reaction Initiation: The reaction is initiated by the addition of a NADPH-regenerating system.
-
Reaction Termination: After a set incubation time, the reaction is stopped.
-
Metabolite Quantification: The formation of the metabolite of the probe substrate is quantified using a fluorometric reader or by LC-MS/MS.[17]
-
Data Analysis: The percentage of inhibition of metabolite formation by the test compound is calculated relative to a vehicle control. The IC₅₀ value (the concentration of the test compound that causes 50% inhibition of the CYP enzyme activity) is determined by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a four-parameter logistic curve.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of a drug candidate in a living organism, providing key parameters such as clearance, volume of distribution, half-life, and bioavailability.[1][3]
Methodology:
-
Animal Model: Typically, male Sprague-Dawley rats or CD-1 mice are used.[2] Animals are cannulated (e.g., in the jugular vein) for serial blood sampling.
-
Compound Formulation and Administration: The drug candidate is formulated in an appropriate vehicle.[19] A solution is typically used for intravenous (IV) administration, while a solution or suspension may be used for oral (PO) gavage.[19]
-
Dosing: One group of animals receives the drug via IV administration, and another group receives it via PO administration.[19]
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Plasma is separated by centrifugation.
-
Quantification: The concentration of the drug candidate in the plasma samples is determined by LC-MS/MS.[1]
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis to determine pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), t½, CL, and Vd.[1]
-
Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated as: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Visualization of Workflows and Pathways
General Pharmacokinetic Profiling Workflow
The following diagram illustrates the typical workflow for the pharmacokinetic profiling of a new chemical entity (NCE) like an Imidazo[1,2-b]pyridazine drug candidate.
References
- 1. protocols.io [protocols.io]
- 2. Pk/bio-distribution | MuriGenics [murigenics.com]
- 3. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 7. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plasma Protein Binding Assay [visikol.com]
- 9. BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimization [sigmaaldrich.com]
- 10. criver.com [criver.com]
- 11. CYP450 Inhibition and Induction Assay - Creative Diagnostics [qbd.creative-diagnostics.com]
- 12. ovid.com [ovid.com]
- 13. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 14. enamine.net [enamine.net]
- 15. admeshop.com [admeshop.com]
- 16. protocols.io [protocols.io]
- 17. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 18. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for Fluorescent Imidazo[1,2-b]pyridazine Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-b]pyridazine derivatives have emerged as a versatile class of fluorescent probes with significant potential in various research and drug development applications. Their rigid, planar structure and tunable electronic properties allow for the rational design of probes with desirable photophysical characteristics, including high quantum yields and large Stokes shifts. These probes have shown particular promise in the field of bioimaging for the detection of specific biological targets such as β-amyloid plaques, which are implicated in Alzheimer's disease. This document provides detailed application notes and experimental protocols for the design, synthesis, and utilization of fluorescent imidazo[1,2-b]pyridazine probes.
Design Principles
The fluorescent properties of imidazo[1,2-b]pyridazines can be modulated through strategic substitution at various positions of the heterocyclic core. Key design considerations include:
-
Substitution at the 2-position: Aryl groups, particularly those with electron-donating substituents like dimethylamino groups, are often introduced at this position to enhance conjugation and improve fluorescence quantum yield.
-
Substitution at the 6-position: This position offers a convenient handle for attaching different functional groups to tune the probe's solubility, lipophilicity, and targeting specificity.
-
Introduction of Reactive Moieties: For the detection of specific analytes like reactive oxygen species (ROS), a reactive group that undergoes a fluorescence-modulating reaction with the target can be incorporated into the probe's structure.
Data Presentation
Photophysical Properties of Imidazo[1,5-a]pyridine-Based Fluorescent Probes
| Probe | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) |
| 1 | Toluene | 358 | 468 | 6943 | 0.03 |
| 2 | Toluene | 370 | 508 | 7542 | 0.12 |
| 3 | Toluene | 368 | 508 | 7660 | 0.18 |
| 4 | Toluene | 372 | 510 | 7415 | 0.38 |
| 5 | Toluene | 358 | 470 | 7059 | 0.02 |
Binding Affinities of Imidazo[1,2-b]pyridazine Probes for β-Amyloid Plaques
A series of imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for their binding affinity to synthetic β-amyloid (Aβ₁₋₄₀) aggregates.[2]
| Compound | R | X | K_i (nM) ± SD |
| 1 | H | Cl | >1000 |
| 2 | 4'-NMe₂ | Cl | 33.2 ± 4.5 |
| 3 | 4'-NMe₂ | OMe | 23.5 ± 2.1 |
| 4 | 4'-NMe₂ | SMe | 11.0 ± 1.5 |
| 5 | 4'-NMe₂ | O(CH₂)₂F | 48.9 ± 5.3 |
| 6 | 4'-NMe₂ | S(CH₂)₂F | 24.7 ± 3.1 |
Experimental Protocols
Protocol 1: General Synthesis of 2-Aryl-6-substituted-imidazo[1,2-b]pyridazines
This protocol describes a general method for the synthesis of the imidazo[1,2-b]pyridazine core via condensation of an α-bromoketone with a 3-amino-6-halopyridazine.[2]
Materials:
-
Substituted 2-bromoacetophenone (1.0 eq)
-
3-Amino-6-chloropyridazine (1.0 eq)
-
Sodium bicarbonate (2.0 eq)
-
Ethanol
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of the substituted 2-bromoacetophenone in ethanol, add 3-amino-6-chloropyridazine and sodium bicarbonate.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 2-aryl-6-chloroimidazo[1,2-b]pyridazine.
-
The 6-chloro group can be further displaced with various nucleophiles (e.g., sodium methoxide, sodium thiomethoxide) to generate a library of derivatives.
Protocol 2: Evaluation of Binding Affinity to β-Amyloid Plaques
This protocol outlines a competitive binding assay to determine the inhibition constant (Kᵢ) of test compounds for β-amyloid plaques using a radiolabeled tracer.[2]
Materials:
-
Synthetic Aβ₁₋₄₀ peptide
-
[³H]BTA-1 (radioligand)
-
Test imidazo[1,2-b]pyridazine compounds
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanol
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Aβ₁₋₄₀ Aggregate Preparation: Dissolve synthetic Aβ₁₋₄₀ peptide in PBS and incubate at 37°C for 3-4 days to allow for aggregation.
-
Binding Assay: In a final volume of 1 mL of PBS containing 10% ethanol, add the Aβ₁₋₄₀ aggregates (50-100 nM), [³H]BTA-1 (0.5-1.0 nM), and varying concentrations of the test compound.
-
Incubate the mixture at room temperature for 2 hours.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters three times with cold PBS.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ values from the competition curves and calculate the Kᵢ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Protocol 3: Cellular Imaging with Fluorescent Imidazo[1,2-b]pyridazine Probes
This protocol provides a general guideline for live-cell imaging using a fluorescent imidazo[1,2-b]pyridazine probe.
Materials:
-
Cells of interest (e.g., neuronal cells for Aβ imaging)
-
Cell culture medium
-
Fluorescent imidazo[1,2-b]pyridazine probe stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes or chamber slides suitable for microscopy and culture until they reach the desired confluency.
-
Probe Loading: Prepare a working solution of the fluorescent probe in cell culture medium. The final concentration will need to be optimized for the specific probe and cell type (typically in the low micromolar range).
-
Remove the existing medium from the cells and replace it with the probe-containing medium.
-
Incubate the cells for a sufficient time to allow for probe uptake and target binding (e.g., 30-60 minutes at 37°C).
-
Washing: Gently wash the cells two to three times with warm PBS or fresh culture medium to remove unbound probe.
-
Imaging: Add fresh PBS or culture medium to the cells and immediately image using a fluorescence microscope. Acquire images using the appropriate excitation and emission wavelengths for the probe.
Mandatory Visualizations
Caption: Workflow for the development of imidazo[1,2-b]pyridazine probes.
Caption: Proposed mechanism for a ROS-responsive imidazo[1,2-b]pyridazine probe.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Imidazo[1,2-b]pyridazines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Imidazo[1,2-b]pyridazine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the Imidazo[1,2-b]pyridazine core?
A1: The two most prevalent and versatile methods for synthesizing the Imidazo[1,2-b]pyridazine scaffold are:
-
Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction: This one-pot reaction involves the condensation of a 3-aminopyridazine, an aldehyde, and an isocyanide. It is highly efficient for generating substituted 3-aminoimidazo[1,2-b]pyridazines.
-
Condensation of α-Bromoketones with 3-Aminopyridazines: This classical method involves the reaction of a 3-amino-6-halopyridazine with an α-bromoketone under basic conditions. The halogen on the pyridazine ring is crucial for achieving good yields.[1]
Q2: I am getting a low yield in my Groebke-Blackburn-Bienaymé (GBB) reaction. What are the potential causes and solutions?
A2: Low yields in the GBB reaction can stem from several factors. One common issue is the decomposition of acid-sensitive isocyanides, especially at higher temperatures.[2] Consider the following troubleshooting steps:
-
Catalyst Choice: The choice of catalyst is critical. While the reaction can proceed without a catalyst, Lewis acids like Yb(OTf)₃ or Brønsted acids such as HClO₄ can significantly improve yields. Iodine has also been shown to be a cost-effective and efficient catalyst.[2]
-
Reaction Conditions: Optimization of reaction temperature and time is crucial. Microwave irradiation can dramatically reduce reaction times and improve yields.[3][4]
-
Solvent Selection: The choice of solvent can influence the reaction outcome. Green solvents like eucalyptol have been used successfully.[5] A mixture of DCM/MeOH is also commonly employed.[6]
-
Substrate Electronic Effects: Electron-poor aldehydes tend to give higher yields in some cases.[7]
Q3: My condensation reaction between an α-bromoketone and 3-aminopyridazine is giving a poor yield. How can I improve it?
A3: A common reason for low yields in this reaction is the competing alkylation at the N1 position of the 3-aminopyridazine ring. To circumvent this, it is highly recommended to use a 3-amino-6-halopyridazine. The halogen at the 6-position directs the initial alkylation to the desired N2 atom, leading to successful cyclization and higher yields.[1]
Q4: How can I improve the purity of my final Imidazo[1,2-b]pyridazine product?
A4: Purification can often be challenging due to the nature of the reaction byproducts. For products synthesized via the GBB reaction, purification can sometimes be simplified because most starting materials are incorporated into the final product.[8] For GBB reactions, the formation of a sulfate salt of the product can be an effective purification strategy.[7] Standard chromatographic techniques such as column chromatography are also widely used.
Q5: Are there any alternative, greener approaches to Imidazo[1,2-b]pyridazine synthesis?
A5: Yes, several efforts have been made to develop more environmentally friendly synthetic routes. The use of green solvents like eucalyptol and water in the GBB reaction has been reported.[5][9] Additionally, employing catalysts like iodine, which is more environmentally benign than some heavy metal catalysts, is a step towards greener synthesis.[2] Microwave-assisted synthesis also aligns with green chemistry principles by reducing reaction times and energy consumption.[3][4]
Troubleshooting Guides
Problem 1: Low or No Product Formation in the Groebke-Blackburn-Bienaymé (GBB) Reaction
| Possible Cause | Suggested Solution |
| Decomposition of Isocyanide | Use milder reaction conditions (e.g., lower temperature). Consider using a more stable isocyanide derivative if possible. |
| Inefficient Catalyst | Screen different Lewis or Brønsted acid catalysts. Iodine can be a cost-effective option.[2] For specific substrates, a catalyst-free approach under microwave irradiation might be effective. |
| Poor Imine Formation | Add a dehydrating agent like trimethyl orthoformate to drive the equilibrium towards imine formation.[7] |
| Steric Hindrance | Very bulky substituents on the aldehyde or isocyanide can hinder the reaction. If possible, try using less sterically demanding starting materials. |
| Incorrect Solvent | Perform a solvent screen. A mixture of DCM/MeOH is a good starting point, but other solvents like ethanol or eucalyptol could be more effective for your specific substrates.[2][5][6] |
Problem 2: Formation of Regioisomers in the Condensation Reaction
| Possible Cause | Suggested Solution |
| Alkylation at the Wrong Nitrogen Atom | The primary cause is the higher nucleophilicity of the N1 nitrogen in unsubstituted 3-aminopyridazine. |
| Use of Halogenated 3-Aminopyridazine | The use of 3-amino-6-halopyridazines is the most effective solution to this problem. The halogen electronically deactivates the adjacent nitrogen, favoring alkylation at the desired N2 position and leading to the correct regioisomer.[1] |
Quantitative Data Summary
Table 1: Effect of Catalyst on the Groebke-Blackburn-Bienaymé (GBB) Reaction Yield
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None | EtOH | RT | 24h | Low | [2] |
| CAN | EtOH | RT | 20h | 54 | [2] |
| SnCl₄ | EtOH | RT | 24h | 58 | [2] |
| Iodine (0.5 mol%) | EtOH | RT | 18h | 92 | [2] |
| Yb(OTf)₃ (8 mol%) | DCM/MeOH (3:1) | 100 (MW) | 1h | 89-98 | [6] |
| Phenylboronic Acid | Water | 60 | - | 86 | [9] |
| NH₄Cl | - | 60 | 8h | 82 | [4] |
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation for the GBB Reaction
| Heating Method | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional | 60 | 8h | 82 | [4] |
| Microwave | - | 30 min | 89 | [4] |
Experimental Protocols
Protocol 1: General Procedure for the Groebke-Blackburn-Bienaymé (GBB) Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
3-Aminopyridazine derivative (1.0 equiv)
-
Aldehyde (1.0-1.2 equiv)
-
Isocyanide (1.0-1.2 equiv)
-
Catalyst (e.g., Iodine, 0.5-10 mol%)
-
Solvent (e.g., Ethanol, DCM/MeOH)
Procedure:
-
To a round-bottom flask, add the 3-aminopyridazine, aldehyde, isocyanide, and solvent.
-
Add the catalyst to the reaction mixture.
-
Stir the reaction at room temperature or heat as required (conventional or microwave).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization. For some products, precipitation from the reaction mixture may occur, which can be collected by filtration.[2]
Protocol 2: General Procedure for the Condensation of α-Bromoketone with 3-Amino-6-halopyridazine
This protocol is based on established methods for this type of condensation.[1]
Materials:
-
3-Amino-6-halopyridazine (1.0 equiv)
-
α-Bromoketone (1.0 equiv)
-
Base (e.g., Sodium bicarbonate)
-
Solvent (e.g., Ethanol)
Procedure:
-
Dissolve the 3-amino-6-halopyridazine and α-bromoketone in the chosen solvent in a round-bottom flask.
-
Add the base to the mixture.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for the Groebke-Blackburn-Bienaymé synthesis.
Caption: Troubleshooting logic for low yield in Imidazo[1,2-b]pyridazine synthesis.
References
- 1. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 3. archive.iqac.puchd.ac.in [archive.iqac.puchd.ac.in]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones [beilstein-journals.org]
- 7. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 8. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction [mdpi.com]
Technical Support Center: Overcoming Solubility Challenges of Imidazo[1,2-b]pyridazine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues encountered with Imidazo[1,2-b]pyridazine derivatives.
Frequently Asked Questions (FAQs)
Q1: My Imidazo[1,2-b]pyridazine derivative shows very low aqueous solubility. Is this a common issue?
A1: Yes, it is a common challenge. The imidazo[1,2-b]pyridazine scaffold, while a valuable pharmacophore, often leads to derivatives with poor aqueous solubility due to its rigid, planar, and relatively lipophilic nature. For example, a potent Tyk2 JH2 inhibitor from this class, compound 6c , exhibited extremely low aqueous solubility of <1 μg/mL at pH 6.5 and 2 μg/mL at pH 1.0.[1] Such low solubility can significantly hinder biological assays and limit oral bioavailability.
Q2: I'm in the early stages of drug discovery. What are the primary strategies to consider for improving the solubility of my lead compound?
A2: In the early stages, you have two main avenues: chemical modification and formulation strategies.
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Chemical Modification: This involves altering the chemical structure of your lead compound to introduce more polar or ionizable groups. This is often the first approach during lead optimization.
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Formulation Strategies: If chemical modification is not feasible or negatively impacts potency, various formulation techniques can be employed to enhance solubility for in vitro and in vivo studies. These include creating solid dispersions, nanosuspensions, or using complexing agents like cyclodextrins.
Q3: How does pH affect the solubility of Imidazo[1,2-b]pyridazine derivatives?
A3: The solubility of these derivatives can be highly pH-dependent, especially if they contain ionizable functional groups (acidic or basic centers). For instance, Ponatinib, an imidazo[1,2-b]pyridazine-based drug, is a weak base and its solubility significantly decreases as the pH increases. Its solubility is approximately 7.8 mg/mL at pH 1.7, but drops to 0.16 µg/mL at pH 7.5.[2] Therefore, characterizing the pH-solubility profile of your compound is a critical step.
Q4: My compound is intended for oral administration. Which solubility enhancement techniques are most suitable?
A4: For oral delivery, several techniques can improve bioavailability. The choice depends on the compound's specific properties:
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Solid Dispersions: Amorphous solid dispersions can significantly enhance the dissolution rate. This is a widely used technique for BCS Class II drugs (low solubility, high permeability).
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Nanosuspensions: Reducing the particle size to the nanometer range increases the surface area, leading to a faster dissolution rate. This is particularly useful for compounds with high melting points and high doses.
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Salt Formation: If your compound has an ionizable group, forming a salt is often the most effective and common method to increase solubility and dissolution rate.
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Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin can increase its apparent solubility.
Troubleshooting Guides
This section provides troubleshooting for specific solubility enhancement techniques.
Problem: My compound precipitates out of solution when I add my DMSO stock to an aqueous buffer for an assay.
| Possible Cause | Troubleshooting Step |
| Low Aqueous Solubility | The final DMSO concentration may be too low to maintain solubility. Try to keep the final DMSO concentration as high as the assay allows (typically <1%). |
| Prepare a more concentrated stock solution in DMSO to minimize the volume added to the aqueous buffer. | |
| If precipitation persists, consider pre-dissolving the compound in a co-solvent system (e.g., a mixture of DMSO and PEG400) before adding it to the buffer. | |
| Temperature Shock | Ensure both the compound stock solution and the aqueous buffer are at the same temperature before mixing. |
Problem: Chemical modification to improve solubility is reducing the compound's potency.
| Possible Cause | Troubleshooting Step |
| Disruption of Key Interactions | The introduced polar group may be sterically hindering the compound from binding to its target or disrupting a key hydrogen bond. |
| Use computational modeling to predict how different modifications will affect the binding pose and potency. | |
| Consider bioisosteric replacements that can improve polarity with minimal structural change. For example, replacing a phenyl ring with a pyridine ring can increase polarity without significantly altering the size.[3] | |
| Increased Polarity Reducing Cell Permeability | While increasing aqueous solubility, the modification may have made the compound too polar to cross cell membranes effectively. |
| Balance solubility and lipophilicity (LogP). Aim for a LogP in the optimal range for oral absorption (typically 1-3). | |
| Consider prodrug strategies where a lipophilic group masks the polar functionality and is cleaved in vivo to release the active compound. |
Problem: The solid dispersion I prepared does not show improved dissolution compared to the pure compound.
| Possible Cause | Troubleshooting Step |
| Inappropriate Carrier Selection | The chosen polymer carrier may not be suitable for your compound. The carrier should be highly water-soluble and form a stable amorphous system with the drug. |
| Screen a variety of polymers (e.g., PVP K30, HPMC, Soluplus®) to find the most compatible one. | |
| Drug Recrystallization | The drug may have recrystallized during preparation or upon storage. This negates the benefit of the amorphous state. |
| Confirm the amorphous nature of the dispersion using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC). | |
| Increase the drug-to-polymer ratio to ensure the drug is fully molecularly dispersed. | |
| Insufficient Drug-Polymer Interaction | Strong interactions (e.g., hydrogen bonds) between the drug and the polymer are crucial for stabilizing the amorphous form. |
| Use FTIR spectroscopy to investigate potential interactions between your compound and the carrier. |
Data Presentation
Table 1: Solubility Data for Selected Imidazo[1,2-b]pyridazine Derivatives
| Compound | Description | Solvent/Medium | Solubility | Reference |
| Ponatinib | Multi-targeted kinase inhibitor | DMSO | ~20 mg/mL | [4] |
| Water | Insoluble | [5] | ||
| Ethanol | Insoluble | [5] | ||
| pH 1.7 Buffer | 7.79 mg/mL | [2] | ||
| pH 7.5 Buffer | 0.16 µg/mL | [2] | ||
| Compound 6c | Tyk2 JH2 inhibitor | pH 1.0 Buffer | 2 µg/mL | [1] |
| pH 6.5 Buffer | <1 µg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of an Imidazo[1,2-b]pyridazine Nanosuspension by High-Pressure Homogenization
This is a generalized protocol adapted for kinase inhibitors and should be optimized for your specific compound.
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Preparation of Pre-suspension:
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Disperse the Imidazo[1,2-b]pyridazine derivative in an aqueous solution containing a combination of stabilizers (e.g., Poloxamer 188 and HPMC E-15).
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Stir the mixture for 1-2 hours to ensure complete wetting of the drug powder.
-
-
High-Pressure Homogenization:
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Process the pre-suspension through a high-pressure homogenizer.
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Apply a pressure of approximately 1500 bar for 20-30 cycles.
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Maintain the temperature of the system using a cooling bath to prevent overheating.
-
-
Characterization:
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Measure the particle size and polydispersity index (PDI) using dynamic light scattering. The target is typically a particle size below 500 nm with a PDI < 0.3.
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Determine the zeta potential to assess the stability of the nanosuspension. A value of ±30 mV is generally considered stable.
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Confirm the crystalline state of the drug in the nanosuspension using PXRD.
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Protocol 2: Preparation of an Imidazo[1,2-b]pyridazine Solid Dispersion by Solvent Evaporation
This is a generalized protocol and should be optimized for your specific compound and chosen polymer.
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Component Selection:
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Choose a suitable water-soluble carrier (e.g., PVP K30, HPMC, Soluplus®) and an appropriate drug-to-carrier ratio (e.g., 1:4 by weight).
-
-
Dissolution:
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Dissolve both the Imidazo[1,2-b]pyridazine derivative and the carrier in a suitable organic solvent (e.g., methanol, ethanol, or a mixture of dichloromethane and methanol). Ensure complete dissolution of both components.
-
-
Solvent Evaporation:
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Remove the solvent using a rotary evaporator under reduced pressure. The temperature should be kept low to prevent degradation of the compound.
-
-
Further Drying:
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Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
-
Characterization:
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Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform powder.
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Characterize the solid dispersion using DSC and PXRD to confirm the amorphous state of the drug.
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Conduct in vitro dissolution studies to compare the dissolution rate of the solid dispersion with the pure drug.
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Protocol 3: Salt Formation of Imidazo[1,2-b]pyridazine Derivatives
This protocol is for forming an acid addition salt and is suitable for compounds with a basic nitrogen atom.
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Dissolution:
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Dissolve the Imidazo[1,2-b]pyridazine base compound in a suitable organic solvent, such as methanol or ethanol.
-
-
Acid Addition:
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Add an equivalent amount of the chosen acid (e.g., hydrochloric acid, methanesulfonic acid) to the solution. The acid can be in an aqueous solution or dissolved in the same organic solvent.
-
-
Salt Formation:
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Stir the mixture at room temperature. The formation of the salt may be indicated by precipitation.
-
-
Isolation:
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If a precipitate forms, collect the solid by filtration and wash with a small amount of the organic solvent.
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If no precipitate forms, evaporate the solvent under reduced pressure to obtain the solid salt.[6]
-
-
Characterization:
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Dry the salt under vacuum.
-
Confirm salt formation using techniques such as NMR, FTIR, and elemental analysis.
-
Determine the aqueous solubility and dissolution rate of the salt and compare it to the free base.
-
Visualizations
References
- 1. WO2009077334A1 - Novel imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine derivatives - Google Patents [patents.google.com]
- 2. medkoo.com [medkoo.com]
- 3. impactfactor.org [impactfactor.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. US3489755A - Imidazo (1,2-b) pyridazines - Google Patents [patents.google.com]
Technical Support Center: Optimization of Buchwald-Hartwig Coupling for Imidazo[1,2-b]pyridazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the successful Buchwald-Hartwig amination of imidazo[1,2-b]pyridazine derivatives. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Low yields or failed reactions are common hurdles in cross-coupling reactions. This guide addresses specific issues you may encounter when working with imidazo[1,2-b]pyridazine substrates.
dot
Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig amination.
| Issue | Question | Possible Cause & Solution |
| Low to No Conversion | My reaction shows no or very little product formation. What should I check first? | 1. Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive. Ensure your reaction was set up and maintained under a strict inert atmosphere (argon or nitrogen). Degas your solvent and reagents thoroughly. 2. Reagent Quality: Use high-purity, anhydrous solvents and reagents. Trace water can deactivate the catalyst and hydrolyze the base. 3. Catalyst/Ligand Activity: Ensure your palladium precursor and ligand are not degraded. Use a fresh batch or a pre-catalyst for more reliable results.[1] |
| I'm using an aryl chloride, and the reaction is sluggish. | Aryl chlorides are generally less reactive than bromides or iodides.[1] Consider switching to the corresponding aryl bromide or iodide if possible. If you must use a chloride, you will likely need a more electron-rich and sterically hindered ligand (e.g., a biarylphosphine ligand) and potentially higher temperatures. | |
| My imidazo[1,2-b]pyridazine starting material is not fully consumed. | 1. Insufficient Catalyst Loading: While typically low, some challenging substrates may require a higher catalyst loading. Try increasing the catalyst and ligand loading incrementally. 2. Inappropriate Base: The choice of base is critical. Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often effective. However, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary for base-sensitive substrates.[2] The pKa of the amine and the nature of the solvent will influence the optimal base. | |
| Side Product Formation | I'm observing significant hydrodehalogenation of my imidazo[1,2-b]pyridazine. | This side reaction can compete with the desired amination.[3] It is often promoted by β-hydride elimination. Using bulkier ligands can sometimes suppress this pathway by favoring reductive elimination.[3] Also, ensure your amine is not the limiting reagent. |
| I see byproducts that suggest homo-coupling of the amine or aryl halide. | This can occur if the catalytic cycle is not efficient. Re-evaluate your ligand choice. Bidentate ligands can sometimes prevent the formation of palladium dimers that may lead to side reactions.[3] | |
| Poor Reproducibility | My results are inconsistent between batches. | 1. Reagent Purity: The purity of the imidazo[1,2-b]pyridazine halide can vary. Ensure it is free of impurities that could act as catalyst poisons. 2. Stirring Rate: For heterogeneous reactions (e.g., with insoluble bases like Cs₂CO₃), the stirring rate can significantly impact the reaction rate. Ensure consistent and vigorous stirring. 3. Temperature Control: Precise temperature control is crucial. Small variations can lead to different outcomes. |
Frequently Asked Questions (FAQs)
dot
Caption: Key parameters influencing the Buchwald-Hartwig coupling reaction.
1. Which palladium precursor should I use?
Commonly used palladium precursors include Pd(OAc)₂ and Pd₂(dba)₃. For improved reliability and ease of handling, pre-formed palladium-ligand complexes (pre-catalysts) are often preferred as they can lead to a cleaner formation of the active catalytic species.[1]
2. How do I select the right ligand for my imidazo[1,2-b]pyridazine substrate?
Ligand selection is crucial and often substrate-dependent. For electron-rich N-heterocycles like imidazo[1,2-b]pyridazine, sterically hindered and electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are often good starting points. These ligands promote the formation of the monoligated palladium species, which can accelerate the catalytic cycle.[3] It is highly recommended to perform a ligand screen to identify the optimal choice for your specific substrate and amine.
3. What is the best base for this reaction?
The choice of base depends on the pKa of the amine and the functional group tolerance of your substrates.
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Strong bases like NaOtBu and LHMDS are often effective for less acidic amines but can be incompatible with base-sensitive functional groups.
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Weaker bases such as Cs₂CO₃ and K₃PO₄ offer broader functional group tolerance but may require higher temperatures or longer reaction times.[4]
4. Which solvent is most suitable?
Aprotic solvents like toluene, dioxane, and THF are commonly used. The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. Ensure the solvent is anhydrous and degassed.
5. At what temperature should I run the reaction?
Reaction temperatures typically range from 80 to 110 °C. The optimal temperature will depend on the reactivity of your substrates and the chosen catalyst system. For less reactive aryl chlorides, higher temperatures may be necessary.
6. Are there any known side reactions specific to the imidazo[1,2-b]pyridazine core?
The imidazo[1,2-b]pyridazine core is electron-rich, which can influence the oxidative addition step. Additionally, the nitrogen atoms in the ring system can potentially coordinate to the palladium center, which might affect the catalyst's activity. Careful selection of a bulky ligand can help mitigate unwanted coordination.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize reported conditions for the Buchwald-Hartwig amination of halo-imidazo[1,2-b]pyridazines. This data should serve as a starting point for your optimization.
Table 1: Amination of 6-chloro-imidazo[1,2-b]pyridazine Derivatives
| Entry | Amine | Pd Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Aniline | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 94 | [5] |
| 2 | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 110 | 85 | Hypothetical |
| 3 | Benzylamine | Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH | 100 | 88 | Hypothetical |
Table 2: Amination of 3-bromo-imidazo[1,2-b]pyridazine Derivatives
| Entry | Amine | Pd Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 3-aminopyrazole | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | [5] |
| 2 | Piperidine | Pd₂(dba)₃ | BrettPhos | LHMDS | THF | 80 | 92 | Hypothetical |
| 3 | N-methylaniline | Pd(OAc)₂ | cataCXium A | K₂CO₃ | Dioxane | 100 | 89 | Hypothetical |
Note: "Hypothetical" entries are based on typical conditions for similar substrates and are intended to provide a broader range of starting points for optimization.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of Halo-imidazo[1,2-b]pyridazine
This protocol is a general starting point and should be optimized for each specific substrate combination.
Materials:
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Halo-imidazo[1,2-b]pyridazine (1.0 equiv)
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Amine (1.2 equiv)
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Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)
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Phosphine ligand (e.g., XPhos, 4 mol%)
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Base (e.g., NaOtBu, 1.4 equiv)
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Anhydrous, degassed solvent (e.g., toluene, 0.1 M)
Procedure:
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To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the halo-imidazo[1,2-b]pyridazine, palladium precursor, ligand, and base under an inert atmosphere (argon or nitrogen).
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Seal the vessel and evacuate and backfill with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
If the amine is a liquid, add it via syringe. If it is a solid, add it along with the other solid reagents in step 1.
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Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature.
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Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the palladium catalyst.
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Wash the filtrate with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Disclaimer: This technical support guide is for informational purposes only. All chemical reactions should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment. The user is solely responsible for the safe handling of all chemicals and for the outcome of their experiments.
References
Reducing off-target effects of Imidazo[1,2-b]pyridazine inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with Imidazo[1,2-b]pyridazine inhibitors. The goal is to help mitigate and understand off-target effects to ensure data integrity and accelerate drug discovery efforts.
Frequently Asked Questions (FAQs)
Q1: What are Imidazo[1,2-b]pyridazine inhibitors and why are they important?
The Imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] This scaffold is a key component in drugs like ponatinib, a multi-targeted kinase inhibitor used in cancer therapy.[1][2] Its versatility has led to the development of inhibitors for a range of kinases, including TYK2, TAK1, and IKKβ, which are implicated in inflammatory diseases and cancer.[3][4][5]
Q2: My Imidazo[1,2-b]pyridazine inhibitor shows a potent effect in a biochemical assay but is less effective in cell-based assays. What could be the issue?
Several factors can contribute to this discrepancy:
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Cell Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target.
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Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.
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High ATP Concentration in Cells: The intracellular concentration of ATP (millimolar range) is much higher than that used in many biochemical assays (micromolar range). If the inhibitor is ATP-competitive, its apparent potency will be lower in a cellular context.
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Presence of Efflux Pumps: The inhibitor might be actively transported out of the cell by efflux pumps.
Q3: I'm observing a phenotype that I suspect is due to an off-target effect. How can I confirm this?
Confirming on-target versus off-target effects is crucial. Here are several strategies:
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Use a Structurally Unrelated Inhibitor: Test a second inhibitor that targets the same primary kinase but has a different chemical scaffold. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
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Perform a Rescue Experiment: Express a mutant version of the target kinase that is resistant to the inhibitor. If the phenotype is reversed in the presence of the inhibitor, it strongly suggests the effect is on-target.
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Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target kinase. If this phenocopies the effect of the inhibitor, it supports an on-target mechanism.
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Kinase Selectivity Profiling: Screen your inhibitor against a broad panel of kinases to identify potential off-targets.[6][7]
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Cellular Thermal Shift Assay (CETSA): This biophysical method directly measures the engagement of the inhibitor with its target protein inside the cell.[8][9] A thermal shift indicates direct binding.
Q4: Are there any known common off-targets for Imidazo[1,2-b]pyridazine-based inhibitors?
Yes, while selectivity varies greatly depending on the specific substitutions on the scaffold, some off-targets have been identified in the literature. For example, a series of Imidazo[1,2-b]pyridazine-based TYK2 inhibitors were found to also inhibit Phosphodiesterase 4 (PDE4).[10][11] Ponatinib, which is based on this scaffold, is a well-known multi-targeted inhibitor, with activity against BCR-ABL, VEGFR, FGFR, and SRC family kinases, among others.[1]
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Experimental Results
| Potential Cause | Troubleshooting Steps |
| Inhibitor Instability/Degradation | Prepare fresh stock solutions regularly. Store aliquots at -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive. |
| Cell Line Instability | Use low-passage number cells. Regularly perform cell line authentication (e.g., STR profiling). |
| Variability in Reagents | Qualify new batches of serum and media before use in critical experiments. |
| Inconsistent Assay Conditions | Standardize cell seeding density, inhibitor treatment duration, and final solvent concentration (e.g., DMSO) across all experiments. |
Issue 2: Unexpected Cellular Toxicity
| Potential Cause | Troubleshooting Steps |
| Off-Target Toxicity | 1. Lower the Concentration: Determine the lowest effective concentration that inhibits the primary target without causing widespread toxicity. 2. CRISPR/Cas9 Knockout: Knock out the intended target. If the cells are still sensitive to the inhibitor's toxicity, it is definitively off-target. 3. Identify Off-Targets: Use kinase profiling or other proteome-wide methods to identify potential off-targets responsible for the toxicity. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including vehicle controls, and is below the toxic threshold for your cell line (typically <0.5%). |
| Compound Precipitation | Visually inspect the culture medium for any signs of compound precipitation, especially at higher concentrations. If precipitation occurs, consider using a different solvent or lowering the concentration. |
Experimental Protocols & Methodologies
Kinase Selectivity Profiling
Kinase selectivity profiling is essential to characterize the specificity of an Imidazo[1,2-b]pyridazine inhibitor and identify potential off-targets.[7] Commercial services offer screening against large panels of kinases.
General Protocol Outline:
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Compound Preparation: The inhibitor is typically prepared at a high concentration (e.g., 10 mM) in 100% DMSO.
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Assay Concentration: The inhibitor is tested at one or more concentrations (e.g., 1 µM) against a panel of purified kinases.
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Kinase Reaction: Each kinase is incubated with its specific substrate and ATP (often at or near the Km for each kinase) in the presence of the inhibitor or vehicle control (DMSO).[12] Radiometric (33P-ATP) or luminescence-based (e.g., ADP-Glo™) assays are commonly used to measure kinase activity.[12][13][14]
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Data Analysis: The percentage of remaining kinase activity in the presence of the inhibitor is calculated relative to the vehicle control. Hits are often defined as kinases with >50% or >70% inhibition.
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Follow-up: For identified off-targets, IC50 values are determined by running dose-response curves.
Data Presentation: Example Kinase Selectivity Profile
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) |
| On-Target Kinase A | 95% | 10 |
| Off-Target Kinase B | 85% | 150 |
| Off-Target Kinase C | 60% | 800 |
| Off-Target Kinase D | 15% | >10,000 |
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify direct target engagement in a cellular environment.[8][9][15] The principle is that a ligand-bound protein is more resistant to thermal denaturation.
Detailed Methodology (Melt Curve):
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Cell Treatment: Culture cells to ~80-90% confluency. Treat one population of cells with the Imidazo[1,2-b]pyridazine inhibitor at a fixed concentration (e.g., 10x IC50) and a control population with vehicle (DMSO) for 1-2 hours.
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Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
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Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes. Include an unheated control.
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Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
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Analysis: Carefully collect the supernatant (soluble protein fraction). Normalize the protein concentration for all samples. Analyze the amount of soluble target protein at each temperature point by Western blot.
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Data Interpretation: Quantify the band intensities. A shift of the melting curve to a higher temperature in the inhibitor-treated samples indicates target stabilization and engagement.
Visualizations
Caption: A workflow for validating on-target vs. off-target effects.
Caption: Step-by-step workflow for a CETSA experiment.
References
- 1. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 7. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 8. benchchem.com [benchchem.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of imidazo[1,2- b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. worldwide.promega.com [worldwide.promega.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Cell Permeability of Imidazo[1,2-b]pyridazine Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation of cell permeability for Imidazo[1,2-b]pyridazine compounds.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms governing the cell permeability of Imidazo[1,2-b]pyridazine compounds?
A1: The cell permeability of Imidazo[1,2-b]pyridazine compounds is primarily governed by a balance between passive diffusion across the cell membrane and active transport processes. Many compounds in this class are subject to efflux by transporters like P-glycoprotein (P-gp), which can significantly limit their intracellular concentration and apparent permeability.[1][2] Structural modifications that influence lipophilicity, hydrogen bonding capacity, and polarity are key determinants of their ability to passively diffuse across the lipid bilayer.[3]
Q2: My Imidazo[1,2-b]pyridazine compound shows high lipophilicity but poor cell permeability. What could be the reason?
A2: High lipophilicity does not always guarantee high cell permeability. Several factors could be at play:
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Active Efflux: The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). These transporters actively pump the compound out of the cell, leading to low net permeability.[1][2]
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Poor Aqueous Solubility: Despite being lipophilic, the compound may have very low solubility in the aqueous environment of the assay buffer, limiting the concentration of molecules available to partition into the cell membrane.
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Intracellular Accumulation: The compound might be accumulating within the cell monolayer, for instance, through lysosomal trapping, which can lead to an underestimation of its apparent permeability.[4][5]
Q3: How can I determine if my Imidazo[1,2-b]pyridazine compound is a substrate of P-glycoprotein (P-gp)?
A3: A bidirectional Caco-2 assay is the standard method to investigate if a compound is a P-gp substrate. By measuring the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, an efflux ratio (ER) can be calculated (ER = Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 is a strong indicator of active efflux. To confirm P-gp involvement, the assay can be repeated in the presence of a known P-gp inhibitor, such as verapamil. A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is a P-gp substrate.
Q4: What structural modifications can be made to Imidazo[1,2-b]pyridazine compounds to improve their cell permeability?
A4: Strategic structural modifications can significantly enhance cell permeability. One successful approach has been the introduction of substituents that can form intramolecular hydrogen bonds. This can shield polar groups, effectively reducing the polarity of the molecule and improving its ability to cross the lipid membrane. For instance, incorporating a 2-pyridyl group on a 2-oxo-1,2-dihydropyridine ring attached to the imidazo[1,2-b]pyridazine core has been shown to markedly enhance Caco-2 permeability.[3] Adjusting the overall polarity of the molecule is a key strategy to improve its performance in cell-based assays.
Section 2: Troubleshooting Guides
Issue 1: Low Compound Recovery in Permeability Assays (PAMPA & Caco-2)
Symptoms: The total amount of the compound recovered from the donor, acceptor, and cell lysate (for Caco-2) is significantly less than the initial amount added.
| Potential Cause | Troubleshooting Strategy |
| Poor Aqueous Solubility | - Optimize Dilution Protocol: Prepare a high-concentration stock in a suitable organic solvent (e.g., DMSO) and perform serial dilutions in the assay buffer. Add the stock solution to the buffer while vortexing to aid dissolution.[6] - Adjust pH: For ionizable compounds, adjusting the pH of the buffer can improve solubility.[6] - Use Solubilizing Agents: Consider using non-ionic surfactants like Polysorbate 80 or cyclodextrins in the donor compartment to enhance solubility, especially in PAMPA assays. |
| Non-specific Binding | - Use Low-Binding Plates: Employ commercially available low-protein-binding plates for both donor and acceptor compartments. - Include BSA: Adding Bovine Serum Albumin (BSA) to the acceptor buffer can help reduce non-specific binding to the plate surfaces. |
| Compound Instability | - Assess Stability: Incubate the compound in the assay buffer for the duration of the experiment without the membrane/cells to check for degradation over time. |
| Intracellular Accumulation (Caco-2) | - Cell Lysate Analysis: At the end of the assay, lyse the Caco-2 cell monolayer and analyze the lysate for the compound to quantify intracellular accumulation. - Lysosomal Trapping Inhibition: For basic compounds, consider co-incubation with an agent that disrupts lysosomal pH gradients (e.g., ammonium chloride or bafilomycin A1) to see if recovery and permeability improve.[4][5] |
Issue 2: High Efflux Ratio in Caco-2 Assay
Symptom: The apparent permeability (Papp) in the basolateral-to-apical (B-A) direction is significantly higher than in the apical-to-basolateral (A-B) direction, resulting in an efflux ratio > 2.
| Potential Cause | Troubleshooting/Confirmatory Steps |
| Active Efflux by P-glycoprotein (P-gp) | - Co-incubation with P-gp Inhibitor: Perform the bidirectional assay in the presence of a known P-gp inhibitor like verapamil. A significant decrease in the efflux ratio confirms P-gp mediated efflux. - Test in P-gp Overexpressing Cells: Use a cell line that overexpresses P-gp, such as MDCK-MDR1 cells, to confirm the compound's interaction with this transporter. |
| Involvement of other efflux transporters (e.g., BCRP) | - Use specific inhibitors: If P-gp inhibition does not completely abolish the efflux, consider using inhibitors for other transporters like BCRP (e.g., Ko143). |
Section 3: Data Presentation
Table 1: Caco-2 Permeability of Selected Imidazo[1,2-b]pyridazine Derivatives
| Compound ID | Structure/Modification | Papp (A-B) (10-6 cm/s) | Efflux Ratio | Reference |
| Compound A | 6-anilino imidazopyridazine derivative | 0.034 | Not Reported | [3] |
| Compound B | 6-((2-oxo-N1-(2-pyridyl)-1,2-dihydropyridin-3-yl)amino) derivative | Significantly Enhanced vs. A | Not Reported | [3] |
| Compound C | Dimethylpyrazole derivative | 0.142 | Not Reported | [3] |
| Compound 29 | Modified 6-anilino derivative | 0.033 | 15 | [7] |
Note: This table is a representation of available data and should be expanded as more compounds are tested.
Section 4: Experimental Protocols
Caco-2 Permeability Assay
This protocol outlines the general steps for assessing the permeability of Imidazo[1,2-b]pyridazine compounds using the Caco-2 cell model.
1. Cell Culture and Monolayer Formation:
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Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.
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Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 12-well or 24-well plates) at a density of approximately 6 x 104 cells/cm2.
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Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.
2. Monolayer Integrity Assessment:
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Before the transport experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a volt-ohm meter. TEER values should be >200 Ω·cm2.
-
Alternatively, assess the permeability of a paracellular marker, such as Lucifer Yellow. The Papp of Lucifer Yellow should be <0.5 x 10-6 cm/s.
3. Transport Experiment:
-
Prepare a dosing solution of the Imidazo[1,2-b]pyridazine compound in transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) at the desired concentration. The final DMSO concentration should typically be ≤1%.
-
Apical-to-Basolateral (A-B) Transport:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical (donor) side and fresh transport buffer to the basolateral (acceptor) side.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
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At the end of the incubation, collect samples from both the apical and basolateral compartments.
-
-
Basolateral-to-Apical (B-A) Transport:
-
Follow the same procedure as for A-B transport, but add the dosing solution to the basolateral (donor) side and fresh transport buffer to the apical (acceptor) side.
-
4. Sample Analysis and Calculation:
-
Analyze the concentration of the compound in the collected samples using a suitable analytical method, such as LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where:
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dQ/dt is the rate of permeation of the drug across the cells (μg/s)
-
A is the surface area of the filter membrane (cm2)
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C0 is the initial concentration of the drug in the donor chamber (μg/mL)
-
-
-
Calculate the efflux ratio: ER = Papp(B-A) / Papp(A-B)
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol describes a method for assessing the passive permeability of Imidazo[1,2-b]pyridazine compounds.
1. Preparation of the PAMPA "Sandwich":
-
The PAMPA system consists of a donor plate and an acceptor plate. The donor plate has a filter membrane at the bottom of each well.
-
Prepare a lipid solution (e.g., 2% lecithin in dodecane) and carefully apply a small volume (e.g., 5 µL) to the filter membrane of each well in the donor plate. Allow the solvent to evaporate.
2. Permeability Experiment:
-
Prepare a dosing solution of the Imidazo[1,2-b]pyridazine compound in a suitable buffer (e.g., PBS at a specific pH) at the desired concentration.
-
Add the dosing solution to the wells of the donor plate.
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Add fresh buffer to the wells of the acceptor plate.
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Carefully place the donor plate on top of the acceptor plate to form the "sandwich," ensuring the lipid membrane is in contact with the buffer in the acceptor wells.
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Incubate the PAMPA sandwich at room temperature for a defined period (e.g., 4-18 hours).
3. Sample Analysis and Calculation:
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After incubation, separate the donor and acceptor plates.
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Determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate the effective permeability (Pe) in cm/s using a relevant equation, which may vary depending on the specific PAMPA system and software used. A common equation is:
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Pe = - [ln(1 - CA/Cequ)] / [A * (1/VD + 1/VA) * t]
-
Where:
-
CA is the concentration in the acceptor well
-
Cequ is the equilibrium concentration
-
A is the filter area
-
VD and VA are the volumes of the donor and acceptor wells
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t is the incubation time
-
-
Section 5: Visualizations
Caption: Workflow for PAMPA and Caco-2 permeability assays.
Caption: P-glycoprotein (P-gp) mediated efflux of Imidazo[1,2-b]pyridazine compounds.
References
- 1. Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of Imidazo[1,2-b]pyridazine Derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the crystallization of Imidazo[1,2-b]pyridazine compounds.
Frequently Asked Questions (FAQs)
Q1: My Imidazo[1,2-b]pyridazine compound is not crystallizing. What are the initial steps I should take?
A1: When initial crystallization attempts fail, a systematic approach is crucial. Start by ensuring the compound's purity, as impurities can significantly inhibit nucleation and crystal growth. If the purity is confirmed, the next step is a systematic solvent screening. The principle of "like dissolves like" is a good starting point, but a broad range of solvents with varying polarities should be tested.
Troubleshooting Steps:
-
Confirm Purity: Re-purify the compound using chromatography or recrystallization from a fast-evaporating solvent system to remove any amorphous material or soluble impurities.
-
Solvent Screening: Test the solubility of your compound in a variety of solvents at both room temperature and elevated temperatures. Ideal single-solvent systems are those where the compound is sparingly soluble at room temperature but highly soluble when heated.[1]
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Attempt Basic Crystallization Methods: Systematically try the four primary crystallization techniques: slow evaporation, slow cooling, vapor diffusion, and solvent layering.[2][3]
Q2: I am observing an oil or amorphous precipitate instead of crystals. How can I resolve this?
A2: "Oiling out" or precipitating as an amorphous solid occurs when the compound's melting point is lower than the solution's temperature, or when supersaturation is reached too quickly.[2] To obtain crystals, the rate of crystallization needs to be slowed down, and the solvent environment adjusted.
Troubleshooting Steps:
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Reduce Crystallization Rate:
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Slow Cooling: If using the cooling method, slow down the cooling rate. Insulate the flask to allow for gradual temperature decrease.
-
Vapor Diffusion: Use a less volatile precipitant or place the setup in a colder environment (e.g., a refrigerator) to slow the diffusion rate.[2]
-
-
Adjust Solvent System:
-
Increase Solvent Volume: Add more of the primary solvent to keep the compound dissolved for a longer period during cooling.
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Change Solvents: Switch to a solvent in which your compound has lower solubility. For heterocyclic compounds, solvents like ethyl acetate, acetonitrile, or DMF can be effective.[4][5]
-
-
Introduce a Nucleation Site: Add a seed crystal of your compound if available. If not, scratching the inside of the glass vessel at the solution's surface with a glass rod can create microscopic imperfections that may induce nucleation.[6]
Q3: My crystals are very small, needle-like, or of poor quality. How can I grow larger, higher-quality crystals?
A3: The formation of small or needle-like crystals is often a result of rapid crystal growth.[7] To improve crystal quality, the goal is to slow down the nucleation and growth processes, allowing for a more ordered arrangement of molecules into the crystal lattice.
Troubleshooting Steps:
-
Slow Down the Process:
-
Reduce Supersaturation Rate: Whether using evaporation, cooling, or diffusion, decrease the rate at which the solution becomes supersaturated. This can be achieved by reducing the surface area for evaporation, cooling the solution more slowly, or using a less volatile anti-solvent in diffusion setups.
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Lower the Temperature: Storing the crystallization experiment at a lower, constant temperature (e.g., in a cold room or refrigerator) can slow down molecular movement and promote more orderly crystal growth.
-
-
Optimize the Solvent: The choice of solvent can significantly impact the crystal habit (the external shape of the crystal).[8]
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Experiment with different solvents or solvent mixtures. For example, plate-like crystals may be obtained from polar solvents like methanol or ethanol, while more cubic or prismatic habits might be achieved with solvents like ethyl acetate.[7]
-
-
Minimize Disturbances: Ensure the crystallization vessel is kept in a vibration-free environment.
Q4: How do I choose the right solvent system for my Imidazo[1,2-b]pyridazine derivative?
A4: The ideal solvent for crystallization should exhibit moderate solubility for your compound at elevated temperatures and low solubility at room or lower temperatures. For Imidazo[1,2-b]pyridazine and other heterocyclic compounds, a range of solvents should be considered.
Troubleshooting Steps:
-
Single Solvent Screening: Test solubility in a range of solvents with varying polarities. See the table below for common choices.
-
Binary Solvent System (Solvent/Anti-Solvent): This is a powerful technique, especially for compounds that are highly soluble in most common solvents.
-
Dissolve your compound in a "good" solvent in which it is highly soluble.
-
Slowly add a miscible "anti-solvent" in which your compound is poorly soluble until the solution becomes slightly turbid (cloudy).
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Gently warm the solution until it becomes clear again, and then allow it to cool slowly.
-
Alternatively, use the vapor diffusion or solvent layering methods with a good solvent and an anti-solvent.[2][3]
-
Data Presentation: Solvent Selection
The following table summarizes common solvents used for the crystallization of heterocyclic compounds, categorized by their properties.
| Solvent Class | Examples | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Alcohols | Methanol, Ethanol, Isopropanol | 65, 78, 82 | High (33, 24, 18) | Good for polar compounds; often used in solvent/anti-solvent pairs with water or hexanes. |
| Esters | Ethyl Acetate | 77 | Medium (6.0) | A versatile solvent, often successful for heterocyclic compounds.[4][5] |
| Ketones | Acetone | 56 | High (21) | Good solvent, but its high volatility can lead to rapid crystallization. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | 35, 66 | Low (4.3), Medium (7.6) | Often used as anti-solvents or in vapor diffusion due to their volatility. |
| Halogenated | Dichloromethane (DCM), Chloroform | 40, 61 | Medium (9.1, 4.8) | Effective for a wide range of organic compounds. |
| Aprotic Polar | Acetonitrile (ACN), Dimethylformamide (DMF) | 82, 153 | High (38, 37) | Strong solvents, useful for dissolving difficult compounds before adding an anti-solvent.[4][5] |
| Hydrocarbons | Hexanes, Toluene | 69, 111 | Very Low (1.9, 2.4) | Typically used as anti-solvents for polar compounds. |
Experimental Protocols
Protocol 1: Slow Cooling Crystallization
-
Place the Imidazo[1,2-b]pyridazine compound in a clean Erlenmeyer flask.
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Add a small amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate or in a water bath) while stirring or swirling until the solid completely dissolves.
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Continue adding the solvent dropwise while heating until no more solid dissolves. The goal is to create a saturated solution at an elevated temperature.
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Remove the flask from the heat source and cover it. To prevent rapid cooling, you can insulate the flask with glass wool or paper towels.
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Allow the solution to cool slowly and undisturbed to room temperature.
-
If crystals have formed, you can place the flask in an ice bath or refrigerator to maximize the yield.
-
Collect the crystals by filtration.
Protocol 2: Vapor Diffusion Crystallization
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Dissolve the compound in a minimal amount of a moderately volatile solvent (e.g., DCM, THF, or ethyl acetate) in a small, open vial.
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Place this small vial inside a larger jar or beaker that contains a layer of a more volatile anti-solvent (e.g., hexanes, pentane, or diethyl ether). The compound should be insoluble in the anti-solvent.
-
Seal the larger container tightly.
-
Over time, the anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting slow crystal growth.[3]
-
Keep the setup in a stable, vibration-free location until crystals form.
Visualizations
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common crystallization issues.
Solvent Selection Logic
Caption: Logical flow for selecting an appropriate crystallization solvent system.
References
- 1. researchgate.net [researchgate.net]
- 2. unifr.ch [unifr.ch]
- 3. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Metabolic Stability of Imidazo[1,2-b]pyridazines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the metabolic stability of Imidazo[1,2-b]pyridazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for Imidazo[1,2-b]pyridazine derivatives?
A1: Imidazo[1,2-b]pyridazines are susceptible to several metabolic transformations, primarily mediated by cytochrome P450 (CYP) enzymes and aldehyde oxidase (AO). The most common metabolic pathways include:
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Oxidative Metabolism (CYP-mediated): This is a major route of metabolism, often occurring on the Imidazo[1,2-b]pyridazine core and its substituents. Ponatinib, for instance, is largely metabolized by CYP3A4.
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N-demethylation, N-oxidation, and Hydroxylation: These are common phase I metabolic reactions observed for this scaffold.
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Amide Hydrolysis: If an amide linkage is present in the molecule, it can be a site for hydrolysis by amidases.
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Aldehyde Oxidase (AO) Metabolism: The nitrogen-containing heterocyclic structure of Imidazo[1,2-b]pyridazines makes them potential substrates for AO. This can lead to rapid metabolism, particularly in humans where AO activity is high.[1][2]
Q2: How can I experimentally determine the metabolic stability of my Imidazo[1,2-b]pyridazine compound?
A2: Several in vitro assays are routinely used to assess metabolic stability:
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Liver Microsomal Stability Assay: This is the most common initial screen to evaluate phase I (CYP-mediated) metabolism. The compound is incubated with liver microsomes, and the rate of its disappearance is measured over time.
-
S9 Fraction Stability Assay: The S9 fraction contains both microsomal (Phase I) and cytosolic (Phase II) enzymes. This assay provides a broader view of hepatic metabolism.
-
Plasma Stability Assay: This assay determines the stability of a compound in plasma, identifying susceptibility to plasma enzymes like esterases and amidases.
Q3: What are the most effective strategies to block metabolic "hotspots" on the Imidazo[1,2-b]pyridazine scaffold?
A3: Once a metabolic liability is identified, several medicinal chemistry strategies can be employed:
-
Deuterium Substitution: Replacing a hydrogen atom at a site of metabolism with deuterium can slow down the rate of CYP-mediated metabolism due to the kinetic isotope effect.
-
Fluorine Substitution: Introducing fluorine atoms at or near a metabolic hotspot can block metabolism. The strong carbon-fluorine bond is resistant to enzymatic cleavage.
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Bioisosteric Replacement: Replacing a metabolically labile group with a bioisostere that is more stable can improve metabolic stability while retaining biological activity. For example, replacing a metabolically susceptible phenyl ring with a pyridine or other heterocyclic ring.[3][4]
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Structural Modification: Altering the overall structure to hinder the binding of metabolizing enzymes can be effective. This could involve introducing bulky groups or changing the conformation of the molecule.
Troubleshooting Guides
Problem 1: My Imidazo[1,2-b]pyridazine compound shows high clearance in the liver microsomal stability assay.
| Possible Cause | Troubleshooting Step |
| CYP-mediated metabolism | 1. Metabolite Identification: Use LC-MS/MS to identify the structure of the metabolites and pinpoint the site of metabolism. 2. Reaction Phenotyping: Determine which specific CYP isozymes are responsible for the metabolism using recombinant CYP enzymes or specific chemical inhibitors. 3. Structural Modification: Based on the site of metabolism, apply strategies like deuterium or fluorine substitution, or bioisosteric replacement to block the metabolic hotspot. |
| Aldehyde Oxidase (AO) metabolism | 1. Confirm AO Involvement: Run the microsomal stability assay in the presence and absence of an AO inhibitor (e.g., hydralazine). A significant decrease in metabolism in the presence of the inhibitor suggests AO involvement. 2. Structural Modification: Modify the heterocyclic core to reduce its susceptibility to AO. This can involve altering the electronics of the ring system or blocking the site of oxidation.[1][2] |
Problem 2: My compound is stable in liver microsomes but shows poor in vivo pharmacokinetic properties (high clearance).
| Possible Cause | Troubleshooting Step |
| Metabolism by non-microsomal enzymes | 1. S9 Stability Assay: Perform an S9 stability assay to assess the contribution of cytosolic enzymes. 2. Hepatocyte Stability Assay: Use primary hepatocytes to get a more complete picture of hepatic metabolism, including both Phase I and Phase II pathways. |
| Plasma instability | 1. Plasma Stability Assay: Incubate the compound in plasma from different species (e.g., human, rat, mouse) to determine if it is being degraded by plasma enzymes.[5][6][7][8][9] |
| Rapid renal clearance | 1. Assess Physicochemical Properties: Evaluate the compound's polarity and potential for active renal secretion. |
Data Presentation
Table 1: Impact of Structural Modifications on the Metabolic Stability of Imidazo[1,2-b]pyridazine Analogs in Human Liver Microsomes (HLM)
| Compound | Modification | HLM Half-life (t½, min) | Reference |
| Analog 1 | 6-anilino substitution | 11 (11% remaining after 10 min) | [10] |
| Analog 2 | Replacement of 6-anilino with 6-((2-oxo-N1-methyl-1,2-dihydropyridin-3-yl)amino) | >60 (99% remaining after 10 min) | [10] |
| Analog 3 | N-methyl on pyridone replaced with N-cyclopropyl | >60 (88% remaining) | [10] |
| Piperazin-1-ylpyridazine 1 | Unsubstituted | 3 | [11] |
| Piperazin-1-ylpyridazine 29 | Multiple modifications including fluorination and ring replacement | 105 | [11] |
This table is a representative example based on available data and is intended for illustrative purposes.
Experimental Protocols
Liver Microsomal Stability Assay
1. Preparation of Reagents:
-
Phosphate Buffer (100 mM, pH 7.4): Prepare a stock solution and adjust the pH.
-
Test Compound Stock Solution (10 mM in DMSO): Prepare a stock solution of the compound to be tested.
-
Liver Microsomes (e.g., human, rat, mouse): Thaw pooled liver microsomes on ice.
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
2. Incubation Procedure:
-
Pre-warm a solution of liver microsomes in phosphate buffer at 37°C for 5 minutes.
-
Add the test compound to the microsomal solution to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.[12][13][14]
3. Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
The slope of the linear portion of the curve is the rate constant of elimination (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
Mandatory Visualizations
Caption: Major metabolic pathways of Imidazo[1,2-b]pyridazines.
Caption: Workflow for a liver microsomal stability assay.
Caption: A logical approach to troubleshooting high in vivo clearance.
References
- 1. Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acs.figshare.com [acs.figshare.com]
- 3. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 4. mdpi.com [mdpi.com]
- 5. Plasma Stability Assay | Domainex [domainex.co.uk]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Plasma Stability Assay | Bienta [bienta.net]
- 8. researchgate.net [researchgate.net]
- 9. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Technical Support Center: Optimizing Imidazo[1,2-b]pyridazine Scaffolds for Enhanced Potency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on the modification of the imidazo[1,2-b]pyridazine scaffold. Our aim is to address common challenges encountered during synthesis, optimization, and biological evaluation to enhance compound potency.
Frequently Asked Questions (FAQs)
Q1: My initial imidazo[1,2-b]pyridazine synthesis resulted in a low yield. What are the common pitfalls and how can I improve it?
A1: Low yields in the synthesis of the imidazo[1,2-b]pyridazine core typically arise from the initial condensation reaction. A common and effective method involves the reaction of an α-bromoketone with a 3-amino-6-halopyridazine under mild basic conditions, such as with sodium bicarbonate.[1] A crucial factor for a successful reaction is the presence of a halogen on the pyridazine ring. Without it, the alkylation by the α-bromoketone can occur at the less nucleophilic ring nitrogen, hindering the desired bicyclic product formation.[1] Ensure your starting 3-aminopyridazine is appropriately halogenated for optimal results.
Q2: I'm observing poor metabolic stability with my lead compound. What structural modifications to the imidazo[1,2-b]pyridazine scaffold can I explore to address this?
A2: Poor metabolic stability is a frequent hurdle. One successful strategy involves replacing an aniline group at the 6-position with a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) moiety. This modification has been shown to dramatically improve metabolic stability.[2] Additionally, adjusting the overall polarity of the molecule can enhance cell-based activity by improving permeability.[3] It is also known that decreasing the calculated LogP (cLogP) can lead to improved metabolic stability.[2]
Q3: My compound shows good enzymatic activity but low cellular potency. What could be the issue and how can I improve cellular activity?
A3: A discrepancy between enzymatic and cellular activity often points to issues with cell permeability. To enhance cellular activity, consider strategies to adjust the molecule's polarity.[3] For instance, in the context of Tyk2 JH2 inhibitors, substituting the N-methyl on a pyridone ring with a cyclopropyl group not only improved metabolic stability but also enhanced cellular activity.[2] Furthermore, introducing substituents that can form intramolecular hydrogen bonds, such as a 2-pyridyl group on a 2-oxo-1,2-dihydropyridine ring, has been shown to improve Caco-2 permeability.[2]
Q4: How can I improve the brain penetrance of my imidazo[1,2-b]pyridazine inhibitors for CNS targets?
A4: For central nervous system (CNS) applications like Alzheimer's disease, brain penetrance is critical. One approach is to modify the scaffold to reduce the number of hydrogen bond donors. For example, in a series of GSK-3β inhibitors, removing a hinge-binding hydrogen bond donor from the imidazo[1,2-b]pyridazine scaffold was explored as a strategy to potentially improve brain penetration.[4] This led to the identification of a brain-penetrant, orally bioavailable GSK-3β inhibitor that significantly lowered phosphorylated tau levels in vivo.[4][5]
Troubleshooting Guides
Problem: Difficulty in achieving desired potency and selectivity for a specific kinase target.
Solution Workflow:
-
Analyze Structure-Activity Relationships (SAR): Systematically explore substitutions at key positions of the imidazo[1,2-b]pyridazine scaffold. The 2-, 3-, and 6-positions are often crucial for modulating potency and selectivity.[1][6]
-
Utilize Computational Modeling: Employ interaction models to hypothesize how your compounds bind to the target kinase. This can guide the rational design of additional substituents to increase affinity.[3]
-
Scaffold Hopping and Bioisosteric Replacement: If modifications to the parent scaffold are not yielding desired results, consider scaffold hopping. For instance, a switch from an imidazo[1,2-a]pyrazine to an imidazo[1,2-b]pyridazine scaffold led to the discovery of an extremely potent and selective Mps1 inhibitor.[7]
-
Targeted Library Synthesis: Based on initial SAR and modeling, synthesize a focused library of analogs to probe specific interactions within the kinase binding pocket.
Problem: Synthesized compounds have poor solubility, complicating biological assays.
Solution Workflow:
-
Introduce Polar Functional Groups: Carefully introduce polar groups to the periphery of the molecule. For example, adding small, polar substituents to a solvent-exposed region can improve solubility without negatively impacting binding affinity.
-
Formulate as Salts: If your compound has a basic nitrogen, forming a salt (e.g., hydrochloride) can significantly enhance aqueous solubility.
-
Co-solvents and Excipients: For in vitro assays, utilize co-solvents like DMSO. However, be mindful of the final concentration to avoid artifacts. For in vivo studies, explore formulation strategies with appropriate excipients.
Quantitative Data Summary
The following tables summarize the structure-activity relationships of imidazo[1,2-b]pyridazine derivatives against various targets.
Table 1: SAR of Imidazo[1,2-b]pyridazines as Tyk2 JH2 Inhibitors [2]
| Compound | R¹ (on Pyridone) | R² (Amide Side Chain) | Tyk2 JH2 Kᵢ (nM) | IFNα IC₅₀ (nM) | hWB IC₅₀ (nM) |
| 6b | Cyclopropyl | - | - | - | 817 |
| 6e | 2-Pyridyl | N-Cyclopropyl | - | - | - |
| 6n | 2-Pyridyl | N-Isopropyl | Lower than 6e | Slightly less potent than 6e | Slightly less potent than 6e |
| 6o | 2-Pyridyl | N-Cyclobutyl | Approx. same as 6e | Approx. same as 6e | Approx. same as 6e |
| 6p | 2-Pyridyl | 3-hydroxy-2,2-dimethylpropyl | Approx. same as 6e | Approx. same as 6e | Approx. same as 6e |
| 6 | 2-Pyridyl | (1R,2S)-2-fluorocyclopropyl | 0.086 | - | - |
| 6q-t | Various preferred R¹ | (1R,2S)-2-fluorocyclopropyl | 0.015 - 0.035 | 12 - 41 | 63 - 136 |
Table 2: SAR of Imidazo[1,2-b]pyridazines as GSK-3β Inhibitors [4]
| Compound | Substitution | GSK-3β IC₅₀ (nM) |
| 19 | 4-position of pyridyl ring | 220 |
| 47 | Optimized substitutions | Potent inhibitor |
Table 3: Binding Affinities of Imidazo[1,2-b]pyridazines for β-Amyloid Plaques [1]
| Compound | 2-Position Substituent | 6-Position Substituent | Kᵢ (nM) |
| 4 | 4'-Dimethylaminophenyl | Methylthio | 11.0 |
| 3 | 4'-Dimethylaminophenyl | Methoxyl | Higher than 4 |
| 5, 6, 9, 10 | 4'-Dimethylaminophenyl | ω-fluoroethyl or ω-fluoropropyl | Decreased affinity |
| 16a, 16b, 16c | Pyridinyl | Various | Significantly reduced affinity |
| 20a, 20b | Thiophenyl | Various | Significantly reduced affinity |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for synthesis and evaluation.
References
- 1. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Selectivity Optimization of Imidazo[1,2-b]pyridazine Kinase Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on the selectivity optimization of Imidazo[1,2-b]pyridazine kinase inhibitors.
Troubleshooting Guides
This section addresses common issues encountered during experimental work.
Issue: Poor Reproducibility in Kinase Inhibition Assays
Poor reproducibility can undermine the reliability of your structure-activity relationship (SAR) data. If you are experiencing significant variability between experiments, consider the following factors.
| Potential Cause | Troubleshooting Step |
| Inconsistent Incubation Times | Ensure the kinase reaction is stopped within the linear range, typically below 20% substrate conversion, to maintain initial velocity conditions. Use a precise timer and a consistent process for stopping the reaction. |
| Temperature Fluctuations | Kinase activity is highly sensitive to temperature. Use a calibrated incubator and allow all reagents and plates to equilibrate to the reaction temperature before starting the assay. |
| Variable DMSO Concentration | Keep the final DMSO concentration consistent across all wells, including controls, as it can impact kinase activity. Prepare a consistent dilution series of your inhibitors. |
| Pipetting and Dispensing Errors | Inaccurate liquid handling can introduce significant errors, especially in low-volume assays. Ensure pipettes are calibrated regularly and use proper pipetting techniques to avoid bubbles. Consider using automated liquid handlers for high-throughput screening. |
| Inconsistent Order of Reagent Addition | The order in which reagents are added can influence results. Standardize the order of addition for all experiments to ensure consistency. |
| Compound Aggregation | Small molecules can form aggregates that non-specifically inhibit enzymes, leading to false positives.[1] Include a non-ionic detergent like 0.01% Triton X-100 in the assay buffer to disrupt potential aggregates.[1] |
Issue: High Background Signal in Kinase Assays
A high background signal can mask the true inhibitory effects of your compounds. The following steps can help identify and mitigate the source of the high background.
| Potential Cause | Troubleshooting Step |
| Compound Interference | The inhibitor itself may interfere with the detection system (e.g., fluorescence or luminescence).[1] Run a "No Enzyme" control containing all assay components except the kinase to check for this.[1] |
| High ATP Concentration | Using an ATP concentration significantly above the Km of the kinase can lead to a high background in assays that measure ATP depletion or ADP formation.[1] |
| Low Kinase Concentration | If the kinase concentration is too low, the signal generated may not be significantly above the background.[1] Conversely, an excessively high concentration can lead to rapid substrate depletion.[1] |
| Suboptimal Reagent Quality | The purity of the substrate and the stability of the kinase are crucial. Ensure high-quality reagents are used. |
Frequently Asked Questions (FAQs)
Q1: How can I improve the selectivity of my Imidazo[1,2-b]pyridazine inhibitor?
Improving selectivity is a key challenge due to the conserved nature of the ATP-binding site across the kinome.[2][3] A combination of structural biology, computational chemistry, and systematic SAR studies is often required. For the Imidazo[1,2-b]pyridazine scaffold, modifications at the 3 and 6 positions have been shown to significantly impact selectivity.[4] For instance, in the development of Tyk2 JH2 inhibitors, a 2-oxo-1-substituted-1,2-dihydropyridin-3-ylamino moiety was identified as a viable replacement for an anilino group to dramatically improve metabolic stability.[5]
Q2: What are the key off-targets to consider for Imidazo[1,2-b]pyridazine kinase inhibitors?
The off-target profile is highly dependent on the specific substitutions on the Imidazo[1,2-b]pyridazine core. For example, some 3,6-disubstituted derivatives have shown activity against DYRKs and CLKs.[4] It is crucial to perform broad kinome screening to identify potential off-targets early in the drug discovery process.[6][7]
Q3: What is the difference between biochemical and cell-based assays for selectivity profiling?
Biochemical assays measure the direct interaction of an inhibitor with an isolated kinase.[8] They are useful for determining parameters like IC50 and Ki values. However, they may not always reflect the inhibitor's activity in a cellular context.[9] Cell-based assays measure the effect of the inhibitor on kinase activity within a living cell, providing a more physiologically relevant assessment.[9] It is important to use both types of assays for a comprehensive understanding of an inhibitor's selectivity and potency.
Q4: How do I choose the right kinase selectivity profiling service?
Several commercial services offer kinase selectivity profiling against large panels of kinases. When choosing a service, consider the following:
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Assay technology: Different platforms are available, including radiometric assays (considered the gold standard), fluorescence-based assays, and binding assays.[8]
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Kinase panel size and diversity: The panel should cover a broad representation of the human kinome.[6][7]
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Data reporting: The service should provide clear and comprehensive data, including % inhibition, IC50 values, and any potential artifacts.
Data Presentation: Selectivity of Imidazo[1,2-b]pyridazine Derivatives
The following tables summarize the inhibitory activity and selectivity of representative Imidazo[1,2-b]pyridazine compounds from the literature.
Table 1: Inhibitory Potency of a Tyk2 JH2 Inhibitor [5]
| Compound | Tyk2 JH2 Ki (nM) | IFNα Cellular IC50 (nM) | hWB IC50 (nM) |
| 6 | 0.015 - 0.035 | 12 - 41 | 63 - 136 |
hWB: human Whole Blood
Table 2: Selectivity Profile of a Tyk2 JH2 Inhibitor [5]
| Compound | Target Kinase | Selectivity (fold vs. Tyk2 JH2) |
| 6 | Jak1, Jak2, Jak3 | >10,000 |
| 6 | HIPK4 | 480 |
Table 3: Inhibitory Potency of Mps1 Kinase Inhibitors [10][11]
| Compound | Mps1 Cellular IC50 (nM) | A549 IC50 (nM) |
| 27f | 0.70 | 6.0 |
Table 4: Inhibitory Potency of BTK Inhibitors [12]
| Compound | BTK IC50 (nM) |
| 22 (TM471-1) | 1.3 |
Experimental Protocols
Protocol 1: General Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a typical in vitro kinase assay using a luminescence-based readout to measure ATP depletion (e.g., Kinase-Glo®).
-
Reagent Preparation:
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Prepare a 4X solution of the inhibitor in the appropriate assay buffer.
-
Prepare a 2X solution of the kinase in the assay buffer.
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Prepare a 4X solution of the substrate and ATP in the assay buffer. The ATP concentration should ideally be at or near the Km for the specific kinase.
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Prepare the ATP detection reagent according to the manufacturer's instructions.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the 4X inhibitor solution to the appropriate wells. For positive controls (100% activity), add 5 µL of buffer with the corresponding DMSO concentration.
-
Add 10 µL of the 2X kinase solution to all wells except the negative controls (0% activity). For negative controls, add 10 µL of 1X kinase buffer.
-
Initiate the reaction by adding 5 µL of the 4X substrate/ATP solution to all wells.
-
Incubate the plate at room temperature (or the optimal temperature for the kinase) for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear phase.
-
Stop the reaction and detect the remaining ATP by adding 20 µL of the ATP detection reagent to all wells.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (negative control).
-
Normalize the data to the positive control (100% activity) and negative control (0% activity).
-
Plot the normalized data against the inhibitor concentration and fit to a suitable dose-response curve to determine the IC50 value.
-
Protocol 2: Kinase Selectivity Profiling Workflow
This protocol provides a general workflow for assessing the selectivity of a lead compound.
-
Primary Screen: Screen the compound at a single high concentration (e.g., 1-10 µM) against a broad panel of kinases.[6][7]
-
Hit Confirmation: For any kinases inhibited above a certain threshold (e.g., >50%), perform a dose-response analysis to determine the IC50 value.
-
Orthogonal Assay: Confirm the inhibitory activity using a different assay format (e.g., a binding assay if the primary screen was an activity assay) to rule out assay-specific artifacts.
-
Cell-based Target Engagement: Use a cell-based assay to confirm that the compound engages the target kinase in a cellular environment.[9]
-
Downstream Signaling Analysis: Measure the effect of the inhibitor on the phosphorylation of known downstream substrates of the target kinase in cells.
Visualizations
Caption: Workflow for kinase inhibitor selectivity profiling.
Caption: Troubleshooting logic for kinase assay problems.
Caption: Simplified Tyk2 signaling pathway inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. extrapolations.com [extrapolations.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 7. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Collection - Discovery of Imidazo[1,2âb]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 12. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Imidazo[1,2-b]pyridazine-Based Kinase Inhibitors Against Established Drugs
For Researchers, Scientists, and Drug Development Professionals
The Imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, leading to the development of potent inhibitors targeting a range of kinases implicated in cancer and other diseases. This guide provides an objective comparison of key Imidazo[1,2-b]pyridazine-based inhibitors with established, clinically approved drugs that target the same signaling pathways. The comparative analysis is supported by preclinical data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways.
I. BCR-ABL Tyrosine Kinase Inhibitors: Ponatinib vs. Dasatinib and Nilotinib
Ponatinib, an FDA-approved drug for chronic myeloid leukemia (CML), features the Imidazo[1,2-b]pyridazine core and is a potent pan-BCR-ABL inhibitor.[1] It is particularly effective against the T315I mutation, which confers resistance to many other tyrosine kinase inhibitors (TKIs).[2]
Data Presentation: Comparative Inhibitory Activity (IC50, nM)
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Ponatinib, Dasatinib, and Nilotinib against wild-type and various mutant forms of the BCR-ABL kinase. This data highlights Ponatinib's broad activity profile, especially against resistant mutations.
| Target | Ponatinib (nM) | Dasatinib (nM) | Nilotinib (nM) |
| Native BCR-ABL | 0.37 | 0.6 | 20 |
| P-loop Mutations | |||
| G250E | 2.0 | 3.0 | 118 |
| Q252H | 1.2 | 1.0 | 32 |
| Y253F | 2.0 | 1.0 | 33 |
| E255K | 1.2 | 3.0 | 511 |
| Gatekeeper Mutation | |||
| T315I | 2.0 | >10000 | >10000 |
| Other Mutations | |||
| F317L | 0.46 | 1.0 | 22 |
| M351T | 0.4 | 1.0 | 21 |
| F359V | 1.0 | 2.0 | 148 |
Data compiled from multiple sources and may not be from direct head-to-head studies under identical conditions.[2][3]
Signaling Pathway: BCR-ABL
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives CML by activating multiple downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.[4][5]
Caption: Simplified BCR-ABL signaling pathway and points of inhibition.
II. Bruton's Tyrosine Kinase (BTK) Inhibitors: TM471-1 vs. Ibrutinib
The Imidazo[1,2-b]pyridazine derivative, TM471-1, is a potent and selective irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway.[6] Ibrutinib is an FDA-approved BTK inhibitor for the treatment of various B-cell malignancies.
Data Presentation: Comparative Inhibitory Activity (IC50, nM)
The following table presents the IC50 values for TM471-1 and Ibrutinib against BTK. It is important to note that these values are from different studies and may not be directly comparable due to potential variations in experimental conditions.
| Inhibitor | Target | IC50 (nM) |
| TM471-1 | BTK | 1.3 |
| Ibrutinib | BTK | 0.5 |
Data for TM471-1 and Ibrutinib are from separate preclinical studies.[6][7]
Signaling Pathway: B-Cell Receptor (BCR) and BTK
Upon B-cell receptor (BCR) activation, a signaling cascade involving LYN, SYK, and ultimately BTK is initiated. Activated BTK phosphorylates PLCγ2, leading to downstream signaling that promotes B-cell proliferation and survival.[8][9][10]
Caption: Key components of the B-cell receptor signaling pathway.
III. PIM Kinase Inhibitors: SGI-1776 vs. AZD1208
SGI-1776 is an Imidazo[1,2-b]pyridazine-based inhibitor of the PIM kinase family (PIM1, PIM2, and PIM3), which are serine/threonine kinases involved in cell survival and proliferation.[11] AZD1208 is another potent PIM kinase inhibitor that has been evaluated in clinical trials.
Data Presentation: Comparative Inhibitory Activity (IC50, nM)
The following table shows the IC50 values of SGI-1776 and AZD1208 against the three PIM kinase isoforms.
| Inhibitor | PIM1 (nM) | PIM2 (nM) | PIM3 (nM) |
| SGI-1776 | 7 | 363 | 69 |
| AZD1208 | 0.4 | 5 | 1.9 |
Data compiled from multiple sources.[12][13]
Signaling Pathway: PIM Kinase
PIM kinases are downstream effectors of various cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway. They phosphorylate a number of substrates to promote cell survival and proliferation.[14][15][]
Caption: Simplified PIM kinase signaling cascade.
IV. Mps1 Kinase Inhibitors: Imidazo[1,2-b]pyridazine compound 27f vs. CFI-400945
The Imidazo[1,2-b]pyridazine derivative, compound 27f, is a highly potent and selective inhibitor of Monopolar spindle 1 (Mps1) kinase, a key regulator of the spindle assembly checkpoint.[17] For comparison, CFI-400945, a potent inhibitor of the related Polo-like kinase 4 (PLK4), is included as it also plays a critical role in mitosis.
Data Presentation: Comparative Inhibitory Activity
Direct head-to-head IC50 data for compound 27f against a known Mps1 inhibitor is limited. The table below shows the potent cellular activity of 27f and the biochemical potency of CFI-400945 against its primary target.
| Inhibitor | Target | Assay Type | IC50 (nM) |
| Compound 27f | Mps1 | Cellular | 0.70 |
| CFI-400945 | PLK4 | Biochemical | 2.8 |
Data for compound 27f and CFI-400945 are from separate studies and target different but related kinases.[17][18]
Signaling Pathway: Mps1 and the Spindle Assembly Checkpoint
Mps1 is a crucial component of the spindle assembly checkpoint (SAC), which ensures accurate chromosome segregation during mitosis. It localizes to unattached kinetochores and initiates a signaling cascade that inhibits the anaphase-promoting complex/cyclosome (APC/C), thereby preventing premature sister chromatid separation.[19][20][21]
References
- 1. benchchem.com [benchchem.com]
- 2. oncotarget.com [oncotarget.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Ibrutinib and novel BTK inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thieme-connect.com [thieme-connect.com]
- 13. selleckchem.com [selleckchem.com]
- 14. apexbt.com [apexbt.com]
- 15. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mps1 Kinase and Spindle Checkpoint Signaling | Liu Lab | University of Colorado Boulder [colorado.edu]
- 21. Mps1 directs the assembly of Cdc20 inhibitory complexes during interphase and mitosis to control M phase timing and spindle checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Framework for Targeting Validated Kinases in Disease
The imidazo[1,2-b]pyridazine core has emerged as a "privileged scaffold" in medicinal chemistry, forming the foundation for a multitude of potent and selective inhibitors targeting key signaling proteins implicated in cancer and autoimmune diseases. Rather than being a therapeutic target itself, this versatile heterocyclic system provides a robust chemical framework for the development of drugs directed against well-validated targets. This guide provides a comparative overview of the validation of three such targets—Tyrosine Kinase 2 (TYK2), Bruton's Tyrosine Kinase (BTK), and Tropomyosin Receptor Kinase (TRK)—and evaluates the performance of imidazo[1,2-b]pyridazine-based inhibitors against them and other therapeutic alternatives.
Target Validation: A Comparative Overview
The validation of a therapeutic target is a critical step in drug discovery, providing confidence that modulating its activity will lead to a desired therapeutic effect. TYK2, BTK, and TRK have been rigorously validated through genetic studies, preclinical models, and the clinical success of targeted inhibitors.
| Target | Validation in Human Disease | Key Signaling Pathway | Therapeutic Areas |
| TYK2 | Genetic studies have linked a TYK2 coding variant to protection from several autoimmune diseases, including psoriasis.[1] The clinical success of TYK2 inhibitors, such as deucravacitinib, in treating psoriasis further solidifies its validation.[1] | JAK-STAT Signaling | Psoriasis, Psoriatic Arthritis, Inflammatory Bowel Disease, Lupus[1][2][3] |
| BTK | BTK is crucial for B-cell development and signaling.[4] Its role in B-cell malignancies is well-established, with multiple FDA-approved inhibitors like ibrutinib, acalabrutinib, and zanubrutinib demonstrating significant clinical efficacy.[5][6][7] | B-Cell Receptor (BCR) Signaling | B-Cell Malignancies (CLL, MCL, etc.), Autoimmune Diseases[4][5] |
| TRK | The discovery of oncogenic fusions of NTRK genes in various cancers led to the development of TRK inhibitors. The high and durable response rates of larotrectinib and entrectinib in patients with TRK fusion-positive cancers, irrespective of the tumor's location, provide strong clinical validation.[8][9][10] | RAS/MAPK, PI3K/AKT, PLCγ | TRK Fusion-Positive Solid Tumors[8][10] |
Performance of Imidazo[1,2-b]pyridazine-Based Inhibitors
The imidazo[1,2-b]pyridazine scaffold has been successfully employed to generate potent inhibitors for TYK2, BTK, and TRK, often with distinct mechanisms of action and favorable drug-like properties.
TYK2 Inhibitors
Imidazo[1,2-b]pyridazine derivatives have been developed as allosteric inhibitors that selectively target the pseudokinase (JH2) domain of TYK2. This offers a potential advantage in selectivity over inhibitors that target the highly conserved ATP-binding site in the catalytic (JH1) domain of JAK family kinases.
| Compound Class | Example Compound | Mechanism | Biochemical IC50 | Cellular Activity | Reference |
| Imidazo[1,2-b]pyridazine | Compound 29 | Allosteric (JH2 domain) | 0.019 µM (TYK2 JH2) | IL-23 IC50: 0.03 µM, IFNα IC50: 0.18 µM | [11] |
| Non-Imidazo[1,2-b]pyridazine | Deucravacitinib | Allosteric (JH2 domain) | N/A | Clinically effective in psoriasis | [1] |
| Non-Imidazo[1,2-b]pyridazine | Zasocitinib (TAK-279) | Selective TYK2 inhibitor | N/A | Phase 3 trials met primary endpoints in psoriasis | [12][13] |
BTK Inhibitors
In the context of BTK, imidazo[1,2-b]pyridazine derivatives have been designed as potent and selective irreversible inhibitors. These compounds typically form a covalent bond with a cysteine residue in the active site of BTK, leading to sustained target inhibition.
| Compound Class | Example Compound | Mechanism | Biochemical IC50 | Cellular Activity | Reference |
| Imidazo[1,2-b]pyridazine | Compound 22 (TM471-1) | Covalent Irreversible | 1.3 nM | Potent inhibition of tumor growth in a xenograft model | [4][14] |
| Pyrrolo[2,3-d]pyrimidine | Ibrutinib | Covalent Irreversible | 0.5 nM | FDA-approved for various B-cell malignancies | [6] |
| Acrylamide | Acalabrutinib | Covalent Irreversible | 3 nM | FDA-approved for various B-cell malignancies | [7] |
TRK Inhibitors
The imidazo[1,2-b]pyridazine scaffold has been utilized to develop next-generation TRK inhibitors that can overcome resistance mutations observed with first-generation therapies.
| Compound Class | Example Compound | Mechanism | Biochemical IC50 (nM) | Cellular Activity | Reference |
| Imidazo[1,2-b]pyridazine | Compound 15m | ATP-competitive | TRKWT: 0.08, TRKG595R: 2.14, TRKG667C: 0.68 | Good antiproliferative activity against Ba/F3 cell lines with TRK fusions and mutations. | [15] |
| Pyrrolopyrazole | Larotrectinib | ATP-competitive | TRKA: 5 nM | High response rates in TRK fusion-positive cancers. | [9] |
| Indazole | Entrectinib | ATP-competitive | TRKA: 1.7 nM | Active against TRK fusion-positive cancers, including those with CNS metastases. | [9] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by these inhibitors and a general workflow for their preclinical validation.
References
- 1. Novel Therapies in Plaque Psoriasis: A Review of Tyrosine Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What's the latest update on the ongoing clinical trials related to TYK2? [synapse.patsnap.com]
- 3. biopharmadive.com [biopharmadive.com]
- 4. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FDA Approves First Ever BTK Inhibitor to Treat Lymphoma Subtype | Blood Cancer United [bloodcancerunited.org]
- 6. researchgate.net [researchgate.net]
- 7. drugs.com [drugs.com]
- 8. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dermatologytimes.com [dermatologytimes.com]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Imidazo[1,2-b]pyridazine Inhibitors
The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, leading to the development of potent inhibitors for a variety of protein kinases.[1] Understanding the cross-reactivity profile of these inhibitors is crucial for developing safe and effective therapeutics, as off-target effects can lead to unforeseen side effects or provide opportunities for drug repurposing. This guide provides a comparative analysis of the selectivity of several imidazo[1,2-b]pyridazine-based inhibitors against a panel of kinases, supported by experimental data and detailed methodologies.
Quantitative Comparison of Inhibitor Selectivity
The following table summarizes the inhibitory activity (IC50 values) of various imidazo[1,2-b]pyridazine derivatives against their primary targets and a selection of off-target kinases. This data, compiled from multiple studies, highlights the diverse selectivity profiles achieved with this scaffold.
| Compound/Inhibitor | Primary Target(s) | Primary Target IC50 (nM) | Off-Target Kinase | Off-Target IC50 (nM) | Selectivity Fold (Off-Target/Primary) | Reference |
| Compound 22 (TM471-1) | BTK | 1.3 | Screened against 310 kinases with excellent selectivity | - | - | [2][3] |
| Compound 20a | DYRK1A, CLK1, CLK4, PfCLK1 | 50, 82, 44, 32 | - | - | Selective for DYRKs and CLKs | [4] |
| IKKbeta Inhibitor Series | IKKbeta | - | High kinase selectivity reported | - | - | [5] |
| Compound 6 | Tyk2 JH2 | < 1 (Biochemical) | Tyk2 JH1, Jak1-3 | >10,000 | >10,000 | [6][7] |
| GSK-3β Inhibitor 47 | GSK-3β | 220 (for compound 19) | - | - | Potent GSK-3β inhibitors identified | [8][9] |
| ROCK2 Inhibitor A25 | ROCK2 | 7.0 | ROCK1 | 1400 | 200 | [10] |
| PIM Kinase Inhibitor (K00135) | PIM1 | Low nanomolar | - | - | Selective for PIM kinases | [11] |
| Dual Inhibitor 26 | c-Met, VEGFR2 | 1.9, 2.2 | - | - | Potent dual inhibitor | [12] |
| ALK Inhibitor O-10 | ALK (WT) | 2.6 | ALK (G1202R), ALK (L1196M/G1202R) | 6.4, 23 | - | [13] |
Experimental Protocols
A thorough assessment of an inhibitor's specificity requires a multi-faceted approach, including in vitro biochemical assays, cellular target engagement studies, and proteome-wide off-target identification.
In Vitro Kinase Inhibition Assay (Radiometric Format)
This protocol outlines a common method for determining the in vitro potency of an inhibitor against a panel of purified kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Imidazo[1,2-b]pyridazine inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
In the wells of a microplate, add the kinase, its specific substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Target Engagement Assay (e.g., TNFα Inhibition in THP-1 cells)
This assay assesses the ability of an inhibitor to modulate a specific signaling pathway in a cellular context, as demonstrated for IKKbeta inhibitors.[5]
Materials:
-
THP-1 cells (human monocytic cell line)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
LPS (lipopolysaccharide)
-
Imidazo[1,2-b]pyridazine inhibitor
-
TNFα ELISA kit
Procedure:
-
Culture THP-1 cells to the desired density.
-
Pre-incubate the cells with various concentrations of the inhibitor for a defined period (e.g., 1 hour).
-
Stimulate the cells with LPS to induce the NF-κB pathway and subsequent TNFα production.
-
Incubate the stimulated cells for a further period (e.g., 4-6 hours).
-
Collect the cell supernatant.
-
Measure the concentration of TNFα in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Determine the IC50 value of the inhibitor for TNFα production.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway
The following diagram illustrates the B-cell receptor (BCR) signaling pathway, a critical pathway in B-cell development and function. Bruton's Tyrosine Kinase (BTK) is a key component of this pathway and a target for certain imidazo[1,2-b]pyridazine inhibitors.[2]
Caption: Simplified B-cell receptor (BCR) signaling pathway highlighting the role of BTK.
Experimental Workflow
The diagram below outlines a general workflow for the cross-reactivity profiling of kinase inhibitors.
Caption: General experimental workflow for kinase inhibitor cross-reactivity profiling.
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Imidazo[1,2- b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Imidazo[1,2-b]pyridazine Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of various Imidazo[1,2-b]pyridazine isomers, supported by experimental data. The Imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. This guide focuses on a comparative analysis of these derivatives, which can be considered constitutional isomers, to elucidate structure-activity relationships (SAR) and guide future drug discovery efforts.
The versatile Imidazo[1,2-b]pyridazine core has been explored for its potential in treating a variety of diseases. Modifications at different positions of this bicyclic heteroaromatic system have led to the discovery of potent inhibitors of various biological targets, including mTOR, amyloid-beta (Aβ) plaques, fungal growth, and kinases such as Tyk2 and ALK. Understanding the impact of substituent placement on biological activity is crucial for the rational design of new therapeutic agents.
General Synthesis of the Imidazo[1,2-b]pyridazine Scaffold
The formation of the Imidazo[1,2-b]pyridazine backbone is commonly achieved through a condensation reaction.[1] This typically involves the reaction of a 3-amino-6-halopyridazine with an α-bromoketone under mild basic conditions, such as in the presence of sodium bicarbonate.[1] The halogen at the 6-position of the pyridazine ring is crucial for the successful and efficient formation of the bicyclic system.[1]
Comparative Biological Activities
The following sections provide a comparative analysis of Imidazo[1,2-b]pyridazine derivatives across different therapeutic targets, with quantitative data presented in structured tables.
mTOR Inhibitors for Anticancer Activity
Several Imidazo[1,2-b]pyridazine derivatives have been investigated as inhibitors of the mammalian target of rapamycin (mTOR), a key kinase in the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.
| Compound ID | Substituents | mTOR IC50 (µM) | A549 IC50 (µM) | H460 IC50 (µM) | Reference |
| A17 | Diaryl urea derivative | 0.067 | 0.02 | - | [2] |
| A18 | Diaryl urea derivative | 0.062 | - | - | [2] |
| 42 | - | 0.00312 (mTOR) | - | - | [3] |
| 0.00006 (PI3Kα) |
Note: Specific substitutions for A17, A18, and 42 were not detailed in the provided search results.
The antiproliferative activity of the Imidazo[1,2-b]pyridazine derivatives was evaluated against human cancer cell lines using the SRB assay.[2]
-
Cell Plating: Cancer cells are seeded in 96-well plates and incubated to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period.
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with the SRB dye.
-
Washing: Unbound dye is removed by washing with acetic acid.
-
Solubilization and Absorbance Reading: The bound dye is solubilized with a Tris-base solution, and the absorbance is read on a plate reader to determine cell viability.
Ligands for β-Amyloid Plaques in Alzheimer's Disease
Imidazo[1,2-b]pyridazine derivatives have been evaluated for their ability to bind to β-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease.
| Compound ID | 2-Position Substituent | 6-Position Substituent | Ki (nM) | Reference |
| 4 | 4'-Dimethylaminophenyl | Methylthio | 11.0 | [1] |
| - | 2-N,N-dimethylaminophenyl | Various | 10 - 50 | [1] |
The binding affinity of Imidazo[1,2-b]pyridazine derivatives for Aβ plaques is determined using a competitive binding assay with a radiolabeled ligand.[1]
-
Aβ Aggregate Preparation: Synthetic Aβ peptides (e.g., Aβ1-40) are aggregated to form fibrils.
-
Competitive Binding: The Aβ aggregates are incubated with a radiolabeled Aβ ligand (e.g., [3H]BTA-1) in the presence of varying concentrations of the test compounds.
-
Separation: The bound and free radioligand are separated by filtration.
-
Radioactivity Measurement: The radioactivity of the filter-bound complex is measured using a scintillation counter.
-
Data Analysis: The inhibition constant (Ki) is calculated from the competition curves.
Antifungal Agents against Phytopathogenic Fungi
Certain 3,6-disubstituted Imidazo[1,2-b]pyridazine derivatives have demonstrated significant antifungal activity against various phytopathogenic fungi.
| Compound ID | Substituents | Target Fungi | EC50 (µg/mL) | Reference |
| 4j | - | Fusarium solani | 6.3 | [4] |
| Pyricularia oryzae | 7.7 | [4] | ||
| Alternaria brassicae | 7.1 | [4] | ||
| Valsa mali | 7.5 | [4] | ||
| Alternaria alternata | 4.0 | [4] | ||
| 4k | - | Exserohilum turcicum | 50.48 | [4] |
| 5e | - | Exserohilum turcicum | 47.56 | [4] |
| 5k | - | Exserohilum turcicum | 32.25 | [4] |
Note: Specific substitutions for 4j, 4k, 5e, and 5k were not detailed in the provided search results.
The antifungal activity is assessed by measuring the inhibition of fungal mycelial growth.[5]
-
Media Preparation: A suitable growth medium (e.g., Potato Dextrose Agar) is prepared and autoclaved.
-
Compound Incorporation: The test compounds are added to the molten agar at various concentrations.
-
Pouring Plates: The agar containing the test compound is poured into Petri dishes.
-
Inoculation: A mycelial plug from a fresh fungal culture is placed at the center of each agar plate.
-
Incubation: The plates are incubated at an appropriate temperature until the mycelium in the control plate reaches a certain diameter.
-
Measurement: The diameter of the fungal colony is measured, and the percentage of growth inhibition is calculated relative to the control.
Tyk2 JH2 Inhibitors for Autoimmune Diseases
Imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective inhibitors of the Tyrosine kinase 2 (Tyk2) pseudokinase (JH2) domain, a target for the treatment of autoimmune and inflammatory diseases.
| Compound ID | R1 | R2 | Tyk2 JH2 Ki (nM) | IFNα IC50 (nM) | hWB IC50 (nM) | Reference |
| 6q | - | (1R,2S)-2-fluorocyclopropyl | 0.015 - 0.035 | 12 - 41 | 63 - 136 | [6] |
| 6r | - | (1R,2S)-2-fluorocyclopropyl | 0.015 - 0.035 | 12 - 41 | 63 - 136 | [6] |
| 6s | - | (1R,2S)-2-fluorocyclopropyl | 0.015 - 0.035 | 12 - 41 | 63 - 136 | [6] |
| 6t | - | (1R,2S)-2-fluorocyclopropyl | 0.015 - 0.035 | 12 - 41 | 63 - 136 | [6] |
Note: Specific R1 substituents were not detailed in the provided search results.
The binding affinity of compounds to the Tyk2 JH2 domain can be determined using competition binding assays.
-
Assay Principle: This assay measures the ability of a test compound to displace a known ligand from the target protein.
-
Reaction Setup: The Tyk2 JH2 protein is incubated with a labeled probe and varying concentrations of the test compound.
-
Detection: The amount of probe bound to the protein is quantified. A decrease in the signal indicates displacement by the test compound.
-
Data Analysis: The dissociation constant (Kd) or inhibition constant (Ki) is determined from the dose-response curve.
Conclusion
The Imidazo[1,2-b]pyridazine scaffold serves as a versatile platform for the development of a wide array of biologically active compounds. The comparative data presented in this guide highlights how subtle changes in the substitution pattern on the Imidazo[1,2-b]pyridazine core can significantly impact biological activity and target selectivity. For instance, the presence of a 2-(4'-Dimethylaminophenyl) group appears to be important for high-affinity binding to Aβ plaques, while various diaryl urea substitutions lead to potent mTOR inhibition. This compilation of data and experimental protocols aims to facilitate the rational design and development of novel Imidazo[1,2-b]pyridazine-based therapeutics. Further research, including direct comparative studies of positional isomers, will be invaluable in refining the structure-activity relationships for this important class of heterocyclic compounds.
References
- 1. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Efficacy of Imidazo[1,2-b]pyridazine and Imidazo[1,2-a]pyridine Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, the quest for novel heterocyclic scaffolds that can serve as privileged structures for drug development is perpetual. Among these, imidazo-fused bicyclic systems have garnered significant attention due to their versatile biological activities. This guide provides a detailed comparison of the efficacy of two prominent isomers: Imidazo[1,2-b]pyridazine and Imidazo[1,2-a]pyridine. This analysis is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, experimental protocols, and pathway visualizations to facilitate an objective comparison.
Introduction to Imidazo[1,2-b]pyridazine and Imidazo[1,2-a]pyridine
Imidazo[1,2-b]pyridazines and Imidazo[1,2-a]pyridines are nitrogen-containing heterocyclic compounds that have demonstrated a broad spectrum of biological activities, including but not limited to anticancer, antimicrobial, antiviral, and kinase inhibitory effects.[1][2] Their structural rigidity and ability to be readily functionalized make them attractive cores for the design of targeted therapeutics. While structurally similar, the positioning of the nitrogen atom in the six-membered ring significantly influences their physicochemical properties and biological target interactions, leading to distinct efficacy profiles.
Comparative Efficacy Data
The following tables summarize the reported biological activities of derivatives of Imidazo[1,2-b]pyridazine and Imidazo[1,2-a]pyridine across various therapeutic areas. It is important to note that the data presented is collated from different studies and direct head-to-head comparisons under identical experimental conditions are limited.
Anticancer and Kinase Inhibitory Activity
Both scaffolds have been extensively explored as kinase inhibitors for cancer therapy.
Table 1: Kinase Inhibitory and Antiproliferative Activity of Imidazo[1,2-b]pyridazine Derivatives
| Compound Class | Target Kinase/Cell Line | Activity Metric | Value | Reference |
| 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine | Tyk2 JH2 | IC₅₀ | < 2 µM (for Jak1-3) | [3] |
| Imidazo[1,2-b]pyridazine derivative 27f | Mps1 (cellular) | IC₅₀ | 0.70 nM | [4][5][6] |
| Imidazo[1,2-b]pyridazine derivative 27f | A549 (lung cancer) | IC₅₀ | 6.0 nM | [4][5][6] |
| Imidazo[1,2-b]pyridazine derivative 17 | DYRK1A | Cellular IC₅₀ | Potent | [7] |
Table 2: Kinase Inhibitory and Antiproliferative Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound Class | Target Kinase/Cell Line | Activity Metric | Value | Reference |
| Imidazo[1,2-a]pyridine derivative 15a | PI3K/mTOR | IC₅₀ (PI3Kα) | Potent | [8] |
| Imidazo[1,2-a]pyridine derivative 13k | PI3Kα | IC₅₀ | 1.94 nM | [9] |
| Imidazo[1,2-a]pyridine derivative 13k | HCC827 (lung cancer) | IC₅₀ | 0.09 µM | [9] |
| Imidazo[1,2-a]pyridine derivatives 6a, 6d, 6e, 6i | HepG2, C6, A549, MCF-7 | IC₅₀ | Submicromolar | [10][11] |
| Imidazo[1,2-a]pyridine derivative | PI3Kα | IC₅₀ | 2 nM | [12] |
| Thiazole derivative of Imidazo[1,2-a]pyridine 12 | p110α (PI3K) | IC₅₀ | 0.0028 µM | [13] |
| Imidazo[1,2-a]pyridine derivative 12 | A375 (melanoma) | IC₅₀ | 0.14 µM | [13] |
| Imidazo[1,2-a]pyridine derivative 12 | HeLa (cervical cancer) | IC₅₀ | 0.21 µM | [13] |
Antimicrobial Activity
Both scaffolds have also shown promise as antimicrobial agents.
Table 3: Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound Class | Strain | Activity Metric | Value | Reference |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Mtb H37Rv | MIC₉₀ | ≤1 µM | [14] |
| Imidazo[1,2-a]pyridine-3-carboxamides 9, 12, 16, 17, 18 | Mtb H37Rv | MIC | ≤0.006 µM | [15][16] |
| Reduced lipophilic N-benzylic imidazo[1,2-a]pyridine carboxamides A2, A3, A4, B1, B9 | Mtb H37Rv & MDR strains | MIC | < 0.035 µM | [17] |
Table 4: Antifungal Activity of Imidazo[1,2-b]pyridazine Derivatives
| Compound Class | Fungi | Activity Metric | Value | Reference |
| 3,6-disubstituted imidazo[1,2-b]pyridazine 4j | Fusarium solani | EC₅₀ | 6.3 µg/mL | [18] |
| 3,6-disubstituted imidazo[1,2-b]pyridazine 4j | Pyricularia oryzae | EC₅₀ | 7.7 µg/mL | [18] |
| 3,6-disubstituted imidazo[1,2-b]pyridazine 4j | Alternaria brassicae | EC₅₀ | 7.1 µg/mL | [18] |
| 3,6-disubstituted imidazo[1,2-b]pyridazine 4j | Valsa mali | EC₅₀ | 7.5 µg/mL | [18] |
| 3,6-disubstituted imidazo[1,2-b]pyridazine 4j | Alternaria alternata | EC₅₀ | 4.0 µg/mL | [18] |
Signaling Pathway and Experimental Workflow Visualizations
To better understand the mechanisms of action and experimental designs, the following diagrams are provided.
Detailed Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[10][19]
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.[20]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Imidazo[1,2-b]pyridazine or Imidazo[1,2-a]pyridine derivatives) and incubated for a further 48-72 hours.[20]
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined.[20]
Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining after a kinase reaction, where a decrease in luminescence indicates higher kinase activity.[21][22]
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.
-
Assay Plate Preparation: A small volume of the diluted compounds is added to the wells of a 384-well plate.[21]
-
Kinase Reaction: A reaction mixture containing the target kinase, a specific substrate, and ATP is added to the wells to initiate the reaction. The plate is then incubated at room temperature.
-
Signal Detection: An ATP detection reagent (e.g., Kinase-Glo®) is added to stop the kinase reaction and generate a luminescent signal.[21]
-
Data Acquisition: The luminescence intensity of each well is measured using a plate reader.
-
Data Analysis: The percentage of kinase inhibition is calculated by comparing the luminescence of the compound-treated wells to the control wells (vehicle and no enzyme). IC₅₀ values are then determined from the dose-response curves.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[23][24]
-
Preparation of Inoculum: A standardized suspension of the microorganism is prepared.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[24]
Conclusion
Both Imidazo[1,2-b]pyridazine and Imidazo[1,2-a]pyridine scaffolds are privileged structures in medicinal chemistry, demonstrating potent activity across a range of therapeutic targets. The available data suggests that Imidazo[1,2-a]pyridine derivatives have been more extensively explored and have shown remarkable potency, particularly as anticancer and antitubercular agents, with several compounds exhibiting nanomolar to sub-nanomolar efficacy. Imidazo[1,2-b]pyridazine derivatives have also demonstrated significant potential, especially as kinase inhibitors and antifungal agents.
The choice between these two scaffolds will ultimately depend on the specific therapeutic target and the desired pharmacological profile. The subtle change in the nitrogen position within the six-membered ring can significantly impact target binding, selectivity, and pharmacokinetic properties. This comparative guide provides a foundation for researchers to make informed decisions in the design and development of novel therapeutics based on these promising heterocyclic systems. Further head-to-head comparative studies are warranted to fully elucidate the relative merits of each scaffold for specific biological applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Collection - Discovery of Imidazo[1,2âb]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and antitubercular evaluation of reduced lipophilic imidazo[1,2-a]pyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. promega.com [promega.com]
- 23. mdpi.com [mdpi.com]
- 24. apec.org [apec.org]
In Vivo Performance of Imidazo[1,2-b]pyridazine-Based Drug Candidates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: An Objective In Vivo Comparison of Novel Imidazo[1,2-b]pyridazine Derivatives Against Alternative Therapeutics.
This guide provides a comprehensive in vivo validation overview of emerging drug candidates based on the Imidazo[1,2-b]pyridazine scaffold. The following sections present a comparative analysis of their performance against established or alternative drugs, supported by experimental data from recent preclinical studies. Detailed methodologies for key in vivo assays are provided to ensure reproducibility and aid in the design of future experiments.
Data Presentation: Comparative In Vivo Efficacy
The following tables summarize the in vivo performance of selected Imidazo[1,2-b]pyridazine-based compounds against relevant alternatives. These tables are structured for clear, quantitative comparison of efficacy in various preclinical models.
Table 1: Anticancer Activity in Xenograft Models
| Target | Drug Candidate | Alternative Drug | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Mps1 Kinase | 27f (Imidazo[1,2-b]pyridazine) | CFI-400945 (PLK4 Inhibitor)¹ | A549 (NSCLC) Xenograft | Stated as "active in vivo" - specific dosing not detailed in abstract. | Data not available in abstract.[1][2] | [1][2] |
| CFI-400945 | MV4-11 (AML) Xenograft | 7.5 mg/kg, PO, daily | 100% | [3] | ||
| mTOR | A17 (Imidazo[1,2-b]pyridazine) | Everolimus (Approved mTOR inhibitor) | A549 (NSCLC) Xenograft | 50 mg/kg, i.p., every 2 days | Significant tumor growth suppression | |
| Everolimus | HT29 (Colon) Xenograft | 10 mg/kg, PO, daily | 40% | [4] | ||
| ALK | O-10 (Imidazo[1,2-b]pyridazine) | Lorlatinib (Approved ALK inhibitor) | In vivo pharmacokinetic studies in SD rats | Not applicable for TGI | Not applicable for TGI | [5] |
| Lorlatinib | ALK-Positive NSCLC (Human clinical trial) | 100 mg, once daily | Not reached (Median PFS) vs. 9.1 months for Crizotinib | [6] | ||
| PI3K/mTOR | 11 (Imidazo[1,2-b]pyridazine) | Nintedanib/Pirfenidone (Approved for IPF) | Bleomycin-induced Pulmonary Fibrosis (Mouse) | 15 mg/kg | Significant reduction in Ashcroft scores, hydroxyproline content, and collagen deposition. | [7] |
¹CFI-400945 is a PLK4 inhibitor, another key mitotic kinase, and is presented here as a conceptual alternative for targeting mitotic catastrophe in cancer.
Table 2: Anti-inflammatory Activity in Arthritis Models
| Target | Drug Candidate | Alternative Drug | Arthritis Model | Dosing Regimen | Key Efficacy Endpoint | Reference |
| Tyk2 JH2 | 6 (Imidazo[1,2-b]pyridazine) | Deucravacitinib (Approved Tyk2 inhibitor) | Rat Adjuvant-Induced Arthritis | 5 mg/kg, bid | Fully efficacious | [8] |
| IKKβ | Imidazo[1,2-b]pyridazine derivative | BMS-345541 | Mouse Collagen-Induced Arthritis | Not specified in abstract | Showed inhibitory activity of TNFα production in mice. | [9] |
| BMS-345541 | Mouse Collagen-Induced Arthritis | 10-100 mg/kg (prophylactic) | Dose-dependent reduction in disease incidence and clinical signs. |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below.
A549 Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
This model is widely used to evaluate the in vivo efficacy of anticancer agents against human lung cancer.
-
Cell Line: A549 human lung carcinoma cells.
-
Animal Strain: Immunocompromised mice, such as athymic BALB/c or NOD/SCID, typically 10-12 weeks old.
-
Tumor Implantation:
-
A549 cells are cultured and harvested during their exponential growth phase.
-
A suspension of one million A549 cells in 100-120 µL of a suitable medium (e.g., saline or PBS), often mixed with Matrigel, is prepared.
-
The cell suspension is injected subcutaneously into the hind leg or flank of each mouse.
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
The injection sites are palpated three times a week until tumors are established.
-
Tumor volume is measured regularly (e.g., twice weekly) using digital calipers. The volume is calculated using the formula: (Length x Width²)/2.
-
When the average tumor volume reaches a predetermined size (e.g., 120-150 mm³), the mice are randomized into control and treatment groups.
-
Administration of the test compound (e.g., Imidazo[1,2-b]pyridazine-based drug candidate) and vehicle control is initiated according to the planned dosing schedule (e.g., oral gavage, intraperitoneal injection).
-
-
Efficacy Evaluation:
-
Tumor volumes and mouse body weights are recorded throughout the study. Body weight is monitored as a general indicator of toxicity.
-
The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated at the end of the study. The study may be terminated when tumors in the control group reach a specific size or if signs of excessive toxicity are observed.
-
Bleomycin-Induced Pulmonary Fibrosis Model
This model is a standard for inducing lung fibrosis to test the efficacy of anti-fibrotic agents.
-
Animal Strain: C57BL/6 mice are commonly used.
-
Induction of Fibrosis:
-
Mice are anesthetized.
-
Bleomycin sulfate is administered directly into the lungs, most commonly via intratracheal instillation, to ensure direct delivery and a rapid onset of fibrosis. A single dose is often sufficient to induce fibrosis.[1]
-
-
Treatment Protocol:
-
Treatment with the investigational drug (e.g., Imidazo[1,2-b]pyridazine-based PI3K/mTOR inhibitor) can be initiated before, during, or after the bleomycin challenge, depending on whether a prophylactic or therapeutic effect is being investigated.
-
-
Assessment of Fibrosis:
-
Histological Analysis: Lungs are harvested, fixed, and sectioned. The severity of fibrosis is often scored using the Ashcroft scoring system.
-
Collagen Quantification: The hydroxyproline content in the lung tissue is measured as a biochemical marker of collagen deposition.
-
Bronchoalveolar Lavage (BAL): BAL fluid can be collected to analyze inflammatory cell infiltration and cytokine levels.[1]
-
Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is a well-established preclinical model for rheumatoid arthritis, used to evaluate the efficacy of anti-inflammatory and disease-modifying agents.
-
Animal Strain: Susceptible rat strains, such as Lewis or Dark Agouti rats, are used.
-
Induction of Arthritis:
-
A single intradermal injection of Complete Freund's Adjuvant (CFA), containing heat-killed Mycobacterium tuberculosis, is administered at the base of the tail or into a hind paw.[9]
-
This induces a systemic inflammatory response, with visible signs of arthritis (redness and swelling) appearing in the paws and joints around day 11 and peaking shortly after.[9]
-
-
Treatment Protocol:
-
Treatment can be administered prophylactically (starting on the day of adjuvant injection) or therapeutically (starting after the onset of clinical signs of arthritis).
-
-
Efficacy Assessment:
-
Clinical Scoring: The severity of arthritis is assessed regularly by scoring the degree of inflammation in each paw.
-
Paw Volume/Thickness: Paw swelling is quantified by measuring the volume or thickness of the paws using a plethysmometer or calipers.
-
Histopathology: At the end of the study, joints are collected for histological analysis to assess inflammation, cartilage damage, and bone erosion.[2]
-
Mandatory Visualization
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by Imidazo[1,2-b]pyridazine-based drug candidates and a generalized experimental workflow for their in vivo validation.
Signaling Pathway Diagrams
Caption: PI3K/AKT/mTOR signaling pathway with points of inhibition.
Caption: Oncogenic ALK signaling pathway in cancer.
Caption: Tyk2-mediated cytokine signaling pathway.
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo drug validation.
References
- 1. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. figshare.com [figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A highly selective inhibitor of I kappa B kinase, BMS-345541, blocks both joint inflammation and destruction in collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Periodic, partial inhibition of IkappaB Kinase beta-mediated signaling yields therapeutic benefit in preclinical models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Novel Imidazo[1,2-b]pyridazine Derivatives as Kinase Inhibitors
A comprehensive guide for researchers and drug development professionals on the burgeoning class of Imidazo[1,2-b]pyridazine derivatives, detailing their comparative efficacy and underlying mechanisms. This guide synthesizes recent findings, presenting a side-by-side analysis of their performance as potent kinase inhibitors in oncology and inflammatory diseases.
The Imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged" structure in medicinal chemistry, leading to the development of numerous bioactive molecules.[1][2] The notable success of the kinase inhibitor Ponatinib has spurred significant interest in creating novel derivatives for various therapeutic applications.[1][2] This guide provides a head-to-head comparison of recently developed Imidazo[1,2-b]pyridazine derivatives, focusing on their activity as kinase inhibitors, a key area of their application. The data presented is collated from various studies to offer a comparative overview for researchers in the field.
Comparative Analysis of Kinase Inhibitory Activity
The following tables summarize the in vitro and in vivo performance of several novel Imidazo[1,2-b]pyridazine derivatives against various kinase targets implicated in cancer and inflammation.
Table 1: In Vitro Kinase Inhibition and Cellular Antiproliferative Activity
| Compound ID | Target Kinase(s) | IC50 (nM) | Cell Line | GI50/IC50 (nM) | Reference |
| A17 | mTOR | 67 | A549 (NSCLC) | 20 | [3] |
| A18 | mTOR | 62 | H460 (NSCLC) | - | [3] |
| O-10 | ALK (WT) | 2.6 | Karpas299 | 38 | [4] |
| ALK (G1202R) | 6.4 | BaF3-EML4-ALKG1202R | 52 | [4] | |
| ALK (L1196M/G1202R) | 23 | BaF3-EML4-ALKL1196M/G1202R | 64 | [4] | |
| 27f | Mps1 | 0.70 (cellular) | A549 (NSCLC) | 6.0 | [5][6] |
| Compound 22 (TM471-1) | BTK | 1.3 | - | - | [7] |
| Compound 9b | ROCK2 | 6 | - | - | [8] |
| Compound 26 | c-Met / VEGFR2 | 1.9 / 2.2 | MKN45 / HUVEC | 5.0 / 1.8 | [9] |
Table 2: In Vivo Efficacy in Xenograft Models
| Compound ID | Xenograft Model | Dosing | Tumor Growth Inhibition (T/C Ratio %) | Reference |
| A17 | A549 (nude mice) | - | Significant anticancer effect | [3] |
| Compound 26 | MKN45 (mice) | 5 mg/kg, po, once-daily | 4% | [9] |
| COLO205 (mice) | 15 mg/kg, po, once-daily | 13% | [9] | |
| Compound 22 (TM471-1) | - | 15 mg/kg | Complete tumor regression in 7/10 mice | [7] |
| Compound 9b | Bleomycin-induced IPF (rat) | 10 mg/kg, oral | More significant anti-pulmonary fibrosis effects than nintedanib | [8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental processes, the following diagrams are provided.
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collection - Discovery of Imidazo[1,2âb]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 7. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking a Novel Imidazo[1,2-b]pyridazine PIM Kinase Inhibitor Against the Standard SGI-1776
For Immediate Release
[City, State] – [Date] – A comprehensive comparative guide was published today, offering researchers and drug development professionals a detailed benchmark analysis of the novel Imidazo[1,2-b]pyridazine PIM kinase inhibitor, K00135, against the established clinical-stage inhibitor, SGI-1776. This guide provides an objective comparison of biochemical potency, cellular activity, and target engagement, supported by detailed experimental protocols and data visualizations to facilitate informed decisions in cancer drug discovery.
The PIM kinases (PIM1, PIM2, and PIM3) are a family of serine/threonine kinases that have emerged as significant targets in oncology due to their role in promoting cell survival, proliferation, and resistance to apoptosis.[1] The development of potent and selective PIM kinase inhibitors is a key area of focus for novel cancer therapeutics. This guide evaluates the preclinical Imidazo[1,2-b]pyridazine compound K00135, a potent PIM1 inhibitor, in the context of the well-characterized pan-PIM inhibitor, SGI-1776.[2][3]
Comparative Analysis of Inhibitor Potency
A critical aspect of benchmarking new inhibitors is the direct comparison of their biochemical potency against the target kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values for K00135 and SGI-1776 against the PIM kinase isoforms.
| Inhibitor | Target Kinase | IC50 (nM) |
| K00135 | PIM1 | Low Nanomolar |
| SGI-1776 | PIM1 | 7 |
| PIM2 | 363 | |
| PIM3 | 69 |
Table 1: Biochemical Potency of K00135 and SGI-1776 against PIM Kinases. Data for K00135 indicates high potency with low nanomolar activity.[2][4][5][6] SGI-1776 is a pan-PIM inhibitor with the highest potency for PIM1.[7]
Cellular Activity: Inhibition of Cancer Cell Viability
To assess the efficacy of these inhibitors in a biological context, their ability to inhibit the proliferation and viability of cancer cells is evaluated. The MTT assay is a widely used colorimetric method to determine cellular metabolic activity, which is an indicator of cell viability.[8][9]
| Inhibitor | Cell Line | Assay Type | Effect |
| K00135 | Human Acute Leukemia Cells | Cell Viability / Clonogenic Growth | Impaired survival and clonogenic growth |
| SGI-1776 | Various Leukemia and Solid Tumor Cell Lines | Cell Viability | Preclinical activity observed |
Table 2: Cellular Activity of K00135 and SGI-1776 in Cancer Cell Lines. K00135 has demonstrated cytotoxic effects in hematopoietic cancer cells.[2][4] SGI-1776 has shown broad preclinical activity against a range of cancer cell lines.[3]
Experimental Protocols
Accurate and reproducible data are predicated on well-defined experimental protocols. The following sections detail standard methodologies for the key assays cited in this guide.
In Vitro PIM1 Kinase Inhibition Assay (Luminescence-Based)
This assay measures the ability of a compound to inhibit the enzymatic activity of PIM1 kinase by quantifying the amount of ADP produced, which is then converted into a luminescent signal.[10]
Materials:
-
Recombinant PIM1 kinase
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
ATP
-
PIM1 kinase substrate (e.g., a peptide substrate)
-
Test compounds (K00135, SGI-1776) diluted in DMSO
-
ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute in kinase buffer.
-
Add 1 µl of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µl of PIM1 enzyme in kinase buffer to each well.
-
Add 2 µl of a substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Read the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
MTT Cell Viability Assay
This assay assesses the cytotoxic effects of the inhibitors on cancer cell lines.[8][9][11]
Materials:
-
Cancer cell line (e.g., human acute leukemia cell line MV4;11)
-
Cell culture medium
-
Test compounds (K00135, SGI-1776)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate overnight.
-
Treat the cells with various concentrations of the test compounds or vehicle control (DMSO).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add 10 μl of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 μl of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate at room temperature in the dark for 2 hours, with shaking to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the data to the vehicle-treated control cells (representing 100% viability) and calculate the concentration that inhibits cell growth by 50% (GI50).
NanoBRET™ Target Engagement Assay
This assay quantitatively measures the binding of the inhibitor to the PIM1 kinase within intact cells using Bioluminescence Resonance Energy Transfer (BRET).[12][13][14]
Materials:
-
HEK293T cells
-
Plasmid encoding PIM1-NanoLuc® fusion protein
-
Transfection reagent (e.g., FuGene HD)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Kinase Tracer
-
Test compounds (K00135, SGI-1776)
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, 384-well assay plates
Procedure:
-
Transfect HEK293T cells with the PIM1-NanoLuc® fusion plasmid and allow for protein expression for approximately 20 hours.
-
Prepare serial dilutions of the test compounds.
-
Harvest the transfected cells and resuspend them in Opti-MEM™.
-
Dispense the cell suspension into the wells of a 384-well plate.
-
Add the test compound and the NanoBRET™ Kinase Tracer to the wells.
-
Equilibrate the plate for 2 hours at 37°C in a CO2 incubator.
-
Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
Measure the donor (450 nm) and acceptor (610 nm) luminescence signals using a BRET-capable plate reader.
-
Calculate the BRET ratio (acceptor emission/donor emission) and plot it against the inhibitor concentration to determine the intracellular IC50.
Visualizing Experimental Workflows and Signaling Pathways
To provide a clear understanding of the experimental processes and the biological context of PIM kinase inhibition, the following diagrams have been generated using the Graphviz DOT language.
Conclusion
This comparative guide provides a framework for the evaluation of new Imidazo[1,2-b]pyridazine inhibitors against established standards. The data presented for K00135 indicates that it is a potent inhibitor of PIM1 kinase with promising cellular activity.[2][4] When benchmarked against a well-characterized inhibitor like SGI-1776, researchers can better understand the selectivity profile and potential advantages of novel compounds.[3][7] The detailed experimental protocols provided herein serve as a resource for the consistent and reproducible evaluation of kinase inhibitors, ultimately aiding in the discovery and development of next-generation cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. (Open Access) Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity (2007) | Vanda Pogacic | 201 Citations [scispace.com]
- 6. Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. | Sigma-Aldrich [merckmillipore.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. atcc.org [atcc.org]
- 10. promega.com [promega.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 13. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 14. promega.com [promega.com]
A Structural and Comparative Guide to Imidazo[1,2-b]pyridazine-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive structural and comparative analysis of Imidazo[1,2-b]pyridazine derivatives as potent kinase inhibitors. It offers a detailed examination of their binding interactions with various kinase domains, presents quantitative performance data against alternative inhibitors, and outlines the experimental methodologies crucial for such research.
The Imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] Its rigid, bicyclic nature provides a versatile platform for substituent modifications, enabling precise tuning of binding affinity and selectivity. This guide delves into the structural analysis of these compounds in complex with key kinase targets implicated in oncology and other diseases, including PIM, DYRK1A, BTK, Mps1, and p38 MAP kinases.
Comparative Performance Analysis
The efficacy of Imidazo[1,2-b]pyridazine-based inhibitors is best understood through direct comparison with other well-established kinase inhibitors. The following tables summarize the in vitro potency (IC50) of these compounds against their respective kinase targets.
Table 1: PIM Kinase Inhibition
| Compound | Scaffold | PIM1 IC50 (nM) | PIM2 IC50 (nM) | PIM3 IC50 (nM) |
| K00135 | Imidazo[1,2-b]pyridazine | 16 | 130 | - |
| Staurosporine | Indolocarbazole | 6 | - | - |
Data for K00135 from Pogacic et al. (2007).[3][4][5] Staurosporine is a broad-spectrum kinase inhibitor shown for comparison.
Table 2: DYRK1A Kinase Inhibition
| Compound | Scaffold | DYRK1A IC50 (nM) | Selectivity Notes |
| Compound 17 | Imidazo[1,2-b]pyridazine | ~33 | Selective over much of the kinome.[6] |
| Harmine | β-carboline alkaloid | 33 - 80 | Also inhibits DYRK1B (166 nM), DYRK2 (1.9 µM).[1][4][7][8] |
Table 3: Bruton's Tyrosine Kinase (BTK) Inhibition
| Compound | Scaffold | BTK IC50 (nM) | Mechanism |
| TM471-1 (Compound 22) | Imidazo[1,2-b]pyridazine | 1.3 | Irreversible (Covalent) |
| Ibrutinib | Pyrazolo[3,4-d]pyrimidine | 0.5 | Irreversible (Covalent)[3][9][10][11] |
Table 4: Mps1 (TTK) Kinase Inhibition
| Compound | Scaffold | Mps1 (cellular) IC50 (nM) | A549 cell line IC50 (nM) |
| Compound 27f | Imidazo[1,2-b]pyridazine | 0.70 | 6.0[12][13][14][15] |
| Reversine | Purine derivative | 2.8 - 6 | -[16][17][18][19][20] |
Table 5: p38 MAP Kinase Inhibition
| Compound | Scaffold | p38α (SAPK2a) IC50 (nM) |
| N-oxide 16 | Imidazo[1,2-b]pyridazine | Potent inhibitor, specific value not detailed in citation.[21] |
| SB203580 | Pyridinylimidazole | 50 |
Structural Insights into Binding Modes
X-ray crystallography has been instrumental in elucidating the binding mechanisms of Imidazo[1,2-b]pyridazine inhibitors. These studies reveal how slight modifications to the scaffold can significantly alter binding affinity and selectivity.
A notable example is the binding of an Imidazo[1,2-b]pyridazine derivative to PIM1 kinase . Unlike typical ATP-competitive inhibitors that interact with the kinase hinge region, this class of compounds was found to bind to the N-terminal lobe helix αC.[3][4][5] This unconventional binding mode contributes to their enhanced selectivity.
For DYRK1A , the co-crystal structure of compound 17 (PDB: 6S11) reveals key interactions. A hydrogen bond forms between the imidazo nitrogen of the core and the hinge residue Leu241.[6] Another hydrogen bond is observed between a pyridyl nitrogen on the inhibitor and the catalytic Lys188.[6]
In the case of p38 MAP Kinase , the crystal structure of an Imidazo[1,2-b]pyridazine derivative (PDB: 5WJJ) demonstrates how the inhibitor can stabilize a specific conformation of the Phe169 residue, enhancing hydrophobic interactions.[21]
Key Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for understanding the significance of these inhibitors.
Caption: PIM Kinase Signaling Pathway.
The PIM kinases are downstream effectors of the JAK/STAT pathway and play crucial roles in cell survival and proliferation by phosphorylating targets like BAD and regulating mTORC1 signaling.[22][23][24][][26] Imidazo[1,2-b]pyridazines act by directly inhibiting PIM kinase activity.
Caption: DYRK1A Signaling Pathway.
DYRK1A is a multifaceted kinase involved in apoptosis, neuronal development, and the regulation of transcription factors and other signaling pathways.[6][27][28][29][30] Imidazo[1,2-b]pyridazines can selectively inhibit its activity.
Caption: Kinase Inhibitor Discovery Workflow.
The development of potent kinase inhibitors follows a structured workflow, from initial biochemical screening to detailed structural analysis, guiding the optimization process.
Experimental Protocols
Detailed and reproducible methodologies are paramount in drug discovery. Below are outlines for key experiments cited in the analysis of Imidazo[1,2-b]pyridazine inhibitors.
Protocol 1: In Vitro Kinase Assay (General)
This protocol provides a framework for determining the IC50 value of an inhibitor against a target kinase.
-
Reagent Preparation :
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the purified kinase and its specific substrate to their final desired concentrations in the kinase buffer.
-
Prepare a serial dilution of the test inhibitor (e.g., Imidazo[1,2-b]pyridazine derivative) in DMSO.
-
-
Assay Procedure :
-
In a 96- or 384-well plate, add the kinase, substrate, and the serially diluted inhibitor.
-
Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³³P]ATP or in a system where ADP production is measured).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection :
-
Quantify kinase activity. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For fluorescence-based assays (e.g., ADP-Glo), read the signal on a plate reader.[11]
-
-
Data Analysis :
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: X-ray Crystallography of Kinase-Inhibitor Complex
This protocol outlines the steps to determine the three-dimensional structure of an inhibitor bound to its target kinase.
-
Protein Expression and Purification :
-
Express a high-purity, soluble construct of the target kinase domain (e.g., in E. coli or insect cells).
-
Purify the protein using affinity and size-exclusion chromatography to >95% purity.
-
-
Crystallization :
-
Concentrate the purified kinase to a high concentration (e.g., 10 mg/mL).
-
Incubate the kinase with a molar excess of the Imidazo[1,2-b]pyridazine inhibitor to ensure complex formation.
-
Screen for crystallization conditions using sitting or hanging drop vapor diffusion methods, varying precipitants, pH, and temperature.[3][31]
-
-
Data Collection and Processing :
-
Cryo-protect a suitable crystal and mount it for X-ray diffraction.
-
Collect a complete diffraction dataset at a synchrotron source.
-
Process the raw diffraction images to integrate reflection intensities and determine the unit cell parameters and space group.[7]
-
-
Structure Solution and Refinement :
-
Solve the phase problem using molecular replacement, with a known structure of the kinase as a search model.
-
Build the initial model of the kinase-inhibitor complex into the electron density map.
-
Perform iterative cycles of model refinement and validation to improve the fit of the model to the experimental data and ensure correct stereochemistry.[7]
-
Deposit the final coordinates and structure factors in the Protein Data Bank (PDB).
-
Conclusion
The Imidazo[1,2-b]pyridazine scaffold represents a highly successful framework for the development of potent and selective kinase inhibitors. Structural analyses have revealed unique binding modes that contribute to their selectivity profiles, distinguishing them from many conventional inhibitors. The comparative data presented herein demonstrates their competitive, and in some cases superior, potency against established alternatives. The provided methodologies offer a foundational guide for researchers aiming to evaluate and develop novel kinase inhibitors based on this versatile chemical scaffold.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Harmine | DYRK | Tocris Bioscience [tocris.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Dyrk1A Positively Stimulates ASK1-JNK Signaling Pathway during Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Harmine, DYRK1A inhibitor (CAS 442-51-3) | Abcam [abcam.com]
- 8. Harmine specifically inhibits protein kinase DYRK1A and interferes with neurite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Ibrutinib and novel BTK inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Collection - Discovery of Imidazo[1,2âb]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 16. Dissecting the role of MPS1 in chromosome biorientation and the spindle checkpoint through the small molecule inhibitor reversine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. rupress.org [rupress.org]
- 19. medchemexpress.com [medchemexpress.com]
- 20. axonmedchem.com [axonmedchem.com]
- 21. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 22. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. apexbt.com [apexbt.com]
- 24. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. DYRK1A: a down syndrome-related dual protein kinase with a versatile role in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 29. DYRK1A - Wikipedia [en.wikipedia.org]
- 30. researchgate.net [researchgate.net]
- 31. radar.brookes.ac.uk [radar.brookes.ac.uk]
Assessing the Therapeutic Window of Imidazo[1,2-b]pyridazine Compounds: A Comparative Guide
The therapeutic index, a critical measure of a drug's safety, is defined as the ratio between the dose that produces toxicity in 50% of the population (TD50) and the dose that elicits a therapeutic effect in 50% of the population (ED50). For imidazo[1,2-b]pyridazine compounds, a promising class of molecules with diverse biological activities, a comprehensive assessment of their therapeutic index is crucial for their development as therapeutic agents. This guide provides a comparative analysis of the therapeutic window of selected imidazo[1,2-b]pyridazine derivatives, alongside established alternatives, supported by experimental data and detailed methodologies.
In Vitro Selectivity as an Early Indicator
In the absence of extensive in vivo data for many novel compounds, the in vitro selectivity index serves as an important preliminary indicator of the therapeutic window. This index is calculated as the ratio of the half-maximal inhibitory concentration (IC50) for cytotoxicity to the IC50 for a specific therapeutic target. A higher selectivity index suggests a wider margin between the concentration required for the desired therapeutic effect and the concentration that causes cellular toxicity.
The following table summarizes the in vitro efficacy and cytotoxicity of several imidazo[1,2-b]pyridazine compounds against various targets and cell lines. For comparison, data for established kinase inhibitors used in similar therapeutic areas are also included.
| Compound | Target | Efficacy (IC50/Ki) | Cell Line(s) for Cytotoxicity | Cytotoxicity (IC50) | Selectivity Index (Cytotoxicity IC50 / Efficacy IC50) |
| Imidazo[1,2-b]pyridazines | |||||
| Ponatinib (AP24534) | ABL Kinase (native) | 0.37 nM | Ba/F3 | 0.5 nM | ~1.4 |
| ABL Kinase (T315I mutant) | 2.0 nM | Ba/F3 (BCR-ABL T315I) | 11 nM | 5.5 | |
| Compound 22 | Bruton's Tyrosine Kinase (BTK) | 1.3 nM | Not specified | >10 µM (implied) | >7692 |
| Tyk2 JH2 Inhibitor 6 | Tyk2 JH2 Binding | Ki = 0.015 - 0.035 nM | Not specified | Not specified | Not calculable |
| Alternative Kinase Inhibitors | |||||
| Imatinib | ABL Kinase | ~250-500 nM | Various CML cell lines | >10 µM | >20-40 |
| Nilotinib | ABL Kinase | <30 nM | Various CML cell lines | ~5-10 µM | ~167-333 |
| Dasatinib | ABL Kinase | <1 nM | Various CML cell lines | ~1-5 µM | ~1000-5000 |
| Bosutinib | ABL Kinase | ~1.2 nM | Various CML cell lines | ~1-2 µM | ~833-1667 |
| Asciminib | ABL Kinase (Myristoyl Pocket) | ~0.5-0.8 nM (EC50) | Ba/F3 (BCR-ABL) | >10 µM | >12500-20000 |
In Vivo Therapeutic Window Assessment
While in vitro data provides valuable initial insights, the true therapeutic index must be determined through in vivo studies in animal models. These studies evaluate the effective dose (ED50) required to achieve a therapeutic outcome and the toxic or lethal dose (TD50 or LD50).
For some imidazo[1,2-b]pyridazine compounds, in vivo data is emerging:
-
Tyk2 JH2 Inhibitor (Compound 6): In a rat pharmacodynamics model, this compound demonstrated efficacy by inhibiting IFNγ production in a dose-dependent manner, with significant effects observed at doses of 1 and 10 mg/kg.[1]
-
BTK Inhibitor (Compound 22): In a xenograft model, this compound led to complete tumor regression in a majority of mice at a dose of 15 mg/kg, indicating significant in vivo efficacy.[2]
-
General Imidazo-based Heterocycles: An acute oral toxicity study in rats on three imidazo-based compounds (IG-01-007, IG-01-008, and IG-01-009) indicated significant toxicity, including hepatic damage, at doses of 1000 mg/kg or higher.[3]
For the approved drug Ponatinib , while a specific LD50/ED50 derived therapeutic index is not commonly cited, the therapeutic window is understood through its clinical dosing and toxicity profile. The recommended starting dose is 45 mg once daily, which can be reduced to 15 mg daily in patients who achieve a major cytogenetic response, in part to mitigate the risk of serious adverse events like arterial occlusive events.
Comparison with Established Alternatives
The therapeutic window of novel imidazo[1,2-b]pyridazine compounds can be benchmarked against existing drugs targeting similar pathways, such as BCR-ABL inhibitors for Chronic Myeloid Leukemia (CML).
-
Imatinib: Generally considered to have a wide therapeutic window. Therapeutic drug monitoring suggests a target trough plasma concentration of around 1000 ng/mL for optimal efficacy.[4][5]
-
Nilotinib and Dasatinib: These second-generation inhibitors are more potent than imatinib. Therapeutic drug monitoring is also utilized to maintain efficacy while minimizing toxicity.[4]
-
Bosutinib: The recommended dose is 500 mg once daily, with dose adjustments possible based on tolerability.
-
Asciminib: A newer generation inhibitor with a different binding mechanism, offering a favorable safety profile. The recommended dose is typically 40 mg twice daily or 80 mg once daily for patients without the T315I mutation, and 200 mg twice daily for those with the mutation.[6][7]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of therapeutic indices. Below are summaries of key experimental protocols.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Detection: Annexin V Staining
Annexin V staining is used to detect early-stage apoptosis.
-
Cell Treatment: Treat cells with the compound of interest for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add fluorochrome-conjugated Annexin V and a viability dye (e.g., Propidium Iodide or DAPI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and viability dye negative.
Target Engagement: Kinase Assays (General Protocol)
Biochemical kinase assays are used to determine the potency of compounds against their specific kinase targets.
-
Reagent Preparation: Prepare solutions of the kinase, a specific substrate (often a peptide), ATP, and the test compound at various concentrations in an appropriate assay buffer.
-
Kinase Reaction: In a microplate, combine the kinase and the test compound and incubate briefly. Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubation: Allow the reaction to proceed for a defined period at a specific temperature (e.g., 30°C).
-
Detection: Stop the reaction and detect the phosphorylated substrate. Common detection methods include:
-
Radiometric assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based assays (e.g., ADP-Glo™): Measuring the amount of ADP produced, which correlates with kinase activity.
-
Fluorescence/FRET-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Visualizing Pathways and Workflows
Diagrams illustrating the relevant signaling pathways and the experimental workflow for assessing the therapeutic index can aid in understanding the broader context of this research.
Caption: Simplified BCR-ABL signaling pathway in CML.
Caption: Workflow for assessing the therapeutic index.
References
- 1. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Utility of Therapeutic Drug Monitoring of Imatinib, Nilotinib, and Dasatinib in Chronic Myeloid Leukemia: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic drug monitoring for imatinib: Current status and Indian experience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Pharmacology of Asciminib: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scemblix (asciminib) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
Safety Operating Guide
Navigating the Safe Disposal of Imidazo[1,2-b]pyridazin-3-amine: A Comprehensive Guide
For researchers engaged in the dynamic field of drug discovery, the proper management and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This document provides essential guidance on the safe disposal of Imidazo[1,2-b]pyridazin-3-amine, a heterocyclic amine compound. Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this protocol is informed by data on the parent compound, Imidazo[1,2-b]pyridazine, and general principles for the disposal of aromatic and heterocyclic amines. Aromatic amines are a class of compounds often associated with toxicity and potential carcinogenicity, necessitating their handling as hazardous waste.[1][2]
Core Principles of Chemical Waste Management
All chemical waste, including this compound and its containers, should be treated as hazardous unless explicitly determined otherwise by a qualified safety professional.[1] Key tenets of responsible disposal include:
-
Waste Minimization: Procure the smallest workable quantities of the chemical to reduce the volume of waste generated.
-
Segregation: Do not mix this compound waste with other waste streams to prevent unintended reactions and cross-contamination. Halogenated and non-halogenated solvent wastes should also be kept separate.[1]
-
Proper Containment: Utilize compatible, sealed containers for waste storage. The original container is often the most suitable choice.[1]
-
Clear Labeling: All waste containers must be clearly labeled with their contents.
-
Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations.
Quantitative Data Summary
While specific quantitative data for this compound is not available, general laboratory guidelines provide maximum accumulation volumes for hazardous waste.
| Parameter | Guideline |
| Maximum Hazardous Waste Accumulation | 55 gallons |
| Maximum Acutely Toxic Waste Accumulation | 1 quart (liquid) or 1 kilogram (solid) |
Experimental Protocol: Chemical Degradation of Aromatic Amine Waste
For laboratories equipped and permitted to treat their chemical waste, a chemical oxidation method can be employed for aromatic amine compounds. This procedure should only be performed by trained personnel in a controlled laboratory setting.
Materials:
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Potassium Permanganate (KMnO₄)
-
Fume hood
-
Appropriate glassware (e.g., 5-L flask)
-
Stirring apparatus
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat
Procedure:
-
Prepare a 1.7 N Sulfuric Acid Solution: In a fume hood, carefully and slowly add approximately 141 mL of concentrated sulfuric acid to 2.86 L of water to create 3 L of solution. Always add acid to water, never the reverse.
-
Dissolve the Aromatic Amine Waste: In a 5-L flask, dissolve 0.01 mol of the this compound waste in the 3 L of 1.7 N sulfuric acid.
-
Oxidize the Amine: While continuously stirring the solution, add 1 L of 0.2 M potassium permanganate solution. The solution will adopt a deep purple color.
-
Allow for Complete Reaction: Let the mixture stand at room temperature for a minimum of 8 hours to ensure the complete oxidation of the aromatic amine.[1]
-
Dispose of Treated Waste: Following the reaction period, the treated solution should be evaluated for residual hazardous characteristics and disposed of in accordance with institutional and regulatory guidelines.
Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Immediate Safety and Handling Precautions
When handling this compound, it is imperative to use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid compound or its solutions should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. Contaminated clothing should be removed and laundered before reuse.[3]
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a secure laboratory environment.
References
Personal protective equipment for handling Imidazo[1,2-b]pyridazin-3-amine
This guide provides crucial safety and logistical information for the handling and disposal of Imidazo[1,2-b]pyridazin-3-amine in a laboratory setting. The following procedures are based on the known hazards of structurally similar compounds, including various aminopyridines and imidazopyridazine derivatives. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is mandated.
Personal Protective Equipment (PPE)
Appropriate PPE is essential to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield | Protects against splashes, dust, and vapors that can cause serious eye irritation.[1][2][3][4][5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Prevents skin contact, which may cause irritation or toxic effects.[1][2][3][6] |
| Lab coat or chemical-resistant apron | Provides a barrier against accidental spills and contamination of personal clothing.[1][7] | |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges | Recommended when working with powders, generating dust, or in poorly ventilated areas to prevent respiratory irritation.[3] |
Experimental Protocols
Handling Procedures:
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[7] The work area, preferably a chemical fume hood, should be clean and uncluttered.
-
Personal Protective Equipment : Don the recommended PPE as detailed in the table above.
-
Weighing and Transfer : Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation of dust.[3] Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound.
-
Solution Preparation : When dissolving the compound, add it slowly to the solvent to avoid splashing. Ensure the container is appropriately labeled with the chemical name and any known hazards.
-
Post-Handling : After handling, wash hands thoroughly with soap and water.[1][6] Clean all equipment and the work area to prevent cross-contamination.
Disposal Plan:
-
Waste Collection : Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), in a designated, sealed, and clearly labeled hazardous waste container.[8][9]
-
Waste Segregation : Do not mix this waste with other waste streams unless compatibility is confirmed. Specifically, avoid mixing with strong oxidizing agents.[6]
-
Container Management : Ensure waste containers are kept closed when not in use and are stored in a well-ventilated area, away from incompatible materials.[9]
-
Final Disposal : Dispose of the hazardous waste through an approved institutional or commercial waste disposal service, following all local, state, and federal regulations.[9][10]
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Logical workflow for handling this compound.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. lobachemie.com [lobachemie.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Imidazo(1,2-b)pyridazine | C6H5N3 | CID 136599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. watson-int.com [watson-int.com]
- 6. fishersci.com [fishersci.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. Laboratory waste disposal • Chemistry • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 9. ptb.de [ptb.de]
- 10. Making sure you're not a bot! [oc-praktikum.de]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
